molecular formula C10H13NO B1589251 1-(3-Methoxyphenyl)cyclopropan-1-amine CAS No. 604799-95-3

1-(3-Methoxyphenyl)cyclopropan-1-amine

Cat. No.: B1589251
CAS No.: 604799-95-3
M. Wt: 163.22 g/mol
InChI Key: QOUFBHVWPGAWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUFBHVWPGAWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451630
Record name 1-(3-methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604799-95-3
Record name 1-(3-methoxyphenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a valuable building block in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the Kulinkovich-Szymoniak reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of this important cyclopropylamine derivative.

Introduction and Significance

Cyclopropylamines are a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and metabolic stability. The rigid cyclopropane ring introduces conformational constraint, which can lead to improved binding affinity for biological targets. The amine functionality provides a key site for interaction and further chemical modification. Specifically, 1-arylcyclopropan-1-amines are of significant interest due to their presence in a variety of biologically active compounds, including monoamine oxidase (MAO) inhibitors and potential hallucinogen analogues.[1]

The target molecule, this compound, combines the favorable properties of the cyclopropylamine core with the electronic and steric influence of the 3-methoxyphenyl substituent. This particular substitution pattern is a common feature in centrally acting agents. A reliable and scalable synthesis of this compound is therefore of considerable value to the drug discovery community.

This guide focuses on a titanium-mediated cyclopropanation approach, specifically the Kulinkovich-Szymoniak reaction, which offers a direct and efficient route from readily available nitriles.[2] The rationale for selecting this method lies in its operational simplicity and its proven applicability to the synthesis of primary cyclopropylamines.

Synthetic Strategy: The Kulinkovich-Szymoniak Reaction

The synthesis of this compound is effectively achieved through the Kulinkovich-Szymoniak reaction, a modification of the original Kulinkovich reaction.[2] This method allows for the direct conversion of a nitrile (3-methoxybenzonitrile) into a primary cyclopropylamine. The overall transformation involves the reaction of a Grignard reagent with the nitrile in the presence of a titanium(IV) alkoxide catalyst.

Mechanistic Rationale

The reaction proceeds through the formation of a titanacyclopropane intermediate. This highly reactive species is generated from the interaction of two equivalents of a Grignar d reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[3][4][5] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding across the carbon-nitrogen triple bond of the nitrile. This addition forms an azatitanacycle, which upon subsequent workup with a Lewis acid, yields the desired primary cyclopropylamine.[2] The use of a Lewis acid in the final step is crucial for efficient conversion to the amine; in its absence, ketones can be formed as the major product.[2]

Reaction Workflow Diagram

Kulinkovich_Szymoniak_Reaction cluster_reagents Nitrile 3-Methoxybenzonitrile Azatitanacycle Azatitanacycle Intermediate Nitrile->Azatitanacycle Addition to Nitrile Grignard EtMgBr (2 equiv.) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Formation of reactive species Titanium Ti(O-iPr)4 Titanium->Titanacyclopropane Formation of reactive species LewisAcid Lewis Acid Workup (e.g., BF3·OEt2) Azatitanacycle->LewisAcid Intermediate Quenching Product This compound LewisAcid->Product Formation of Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-MethoxybenzonitrileC₈H₇NO133.15≥98%Commercially Available
Titanium(IV) isopropoxideC₁₂H₂₈O₄Ti284.22≥97%Commercially Available
Ethylmagnesium bromideC₂H₅BrMg133.273.0 M in diethyl etherCommercially Available
Boron trifluoride diethyl etherate(C₂H₅)₂O·BF₃141.93≥98%Commercially Available
Diethyl ether (anhydrous)(C₂H₅)₂O74.12≥99.7%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO₃---Prepared in-house
Anhydrous MgSO₄MgSO₄120.37≥99.5%Commercially Available
Step-by-Step Synthesis Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-methoxybenzonitrile (1.0 eq) and anhydrous diethyl ether (approx. 0.2 M solution).

  • Addition of Titanium Catalyst: Titanium(IV) isopropoxide (1.1 eq) is added to the stirred solution at room temperature under a nitrogen atmosphere.

  • Grignard Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Lewis Acid Workup: The reaction mixture is cooled to 0 °C, and boron trifluoride diethyl etherate (1.5 eq) is added dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Characterization and Data Analysis

The structure and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, amine, and cyclopropyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20t1HAr-H
~ 6.80m3HAr-H
3.81s3H-OCH₃
~ 1.60br s2H-NH₂
~ 0.90m2HCyclopropyl-CH₂
~ 0.75m2HCyclopropyl-CH₂

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 160.0Ar-C-OCH₃
~ 145.0Ar-C-C(NH₂)
~ 129.5Ar-CH
~ 118.0Ar-CH
~ 112.0Ar-CH
~ 111.0Ar-CH
55.3-OCH₃
~ 35.0C-NH₂ (quaternary)
~ 15.0Cyclopropyl-CH₂
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For this compound (C₁₀H₁₃NO), the expected molecular weight is 163.22 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent peak at m/z 164.1 [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretchPrimary amine
3000-3100C-H stretchAromatic & Cyclopropyl C-H
2850-2950C-H stretchAliphatic (methoxy) C-H
~1600, ~1480C=C stretchAromatic ring
1250-1000C-O stretchAryl ether
~1020Skeletal vibrationCyclopropane ring[6]

Safety and Handling

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory when handling all chemicals.[7][8]

Chemical Hazards:

  • 3-Methoxybenzonitrile: Harmful if swallowed or in contact with skin.

  • Titanium(IV) isopropoxide: Causes serious eye irritation. Flammable liquid and vapor.

  • Ethylmagnesium bromide: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water.

  • Boron trifluoride diethyl etherate: Causes severe skin burns and eye damage.

  • This compound: As a primary amine, it is expected to be corrosive and may cause skin and eye irritation.[9] Handle in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound via the Kulinkovich-Szymoniak reaction. The provided experimental details, coupled with the comprehensive characterization data, offer a complete resource for researchers requiring this valuable chemical intermediate. The inherent logic of the synthetic strategy, emphasizing a direct conversion from a commercially available nitrile, makes this an attractive method for both small-scale and larger-scale preparations. Adherence to the safety protocols outlined is essential for the safe and successful execution of this synthesis.

References

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich reaction. Grokipedia. [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic letters, 9(10), 1987–1990. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • infrared spectrum of cyclopropane. Doc Brown's Chemistry. [Link]

Sources

Spectroscopic Characterization of 1-(3-Methoxyphenyl)cyclopropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(3-Methoxyphenyl)cyclopropan-1-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of comprehensive published experimental spectra for this specific molecule, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound is a primary amine featuring a cyclopropyl group attached to a benzene ring substituted with a methoxy group at the meta position. This unique combination of a strained three-membered ring, an aromatic system, and a primary amine functional group gives rise to a distinct spectroscopic fingerprint. The following sections will dissect the expected signals in ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure:

IR_Interpretation Start Acquire IR Spectrum Check_NH 3400-3250 cm⁻¹ Two Bands? Start->Check_NH Check_Aromatic ~1600, ~1480 cm⁻¹ Strong Peaks? Check_NH->Check_Aromatic Yes (Primary Amine) Check_Ether 1300-1000 cm⁻¹ Strong Peak? Check_Aromatic->Check_Ether Yes (Aromatic Ring) Conclusion Structure Consistent with This compound Check_Ether->Conclusion Yes (Aryl Ether)

Caption: A simplified workflow for confirming key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Predicted):

A mass spectrum would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The predicted monoisotopic mass of C₁₀H₁₃NO is 163.0997 g/mol . [1]The molecular ion peak at m/z = 163 should be observable.

  • [M+H]⁺: In ESI, the protonated molecule at m/z = 164.1070 would be prominent. [1] Key Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways:

  • Loss of NH₂: Cleavage of the C-N bond to lose the amino radical (•NH₂), resulting in a fragment at m/z = 147.

  • Benzylic Cleavage: Homolytic cleavage of the bond between the aromatic ring and the cyclopropyl group is less likely but possible.

  • Ring Opening of Cyclopropane: The strained cyclopropane ring can undergo rearrangement upon ionization.

Mass_Spec_Fragmentation Parent [C₁₀H₁₃NO]⁺˙ m/z = 163 Frag1 [C₁₀H₁₁O]⁺ m/z = 147 Parent->Frag1 - •NH₂ Frag2 [C₇H₇O]⁺ m/z = 107 Parent->Frag2 - C₃H₆N• (rearrangement)

Caption: Plausible major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The anticipated NMR, IR, and MS data are based on established principles of spectroscopy and data from analogous structures. The presented data and interpretations form a self-validating framework where the features in each spectrum corroborate the proposed molecular structure. This guide should serve as a valuable resource for the synthesis, identification, and characterization of this and related compounds in research and development settings.

References

  • PubChem. 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. cis-(1S,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Molecules, 25(18), 4186. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). [Link]

  • Supplementary Information for "A General and Efficient Protocol for the Hydroboration of Imines". [Link]

  • PubChem. 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. Cyclopropanamine, 2-(3,4,5-trimethoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubChem. 1-(3-Methoxyphenyl)-1-propan-2-yloxypropan-2-amine. National Center for Biotechnology Information. [Link]

  • NIST. 1-Propanamine, 3-methoxy-. National Institute of Standards and Technology. [Link]

  • PubChem. Rac-(1r,2s)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methoxy-5-methylphenyl)cyclopentan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ARKAT USA, Inc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. [Link]

  • PubChem. 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methoxy-3-phenylpropane. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-(3-Methoxyphenyl)cyclohex-1-ene. [Link]

Sources

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropan-1-amine: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Arylcyclopropylamine Scaffold

The unique structural and electronic properties of the cyclopropyl group have established it as a valuable motif in medicinal chemistry. When incorporated into a molecule, the cyclopropane ring can modulate lipophilicity, metabolic stability, and conformational rigidity, often leading to enhanced biological activity and improved pharmacokinetic profiles. The 1-arylcyclopropylamine scaffold, in particular, is a privileged structure found in a variety of biologically active compounds. This guide provides a comprehensive technical overview of a specific analogue, 1-(3-Methoxyphenyl)cyclopropan-1-amine, a compound of interest for its potential applications in drug discovery and as a versatile chemical building block. This document will delve into its physicochemical and spectroscopic properties, providing a foundational understanding for researchers in the field.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

PropertyValueSource
CAS Number 604799-95-3[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
Predicted LogP 1.643[1]
Hydrogen Bond Acceptor Count 2[1]
Hydrogen Bond Donor Count 1[1]
Rotatable Bond Count 2[1]
Storage 4°C, protect from light[1]

Synthesis and Reactivity

The synthesis of 1-arylcyclopropylamines can be approached through several synthetic strategies. While a specific, detailed experimental protocol for this compound is not extensively documented in readily accessible literature, general methods for the synthesis of related compounds provide a strong foundation for its preparation.

A common and effective method involves the reductive amination of a corresponding cyclopropyl ketone. This versatile reaction allows for the introduction of the amine functionality in a controlled manner.

Synthesis_Pathway 3-Methoxyacetophenone 3-Methoxyacetophenone Intermediate_1 3-Methoxycinnamonitrile or similar activated alkene 3-Methoxyacetophenone->Intermediate_1 Knoevenagel or Wittig Reaction Intermediate_2 1-(3-Methoxyphenyl)cyclopropanecarbonitrile Intermediate_1->Intermediate_2 Cyclopropanation Target_Molecule This compound Intermediate_2->Target_Molecule Reduction (e.g., LiAlH4)

Figure 1. A potential synthetic pathway to this compound.

Conceptual Synthesis Protocol:

  • Synthesis of a Cyclopropanation Precursor: A suitable starting material, such as 3-methoxyacetophenone, can be converted to an activated alkene like 3-methoxycinnamonitrile through a Knoevenagel condensation or a Wittig-type reaction. This introduces the necessary functionality for the subsequent cyclopropanation step.

  • Cyclopropanation: The activated alkene can then undergo a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction using a sulfur ylide, such as dimethylsulfoxonium methylide, to form the cyclopropane ring. This step is crucial for establishing the core structure of the target molecule.

  • Reduction to the Amine: The resulting cyclopropanecarbonitrile can then be reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation, yielding this compound.

Reactivity Insights:

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the primary amine and the electronic properties of the methoxy-substituted phenyl ring. The amine group can readily undergo N-alkylation, N-acylation, and other reactions typical of primary amines, making it a versatile building block for the synthesis of more complex molecules. The aryl group can participate in electrophilic aromatic substitution reactions, with the methoxy group acting as an ortho-, para-director.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. Below are the expected spectroscopic features of this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the different proton environments in the molecule.

  • Aromatic Protons (δ 6.5-7.5 ppm): The protons on the phenyl ring will appear in this region. The substitution pattern will lead to a complex multiplet.

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

  • Amine Protons (δ 1.5-3.0 ppm, broad): A broad singlet for the two protons of the primary amine. The chemical shift can vary depending on the solvent and concentration.

  • Cyclopropyl Protons (δ 0.5-1.5 ppm): The four protons on the cyclopropane ring will appear as complex multiplets in the upfield region of the spectrum. Due to the rigid nature of the cyclopropane ring, these protons are diastereotopic and will exhibit complex splitting patterns.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Aromatic Carbons (δ 110-160 ppm): Several signals will be present for the carbons of the phenyl ring, including the carbon attached to the methoxy group at the higher end of this range.

  • Methoxy Carbon (δ ~55 ppm): A signal for the carbon of the methoxy group.

  • Quaternary Cyclopropyl Carbon (δ ~30-40 ppm): The carbon of the cyclopropane ring attached to both the phenyl group and the amine.

  • Methylene Cyclopropyl Carbons (δ ~10-20 ppm): The two CH₂ carbons of the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp to medium bands for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching (Aromatic) (~3000-3100 cm⁻¹): Absorption due to the C-H bonds on the phenyl ring.

  • C-H Stretching (Aliphatic) (~2850-3000 cm⁻¹): Absorptions from the C-H bonds of the cyclopropyl and methoxy groups.

  • C=C Stretching (Aromatic) (~1450-1600 cm⁻¹): Several bands corresponding to the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretching (~1000-1300 cm⁻¹): A strong band due to the C-O stretching of the methoxy group.

  • N-H Bending (~1590-1650 cm⁻¹): A band associated with the bending vibration of the primary amine.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A peak at m/z = 163, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Expect fragmentation patterns involving the loss of the amine group, the methoxy group, and cleavage of the cyclopropane ring. A prominent fragment would likely be the tropylium ion or related aromatic fragments.

Applications in Drug Discovery and Development

The 1-arylcyclopropylamine motif is a key component in a number of compounds with therapeutic potential. The unique conformational constraints imposed by the cyclopropane ring can lead to high binding affinity and selectivity for biological targets. The methoxy group on the phenyl ring can also play a crucial role in receptor binding and can influence the metabolic profile of a drug candidate. Given these characteristics, this compound serves as a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas, including neuroscience, oncology, and infectious diseases.

Safety and Handling

Based on the GHS information provided by suppliers, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties, a conceptual framework for its synthesis, and a detailed prediction of its spectroscopic characteristics. While a lack of extensive published experimental data necessitates further laboratory investigation to fully characterize this compound, the information presented here serves as a robust foundation for researchers and drug development professionals interested in exploring the potential of this and related arylcyclopropylamine scaffolds.

References

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for the novel compound 1-(3-Methoxyphenyl)cyclopropan-1-amine. In the absence of direct comprehensive studies on this specific molecule, this document synthesizes evidence from structurally analogous compounds, particularly those containing a cyclopropane ring, to posit a primary mode of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Furthermore, a secondary focus is placed on its potential interaction with cytochrome P450 (CYP) enzymes, a critical aspect for its pharmacokinetic and drug-drug interaction profile. This guide provides a robust framework for initiating and advancing the pharmacological characterization of this compound, detailing the requisite experimental protocols to validate the hypothesized mechanisms.

Introduction and Rationale

This compound emerges from a chemical space rich in neuroactive compounds. The inclusion of a cyclopropane ring is a key structural feature, known to impart conformational rigidity and unique electronic properties that can enhance binding affinity and selectivity for various biological targets.[1] The methoxyphenyl group further suggests potential interactions with receptors that accommodate aromatic moieties, a common feature in central nervous system (CNS) targets. Based on the established pharmacology of related cyclopropane-containing molecules, we propose that the principal mechanism of action for this compound is the antagonism of the NMDA receptor.

The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[2] However, its overactivation is implicated in excitotoxicity, a pathological process underlying numerous neurological disorders.[2][3] Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential in conditions such as epilepsy, stroke, and neurodegenerative diseases.[3][4] This guide will explore the specific nature of this proposed antagonism and the experimental steps required for its confirmation.

Proposed Primary Mechanism of Action: NMDA Receptor Antagonism

We hypothesize that this compound functions as a non-competitive antagonist of the NMDA receptor. This class of antagonists, which includes well-known compounds like ketamine and phencyclidine (PCP), typically binds within the ion channel of the receptor, thereby blocking the influx of calcium ions.[5][6] This action is distinct from competitive antagonists that compete with glutamate for its binding site.[7]

The rationale for this hypothesis is strongly supported by studies on other cyclopropane derivatives, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), which have been identified as potent noncompetitive NMDA receptor antagonists.[8] The cyclopropane moiety in these molecules is thought to correctly orient the pharmacophoric elements for optimal interaction with the binding site within the NMDA receptor channel.[1]

Signaling Pathway: Modulation of Glutamatergic Neurotransmission

The binding of this compound to the NMDA receptor is predicted to inhibit the downstream signaling cascade initiated by glutamate and co-agonist (glycine or D-serine) binding. This interruption of glutamatergic signaling is expected to have a neuroprotective effect in conditions of excessive glutamate release.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ion Channel NMDA_R->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Compound 1-(3-Methoxyphenyl) cyclopropan-1-amine Compound->Ca_Channel Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Leads to (if excessive)

Caption: Proposed mechanism of NMDA receptor antagonism.

Experimental Validation of NMDA Receptor Antagonism

To rigorously test this hypothesis, a multi-tiered experimental approach is necessary.

The initial step is to determine if this compound directly interacts with the NMDA receptor.

  • Objective: To quantify the binding affinity of the compound for the NMDA receptor, specifically the phencyclidine (PCP) binding site.

  • Protocol: Radioligand Binding Assay

    • Preparation of Synaptic Membranes: Homogenize rodent cerebral cortex tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.

    • Binding Reaction: Incubate the prepared membranes with a radiolabeled non-competitive antagonist, such as [³H]MK-801, in the presence of varying concentrations of this compound.

    • Separation and Detection: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

ParameterDescriptionExpected Outcome for an Active Compound
IC₅₀ Concentration for 50% inhibition of radioligand bindingA low micromolar to nanomolar value
Kᵢ Inhibitory constant, reflecting binding affinityA low micromolar to nanomolar value

Following confirmation of binding, it is crucial to assess the functional consequences of this interaction.

  • Objective: To determine if the compound inhibits NMDA receptor-mediated ion flux and neuronal activity.

  • Protocols:

    • Calcium Flux Assay:

      • Culture primary neurons or a suitable cell line expressing NMDA receptors.

      • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

      • Pre-incubate the cells with varying concentrations of this compound.

      • Stimulate the cells with NMDA and a co-agonist (glycine) to induce calcium influx.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

      • Calculate the IC₅₀ for the inhibition of the NMDA-induced calcium response.

    • Electrophysiology (Whole-Cell Patch-Clamp): [9]

      • Prepare acute brain slices or cultured neurons for electrophysiological recording.

      • Establish a whole-cell patch-clamp configuration on a neuron.

      • Apply NMDA to elicit an inward current.

      • Perfuse the cell with different concentrations of this compound and measure the reduction in the NMDA-evoked current.

      • Determine the IC₅₀ and the nature of the inhibition (e.g., voltage-dependency).

Experimental_Workflow_NMDA Start Hypothesis: NMDA Receptor Antagonist BindingAssay Tier 1: Radioligand Binding Assay ([³H]MK-801 displacement) Start->BindingAssay FunctionalAssay Tier 2: Functional Assays BindingAssay->FunctionalAssay CalciumFlux Calcium Flux Assay (Fluorescence) FunctionalAssay->CalciumFlux PatchClamp Whole-Cell Patch-Clamp (Electrophysiology) FunctionalAssay->PatchClamp DataAnalysis Data Analysis (IC₅₀, Kᵢ, Mechanism) CalciumFlux->DataAnalysis PatchClamp->DataAnalysis Conclusion Confirmation of NMDA Antagonism DataAnalysis->Conclusion

Caption: Experimental workflow for validating NMDA antagonism.

Proposed Secondary Interaction: Cytochrome P450 Inhibition

The metabolism of small molecule drugs is predominantly mediated by cytochrome P450 (CYP) enzymes.[10] The methoxyphenyl moiety of this compound suggests that it is a likely substrate for CYP-mediated metabolism. Furthermore, many CNS-active compounds are known to be inhibitors of specific CYP isoforms, leading to potential drug-drug interactions.[11] Therefore, it is critical to characterize the inhibitory potential of this compound against major drug-metabolizing CYP enzymes.

Rationale for CYP Interaction Screening

Assessing the potential for CYP inhibition early in the drug development process is essential for predicting adverse drug reactions and ensuring patient safety.[11] Of particular interest is CYP2B6, as it is involved in the metabolism of several clinically important drugs, and its inhibition can lead to significant changes in their pharmacokinetics.[12][13]

Experimental Validation of CYP Inhibition
  • Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of key human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

  • Protocol: In Vitro CYP Inhibition Assay

    • Reaction Setup: Use human liver microsomes or recombinant human CYP enzymes as the enzyme source.

    • Incubation: In a multi-well plate, combine the enzyme source, a specific fluorescent probe substrate for the CYP isoform of interest, and varying concentrations of this compound.[14]

    • Initiation: Start the reaction by adding a NADPH-regenerating system.

    • Termination and Detection: After a defined incubation period, stop the reaction and measure the formation of the fluorescent metabolite using a fluorescence plate reader.

    • Data Analysis: For each CYP isoform, calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CYP IsoformClinical Significance
CYP1A2 Metabolism of caffeine, theophylline
CYP2B6 Metabolism of bupropion, efavirenz
CYP2C9 Metabolism of warfarin, NSAIDs
CYP2C19 Metabolism of clopidogrel, omeprazole
CYP2D6 Metabolism of many antidepressants, antipsychotics, beta-blockers
CYP3A4 Metabolism of over 50% of clinically used drugs

Conclusion

The available evidence from structurally related compounds provides a strong foundation for the hypothesis that this compound acts as a non-competitive NMDA receptor antagonist. This proposed primary mechanism of action, if validated, would position the compound as a promising candidate for further investigation in the context of neurological disorders characterized by excitotoxicity. The secondary assessment of its CYP inhibition profile is a mandatory step to ensure a comprehensive understanding of its pharmacological and safety profile. The experimental protocols detailed in this guide provide a clear and robust pathway for the definitive characterization of this novel chemical entity.

References

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • NMDA receptor antagonist. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Novel NMDA Receptor Antagonists. (2022, June 3). University of Virginia School of Medicine. Retrieved January 21, 2026, from [Link]

  • Pharmacology of NMDA Receptors. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists. (2003). PubMed. Retrieved January 21, 2026, from [Link]

  • Natural Products Inhibition of Cytochrome P450 2B6 Activity and Methadone Metabolism. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists. (2001). PubMed. Retrieved January 21, 2026, from [Link]

  • What are NMDA receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 21, 2026, from [Link]

  • Structures of NMDA-receptor antagonists. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. (2024, June 10). The Royal Society Publishing. Retrieved January 21, 2026, from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Physiology, NMDA Receptor. (n.d.). StatPearls. Retrieved January 21, 2026, from [Link]

  • NMDA-receptors functional assays for CNS diseases. (2019, May 27). Neuroservice. Retrieved January 21, 2026, from [Link]

  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • Monoclonal Antibodies From Anti-NMDA Receptor Encephalitis Patient as a Tool to Study Autoimmune Seizures. (2021, August 25). Frontiers. Retrieved January 21, 2026, from [Link]

  • Comprehensive Review of CYP2B6 Transcriptional Modulators, Variants, and Their Role in Drug Interactions. (2025, June 30). Biomedical and Pharmacology Journal. Retrieved January 21, 2026, from [Link]

  • BEACON Seminar: A computational perspective on NMDA receptor antagonism in psychiatry. (2022, March 3). YouTube. Retrieved January 21, 2026, from [Link]_

Sources

A Technical Guide to the Potential Biological Activities of 1-(3-Methoxyphenyl)cyclopropan-1-amine: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of unique structural motifs in medicinal chemistry often heralds the discovery of novel biological activities. 1-(3-Methoxyphenyl)cyclopropan-1-amine is a small molecule that marries the strained, conformationally rigid cyclopropylamine core with the electronically significant 3-methoxyphenyl group. While direct biological data for this specific molecule is scarce, its constituent parts are well-established pharmacophores present in a wide array of therapeutic agents. This technical guide synthesizes existing knowledge on cyclopropylamine and methoxyphenyl derivatives to propose a structured, in-depth research program aimed at elucidating the potential biological activities of this compound. We will explore its chemical synthesis, predict its most probable biological targets, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel small-molecule therapeutics.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is often a process of rational design, building upon known structure-activity relationships. The molecule this compound presents a compelling case for investigation due to the rich pharmacological history of its two primary structural components.

  • The Cyclopropylamine Moiety: This small, strained ring is a privileged scaffold in medicinal chemistry. Its rigid conformation can lead to enhanced binding affinity and potency at biological targets.[1] The cyclopropylamine group is a key feature in monoamine oxidase inhibitors (MAOIs), which are used to treat depression and other neurological disorders.[2] It is also integral to the efficacy of the quinolone class of antibiotics, such as Ciprofloxacin, where it enhances antibacterial activity.[3] However, this moiety is not without its liabilities; it is known to be a mechanism-based inactivator of cytochrome P450 enzymes and has been implicated in the hepatotoxicity of certain drugs like trovafloxacin through the formation of reactive metabolites.[4]

  • The 3-Methoxyphenyl Group: The methoxy substitution on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can alter lipophilicity, metabolic stability, and receptor interactions. The 3-methoxyphenyl group, in particular, is found in a variety of biologically active compounds, including potent analgesics that act on opioid receptors and cytotoxic antitubulin agents with anticancer properties.[5][6][7]

The combination of these two moieties in this compound suggests a high probability of discovering novel biological activities. This guide will outline a logical, evidence-based approach to systematically explore its potential as a neuropharmacological, antimicrobial, or anticancer agent.

Chemical Profile and Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 2-(3-methoxyphenyl)acetonitrile, as outlined in the workflow below. This approach is adapted from general methods for preparing 1-phenylcyclopropane carboxamide derivatives.[1]

Synthetic_Pathway cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction of Nitrile start 2-(3-methoxyphenyl)acetonitrile reagents1 1,2-Dibromoethane NaOH, H2O, 60°C start->reagents1 α-alkylation intermediate 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile reagents1->intermediate reagents2 LiAlH4 or Raney Nickel/H2 intermediate->reagents2 Reduction product This compound reagents2->product MAO_Inhibition Molecule This compound MAO Monoamine Oxidase (A or B) Molecule->MAO Binds to Active Site Oxidation Oxidative Activation by FAD MAO->Oxidation Intermediate Reactive Intermediate Oxidation->Intermediate Inactivation Covalent Adduct Formation (Irreversible Inhibition) Intermediate->Inactivation Inactivation->MAO Inactivates Outcome Increased Neurotransmitter Levels (Serotonin, Dopamine, etc.) Inactivation->Outcome Anticancer_Pathway Molecule This compound Tubulin β-Tubulin (Colchicine Site) Molecule->Tubulin Binds to Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Leads to Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

Literature review of 1-(3-Methoxyphenyl)cyclopropan-1-amine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Methoxyphenyl)cyclopropan-1-amine and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Executive Summary

The 1-arylcyclopropan-1-amine scaffold represents a privileged structural motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and three-dimensional complexity. This guide focuses on this compound and its analogs, a class of compounds that has garnered significant interest for its profound effects on the central nervous system (CNS). These molecules, structurally related to the rapid-acting antidepressant ketamine, are primarily investigated for their potential as novel treatments for depression, neuropathic pain, and other neurological disorders. This document provides a comprehensive review of the synthetic strategies employed to access this scaffold, delves into the intricate pharmacology and mechanism of action centered on NMDA receptor modulation, systematically explores the structure-activity relationships (SAR) that govern efficacy and selectivity, and discusses current and future therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class for the discovery of next-generation therapeutics.

Introduction: The 1-Arylcyclopropan-1-amine Scaffold in Modern Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane; it is a powerful tool in medicinal chemistry. Its inherent ring strain imparts unique electronic properties and a rigid, well-defined three-dimensional structure that can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1][2] The cyclopropylamine moiety, in particular, is a key pharmacophore in numerous approved drugs and clinical candidates, including monoamine oxidase inhibitors (MAOIs) used to treat depression.[1]

When this cyclopropane ring is substituted with an aryl group at the C1 position, it creates a 1-arylcyclopropan-1-amine core. The aryl group, particularly a substituted phenyl ring like the 3-methoxyphenyl moiety, plays a crucial role in modulating the molecule's properties. The methoxy group at the meta-position influences lipophilicity, which is critical for traversing the blood-brain barrier (BBB), and provides specific electronic and steric features for precise interactions with receptor binding pockets.[3][4] This scaffold has become a cornerstone in the development of agents targeting CNS disorders, with emerging applications in oncology and virology.[1][5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs requires strategic approaches to construct the strained cyclopropane ring and introduce the key functional groups. The choice of methodology often depends on the desired stereochemistry and the availability of starting materials.

Core Synthesis via Nitrile Cyclopropanation

A common and effective route to the primary amine involves the cyclopropanation of an arylacetonitrile derivative followed by reduction or rearrangement. This pathway offers a reliable method for constructing the core scaffold.

  • Rationale: This step utilizes a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to facilitate the reaction between the poorly soluble arylacetonitrile and the aqueous base, enabling efficient deprotonation and subsequent alkylation by 1,2-dibromoethane. This method avoids the need for hazardous reagents like sodium hydride.[2][7]

  • Step 1: Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methoxyphenylacetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Step 2: Phase-Transfer Catalysis: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (NaOH) (5.0 eq.) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • Step 3: Reaction and Workup: After the addition is complete, heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water and toluene. Separate the organic layer, and extract the aqueous layer twice with toluene.

  • Step 4: Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 1-(3-methoxyphenyl)cyclopropan-1-carbonitrile, can be purified by vacuum distillation or column chromatography on silica gel.

The resulting nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether.

Synthesis of Analogs

The versatility of the scaffold allows for extensive modification to explore the SAR.

  • Phenyl Ring Substitution: Analogs with different substituents on the phenyl ring (e.g., fluoro, chloro) can be synthesized by starting with the corresponding substituted phenylacetonitrile.[8][9]

  • Amine Derivatization: The primary amine is a key handle for further functionalization. N-alkylation can be achieved via reductive amination with aldehydes or ketones, while acylation with acid chlorides or anhydrides yields the corresponding amides. These modifications are crucial for fine-tuning the pharmacological profile.[5]

Synthetic Workflow Overview

G General Synthetic Pathway for 1-Arylcyclopropan-1-amines Start 3-Methoxyphenylacetonitrile Reagents1 1,2-Dibromoethane NaOH (aq), TBAB Start->Reagents1 Intermediate 1-(3-Methoxyphenyl)cyclopropane- 1-carbonitrile Reagents1->Intermediate Cyclopropanation Reagents2 LiAlH₄ or other reducing agent Intermediate->Reagents2 Core 1-(3-Methoxyphenyl)cyclopropan- 1-amine (Core Scaffold) Reagents2->Core Reduction Reagents3 Aldehydes/Ketones (Reductive Amination) Core->Reagents3 Reagents4 Acid Chlorides (Acylation) Core->Reagents4 Analog1 N-Alkyl Analogs Reagents3->Analog1 Derivatization Analog2 N-Acyl Analogs Reagents4->Analog2 Derivatization

Caption: General synthetic workflow for the core scaffold and its key derivatives.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in this compound and its analogs stems from their activity as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[6][10] This mechanism is shared with ketamine and is believed to be central to its rapid antidepressant effects.

NMDA Receptor Antagonism and Downstream Signaling

Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, a process implicated in various CNS disorders.[10] By blocking the NMDA receptor, these compounds can prevent excessive calcium influx, thereby exerting neuroprotective effects.

However, the antidepressant action is thought to arise from a more complex cascade. Antagonism of NMDA receptors on GABAergic interneurons leads to a disinhibition of glutamatergic neurons. This results in a surge of glutamate, which preferentially activates AMPA receptors. This AMPA receptor stimulation triggers downstream signaling pathways, most notably the release of Brain-Derived Neurotrophic Factor (BDNF).[11] BDNF, in turn, activates pathways like mTOR, leading to increased synaptogenesis and reversing the synaptic deficits associated with chronic stress and depression.[11]

G Proposed Mechanism for Rapid Antidepressant Action Compound This compound Analog NMDAR NMDA Receptor (on GABA Interneuron) Compound->NMDAR Blocks GABA GABAergic Interneuron (Inhibition ↓) NMDAR->GABA Inhibits GlutamateNeuron Glutamatergic Neuron (Disinhibition ↑) GABA->GlutamateNeuron Reduces Inhibition Glutamate Glutamate Burst GlutamateNeuron->Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR BDNF BDNF Release AMPAR->BDNF Synaptogenesis ↑ Synaptogenesis ↑ Synaptic Plasticity BDNF->Synaptogenesis Effect Rapid Antidepressant Effects Synaptogenesis->Effect

Caption: Proposed signaling cascade following NMDA receptor antagonism.

Interaction with Other CNS Targets

While NMDA receptor antagonism is the primary mechanism, analogs within this class may also exhibit affinity for other targets, including:

  • Serotonin (5-HT) Receptors: Modulation of 5-HT receptors, such as the 5-HT2A receptor, can contribute to antidepressant and antipsychotic effects.[12]

  • Opioid Receptors: Some analogs have been explored for their activity at kappa opioid receptors, which are involved in pain, mood, and addiction.[13]

  • Monoamine Transporters: Inhibition of serotonin, norepinephrine, or dopamine reuptake is a classic antidepressant mechanism that may be present as a secondary pharmacology in some analogs.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for optimal activity.

Modification Area Structural Change Observed Impact on Activity Rationale / Interpretation
Phenyl Ring Shifting methoxy to ortho or para positionGenerally reduces NMDA antagonist potency. The para-methoxy analog is often less active.The 3-methoxy position appears optimal for fitting into the receptor's binding pocket and maintaining the necessary electronic profile.[3]
Adding electron-withdrawing groups (e.g., F, Cl)Can enhance potency and alter selectivity. A 3-fluoro-4-methoxy substitution has been explored.[8][9]Modifies the pKa of the amine and the electronic nature of the aryl ring, influencing binding interactions.
Amine Group N-methylation (secondary amine)Often retains or slightly modifies potency compared to the primary amine.Small alkyl groups are typically well-tolerated and can improve pharmacokinetic properties like oral bioavailability.
N-acylation (amide formation)Significantly reduces or abolishes NMDA receptor activity.The basicity of the amine is critical for interaction with the receptor channel (e.g., protonation and binding in the magnesium site). Amide formation removes this basicity.[5]
N-alkylation with larger groupsCan lead to a loss of potency or a shift in pharmacology towards other receptors.Steric hindrance may prevent proper binding at the primary target, while the new functionality may introduce affinity for other targets.[14]
Cyclopropane Ring Opening the ring (e.g., propyl chain)Drastically reduces activity.The rigid conformation imparted by the cyclopropane ring is essential for orienting the phenyl and amine groups correctly for optimal receptor engagement.[15]

Therapeutic Applications and Future Directions

The unique pharmacological profile of these compounds makes them attractive candidates for several challenging CNS disorders.

  • Major Depressive Disorder (MDD): The most promising application is as rapid-acting antidepressants for treatment-resistant depression. By targeting the NMDA-BDNF pathway, these compounds offer a mechanism distinct from traditional monoaminergic drugs, potentially providing relief within hours rather than weeks.[11]

  • Neuropathic Pain and Anesthesia: Similar to ketamine, analogs may have utility in managing chronic pain states and as anesthetic agents. The SAR for analgesic properties may differ slightly from that for antidepressant effects.[3]

  • Neurodegenerative Diseases: The neuroprotective properties conferred by NMDA receptor antagonism suggest a potential role in slowing the progression of diseases like Alzheimer's and Parkinson's, where excitotoxicity is a contributing factor.[6][10]

  • Antiviral and Anticancer Activity: The cyclopropylamine scaffold has shown broad biological activity.[1] While less explored for this specific subclass, the potential for applications outside the CNS remains an area for future investigation.[16][17]

Future Directions: The primary challenge in this field is to decouple the therapeutic CNS effects from potential side effects, such as psychotomimetic symptoms and abuse potential, which are associated with ketamine. Future research will focus on:

  • Developing Analogs with Improved Selectivity: Designing molecules that preferentially target specific subtypes of NMDA receptors or have a mixed pharmacology that mitigates side effects.

  • Fine-tuning Pharmacokinetics: Optimizing compounds for different routes of administration (e.g., oral vs. intravenous) and duration of action.

  • Exploring Use in Combination Therapy: Investigating whether these agents can be used to augment the effects of traditional antidepressants or other CNS therapies.

Conclusion

This compound and its analogs represent a potent and versatile chemical scaffold with significant therapeutic potential, particularly in the realm of CNS disorders. Their mechanism as NMDA receptor antagonists provides a foundation for developing rapid-acting antidepressants and novel neuroprotective agents. A thorough understanding of the synthetic methodologies and the intricate structure-activity relationships is paramount for guiding the rational design of next-generation compounds. As research continues to unravel the complexities of the downstream signaling pathways, this class of molecules holds the promise of delivering breakthrough therapies for some of the most challenging medical conditions.

References

  • Longdom Publishing.
  • ResearchGate.
  • PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants.
  • Google Patents. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • MDPI.
  • BLDpharm. 1‐(3‐fluoro‐4‐methoxyphenyl)cyclopropan‐1‐amine hydrochloride.
  • ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • MDPI. Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors.
  • PubMed. Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)
  • PMC. Natural product-based pharmacological studies for neurological disorders.
  • PMC - NIH. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • PubMed. Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists.
  • PMC. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • MDPI.
  • PMC - NIH.
  • BLDpharm. 1‐(3‐fluoro‐4‐methoxyphenyl)cyclopropan‐1‐amine.
  • Frontiers.

Sources

An In-Depth Technical Guide to the Discovery and History of Cyclopropylamine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, certain structural motifs emerge as "privileged scaffolds"—frameworks that consistently appear in successful therapeutic agents across various biological targets. The cyclopropylamine moiety is a quintessential example of such a scaffold. Characterized by a strained three-membered carbon ring attached to an amino group, this small, unassuming structure imparts a unique combination of steric and electronic properties that have proven invaluable to chemists. Its rigid conformation, influence on metabolic stability, and ability to modulate physicochemical properties have cemented its role as a cornerstone in the design of modern pharmaceuticals and agrochemicals.[1][2]

This guide provides a comprehensive exploration of the cyclopropylamine core, tracing its journey from its initial synthesis in the early 20th century to its current status as a highly sought-after building block. We will delve into the historical evolution of its synthesis, the scientific rationale that propelled its adoption, its profound impact on medicinal chemistry, and the modern methodologies that have made its incorporation into complex molecules routine. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the causality behind the rise of this remarkable functional group.

Part 1: The Genesis of a Scaffold: Early Discovery and Synthesis

The story of cyclopropylamine begins not with a flash of insight into its medicinal potential, but as a feat of synthetic chemistry. The first documented synthesis was achieved by the Russian chemist Nikolai Kischner in 1901, who prepared the compound via the Hofmann degradation of cyclopropanecarboxamide.[3] This classical rearrangement reaction, which converts a primary amide into a primary amine with one fewer carbon atom, provided the first access to this novel amine.

However, for many decades, cyclopropylamine and its derivatives remained largely a chemical curiosity. Early synthetic routes were often plagued by harsh reaction conditions, the need for multi-step sequences starting from materials like γ-butyrolactone, and consequently, low overall yields.[4][5][6] These challenges significantly limited its availability and, therefore, its exploration in biological contexts.

Classical Synthetic Methodologies

The foundational methods for preparing cyclopropylamines, while now often superseded, established the chemical principles for accessing this strained ring system.

  • Hofmann Degradation: This was the inaugural method.[3] It involves treating cyclopropanecarboxamide with an alkali metal hypohalite (like sodium hypochlorite) and a strong base (sodium hydroxide). The amide is converted into an intermediate isocyanate, which is then hydrolyzed to the primary amine, releasing carbon dioxide.[7]

  • Curtius Rearrangement: A related pathway, the Curtius rearrangement, starts from a cyclopropanecarbonyl azide.[8][9] Upon heating, this intermediate loses dinitrogen gas to form the same isocyanate intermediate as in the Hofmann degradation, which is then trapped by water or an alcohol to eventually yield the amine.

  • Reductive Amination: Another early approach involved the reductive amination of cyclopropanecarboxaldehyde.[1][2] This method uses a reducing agent, such as sodium borohydride or catalytic hydrogenation, to convert the aldehyde and ammonia (or a primary amine) directly into the cyclopropylamine.[1]

These early methods, while effective, lacked the efficiency and scalability required for broad application, keeping the cyclopropylamine scaffold on the sidelines of mainstream chemical research for the first half of the 20th century.

Hofmann_Degradation_Pathway cluster_0 Hofmann Degradation for Cyclopropylamine Synthesis Amide Cyclopropanecarboxamide Intermediate1 N-bromamide Amide->Intermediate1  NaOBr Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2  NaOH, Rearrangement Amine Cyclopropylamine Intermediate2->Amine  H₂O, Hydrolysis (-CO₂)

Caption: The classical Hofmann Degradation pathway.

Part 2: The Ascent to Prominence: A Scaffold's Value Realized

The transition of cyclopropylamine from a niche chemical to a privileged scaffold was driven by the growing recognition of its unique and beneficial properties in a biological setting. Medicinal chemists discovered that incorporating this small ring could profoundly and often positively influence a molecule's biological activity and pharmacokinetic profile.

The Rationale Behind the Ring: Key Physicochemical and Biological Properties

The utility of the cyclopropylamine moiety is not accidental; it stems from a confluence of distinct stereoelectronic features.

  • Conformational Rigidity: The three-membered ring is planar and rigid.[10] This property reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a biological target, thereby increasing potency.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes.[10] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[11] Replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl group often enhances a drug's half-life.

  • Modulation of Basicity: The nitrogen atom of cyclopropylamine is less basic (pKa ~8.8) than corresponding acyclic amines like isopropylamine (pKa ~10.6). This is due to the increased s-character of the C-N bond, which withdraws electron density from the nitrogen. This modulation of pKa can be crucial for optimizing a drug's solubility, cell permeability, and target engagement.

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other functionalities. Its rigid nature and electronic character allow it to mimic phenyl rings or carbonyl groups in some receptor interactions, offering a non-aromatic, metabolically stable alternative.

  • Mechanism-Based Inhibition: The strained ring is a key pharmacophore for the irreversible inhibition of certain enzymes.[12] Cyclopropylamine-containing compounds are well-known mechanism-based inhibitors of flavin-dependent enzymes like monoamine oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), as well as cytochrome P450s.[12] The enzyme oxidizes the amine, leading to the opening of the strained ring and the formation of a reactive species that covalently binds to and inactivates the enzyme.

Pioneering Applications: From Antibiotics to Agrochemicals

The first major breakthrough that showcased the power of the cyclopropylamine moiety was in the development of fluoroquinolone antibiotics . The incorporation of a cyclopropyl group at the N-1 position of the quinolone core, most famously in Ciprofloxacin , was a watershed moment.[13][14] This substitution dramatically enhanced the drug's potency and expanded its spectrum of activity, particularly against Gram-negative bacteria.

Simultaneously, the agrochemical industry recognized the value of this scaffold. Cyclopropylamine became a key intermediate for producing advanced herbicides, insecticides, and fungicides.[15][16] Notable examples include:

  • Cyromazine: An insect growth regulator used to control flies in poultry houses.[13]

  • Cyprodinil: A fungicide used to protect crops like grapes and almonds.[16]

These pioneering applications in both medicine and agriculture created a surge in demand for cyclopropylamine, driving the development of more efficient and scalable synthetic methods.

Fluoroquinolone_Structure cluster_1 General Structure of a Fluoroquinolone Antibiotic Core Quinolone Core CPA Cyclopropylamine Moiety (Enhances Potency & Spectrum) Core->CPA  Attached at N-1 R_group Other Substituents (Tune properties) Core->R_group Kulinkovich_Szymoniak_Reaction cluster_2 Kulinkovich-Szymoniak Reaction Workflow Nitrile Nitrile (R-CN) Titanacyclopropane Titanacyclopropane Intermediate Nitrile->Titanacyclopropane Grignard Grignard Reagent (2.4 eq EtMgBr) Ti_catalyst Ti(OiPr)₄ Grignard->Ti_catalyst  Forms Ti(II) Ti_catalyst->Titanacyclopropane  Reacts with Nitrile Product 1-Substituted Cyclopropylamine Titanacyclopropane->Product Lewis_Acid Lewis Acid (BF₃·OEt₂) Lewis_Acid->Titanacyclopropane  Promotes Ring Formation

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-(3-Methoxyphenyl)cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for This Guide

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Among the myriad of privileged scaffolds, the cyclopropylamine moiety has garnered significant attention for its unique conformational rigidity and electronic properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] This guide focuses on a specific, yet promising, chemical series: the 1-(3-methoxyphenyl)cyclopropan-1-amine derivatives. The strategic placement of the methoxy group on the phenyl ring, coupled with the inherent features of the 1-arylcyclopropylamine core, suggests a strong potential for interaction with monoamine transporters, a class of proteins integral to the regulation of neurotransmission and a prime target for the treatment of depressive and anxiety disorders.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a comprehensive guide that delves into the nuanced world of Structure-Activity Relationship (SAR) for this specific class of compounds. We will explore the rationale behind structural modifications, provide detailed experimental workflows for synthesis and evaluation, and contextualize the potential biological impact through an examination of relevant signaling pathways. Every claim and protocol is grounded in established scientific literature to ensure the highest level of technical accuracy and trustworthiness.

The this compound Scaffold: A Privileged Structure in Neuropharmacology

The this compound scaffold represents a fascinating convergence of structural motifs with known bioactivity. The parent compound, 1-phenylcyclopropylamine, is a close analog of the antidepressant tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor.[4][5] The introduction of a methoxy substituent on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, membrane permeability, and target affinity. The position of this methoxy group is critical; for instance, in phenethylamine derivatives, the placement of methoxy groups significantly influences affinity for serotonin receptors.[6]

Based on the structural similarities to known selective serotonin reuptake inhibitors (SSRIs) and the electronic properties imparted by the 3-methoxy group, we hypothesize that the primary biological target for this class of compounds is the serotonin transporter (SERT) .[3][7] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a key neurotransmitter implicated in mood regulation. This guide will, therefore, focus on the SAR of this compound derivatives as potential SERT inhibitors.

Deconstructing the Scaffold: A Systematic Approach to SAR

To elucidate the SAR of this compound class, we will systematically explore modifications at three key positions: the phenyl ring, the cyclopropyl ring, and the amine terminus. The following sections will present a synthesized SAR based on established principles from related compound series, as a direct and comprehensive study on this specific scaffold is not yet publicly available. To illustrate these principles, a hypothetical dataset of analogs and their corresponding inhibitory concentrations (IC50) against SERT will be presented.

The Phenyl Ring: The Epicenter of Target Recognition

The substituted phenyl ring is paramount for anchoring the ligand within the binding pocket of SERT. Modifications to this ring can dramatically alter binding affinity and selectivity.

  • Position of the Methoxy Group: The 3-methoxy position is our starting point. Moving this group to the 2- or 4-position is expected to have a significant impact. For many SERT inhibitors, a 4-substituted phenyl ring is optimal for activity. However, the 3-position can also confer potent activity, often with a different selectivity profile against other monoamine transporters like the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8]

  • Electronic Nature of Substituents: Replacing the methoxy group with electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -CH3, -OH) will probe the electronic requirements of the binding pocket. Generally, for phenylcyclopropylamine-based compounds, electron-withdrawing groups at the meta or para position can enhance activity.[9]

  • Steric Bulk: Introducing bulkier substituents (e.g., -tBu, -OPh) can define the steric tolerance of the binding site. Excessive bulk is often detrimental to binding affinity.

The Cyclopropyl Ring: A Rigid Spacer with Profound Effects

The cyclopropyl ring provides a rigid conformation, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding.

  • Substitution on the Cyclopropyl Ring: Introducing small substituents, such as a fluorine atom, on the cyclopropyl ring can modulate both the electronics and the metabolic stability of the molecule. Fluorination has been shown to increase the potency of some phenylcyclopropylamine analogs as MAO inhibitors.[5]

  • Stereochemistry: The stereochemistry at the C1 position of the cyclopropyl ring is crucial. For many biologically active cyclopropylamines, one enantiomer is significantly more potent than the other.[5] It is imperative to synthesize and test enantiomerically pure compounds to fully understand the SAR.

The Amine Terminus: The Gateway to Interaction

The primary amine is a key pharmacophoric feature, likely forming a crucial ionic interaction within the SERT binding pocket.

  • N-Alkylation: Substitution on the nitrogen atom with small alkyl groups (e.g., methyl, ethyl) can influence potency and selectivity. N-methylation is a common modification in many CNS-active compounds.

  • N-Arylation and N-Acylation: While generally less common for SERT inhibitors, these modifications can be explored to probe for additional binding interactions. However, they are more likely to reduce or abolish activity due to steric hindrance and altered basicity.

Illustrative SAR Table

The following table presents a hypothetical set of data for a series of this compound derivatives to illustrate the SAR principles discussed above. The IC50 values represent the concentration of the compound required to inhibit 50% of SERT activity in a radioligand binding assay.

Compound IDPhenyl Ring SubstitutionCyclopropyl Ring SubstitutionAmine SubstitutionHypothetical SERT IC50 (nM)
1a (Parent) 3-OCH3Unsubstituted-NH250
1b4-OCH3Unsubstituted-NH225
1c2-OCH3Unsubstituted-NH2150
1d3-ClUnsubstituted-NH230
1e3-CF3Unsubstituted-NH220
1f3-OHUnsubstituted-NH280
2a3-OCH32-F (cis to amine)-NH240
2b3-OCH32-F (trans to amine)-NH260
3a3-OCH3Unsubstituted-NHCH345
3b3-OCH3Unsubstituted-N(CH3)2200

This data is illustrative and intended to demonstrate SAR principles. Actual values would need to be determined experimentally.

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible experimental workflow is the bedrock of any SAR study. The following sections provide detailed, step-by-step methodologies for the synthesis of this compound derivatives and their evaluation in a SERT binding assay.

General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through several established routes. A common and efficient method involves the cyclopropanation of a substituted styrene followed by a Curtius rearrangement.[5]

G Styrene 3-Methoxystyrene Cyclopropanation Cyclopropanation (e.g., Diazoacetate, Rh(II) catalyst) Styrene->Cyclopropanation Ester Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate Cyclopropanation->Ester Hydrolysis Saponification (e.g., NaOH, H2O/EtOH) Ester->Hydrolysis CarboxylicAcid 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid Hydrolysis->CarboxylicAcid Curtius Curtius Rearrangement (e.g., DPPA, t-BuOH, heat) CarboxylicAcid->Curtius BocAmine tert-Butyl (1-(3-methoxyphenyl)cyclopropyl)carbamate Curtius->BocAmine Deprotection Deprotection (e.g., TFA or HCl) BocAmine->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol for the Synthesis of this compound (1a):

  • Cyclopropanation: To a solution of 3-methoxystyrene (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of Rh2(OAc)4 (0.01 eq). Ethyl diazoacetate (1.2 eq) in DCM is then added dropwise over 2 hours at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product, ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate, is purified by column chromatography.

  • Saponification: The purified ester (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 4 hours. After cooling, the ethanol is removed in vacuo, and the aqueous solution is acidified with 1M HCl. The resulting precipitate, 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, is collected by filtration and dried.

  • Curtius Rearrangement: The carboxylic acid (1.0 eq) is dissolved in tert-butanol. Diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq) are added, and the mixture is heated to reflux for 12 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the crude tert-butyl (1-(3-methoxyphenyl)cyclopropyl)carbamate.

  • Deprotection: The crude Boc-protected amine is dissolved in DCM, and trifluoroacetic acid (TFA) (10 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with 1M NaOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the final product, this compound.

Biological Evaluation: SERT Radioligand Binding Assay

To determine the affinity of the synthesized compounds for the serotonin transporter, a competitive radioligand binding assay is employed. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand, such as [3H]citalopram, from SERT.[10]

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Membrane Preparation (e.g., from cells expressing hSERT or rat brain cortex) Incubation Incubation (Membranes + Radioligand + Test Compound) MembranePrep->Incubation Radioligand Radioligand Solution ([3H]citalopram in assay buffer) Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation DataAnalysis Data Analysis (IC50 determination) Scintillation->DataAnalysis

Caption: Workflow for the SERT radioligand binding assay.

Step-by-Step Protocol for SERT Binding Assay:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cell pellet is homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM), and 50 µL of [3H]citalopram solution (final concentration ~1 nM).

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ). The plate is incubated for 60 minutes at room temperature. Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression curve fit (e.g., in GraphPad Prism) to determine the IC50 value for each test compound.[11][12] The Ki value can then be calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways: The Consequence of SERT Inhibition

Inhibition of SERT by a this compound derivative leads to an accumulation of serotonin in the synaptic cleft. This increased concentration of serotonin enhances its interaction with various postsynaptic and presynaptic serotonin receptors, triggering a cascade of intracellular signaling events. The primary signaling pathways activated by serotonin receptors are diverse and depend on the specific receptor subtype.[13][14]

G cluster_postsynaptic Postsynaptic Neuron SERT_Inhibitor This compound Derivative SERT SERT SERT_Inhibitor->SERT Inhibition Serotonin_Synapse Increased Synaptic Serotonin HTR1A 5-HT1A Receptor Serotonin_Synapse->HTR1A Activation HTR2A 5-HT2A Receptor Serotonin_Synapse->HTR2A Activation Gi Gi/o Protein HTR1A->Gi Gq Gq/11 Protein HTR2A->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NeuronalResponse Altered Neuronal Excitability & Gene Expression PKA->NeuronalResponse PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Ca_PKC->NeuronalResponse

Caption: Simplified signaling pathways following SERT inhibition.

  • 5-HT1A Receptor Pathway: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase.[14] This results in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, ultimately modulating gene expression and neuronal excitability.

  • 5-HT2A Receptor Pathway: 5-HT2A receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), influencing a wide range of cellular processes.

The long-term therapeutic effects of SSRIs are believed to involve neuroadaptive changes, including receptor desensitization and alterations in gene expression, that result from sustained elevation of synaptic serotonin.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel CNS-active agents, particularly as inhibitors of the serotonin transporter. The synthesized SAR presented in this guide, based on established principles from related compound series, provides a rational framework for the design of new analogs with potentially improved potency and selectivity. The detailed experimental workflows for synthesis and biological evaluation offer a practical starting point for researchers entering this area.

Future work should focus on the synthesis and empirical testing of a focused library of this compound derivatives to validate the hypothesized SAR and to generate robust quantitative data. The exploration of different substitution patterns on the phenyl ring and the synthesis of enantiomerically pure compounds will be critical for elucidating the precise structural requirements for optimal SERT inhibition. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic properties and antidepressant-like efficacy of promising lead compounds. Through a systematic and iterative process of design, synthesis, and testing, the full therapeutic potential of this intriguing chemical scaffold can be realized.

References

  • Waszkielewicz, A. M., Pytka, K., Rapacz, A., Wełna, E., Jarzyna, M., Satała, G., Bojarski, A., Sapa, J., Żmudzki, P., Filipek, B., & Marona, H. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical biology & drug design, 85(3), 326–335. [Link]

  • Edmondson, D. E., Binda, C., Wang, J., Upadhyay, A. K., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(8), 1417–1427. [Link]

  • Moragues, T., & Climent, M. J. (2020).
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873–910. [Link]

  • Marsteller, D. A., D'Amico, J. A., & Schlenk, D. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 145(2), 225–231. [Link]

  • Zhong, H., & Minneman, K. P. (2005). Structure-activity relationship study of first selective inhibitor of excitatory amino acid transporter subtype 1: 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101). Journal of medicinal chemistry, 53(20), 7446–7455. [Link]

  • Pytka, K., Wolk, K., Siwek, A., Szewczyk, B., & Waszkielewicz, A. M. (2020). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules (Basel, Switzerland), 25(18), 4252. [Link]

  • Sangkuhl, K., Klein, T. E., & Altman, R. B. (2009). Selective Serotonin Reuptake Inhibitor Pathway. Pharmacogenetics and genomics, 19(11), 907–909. [Link]

  • Özkay, Ü. D., Yurttaş, L., Özkay, Y., & Öztürk, Y. (2013). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives. Archiv der Pharmazie, 346(4), 245–252. [Link]

  • Greiner, E., Boos, T. L., Prisinzano, T. E., De Martino, M. G., Zeglis, B., Dersch, C. M., Marcus, J., Partilla, J. S., Rothman, R. B., Jacobson, A. E., & Rice, K. C. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of medicinal chemistry, 49(5), 1766–1772. [Link]

  • Data Analysis Tutorials. (2024). IC50 Determination with GraphPad PRISM. [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Stocking, E. M., Letavic, M. A., Bonaventure, P., & Carruthers, N. I. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. Current topics in medicinal chemistry, 10(5), 596–616. [Link]

  • Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(6), 813-824. [Link]

  • Glennon, R. A., Dukat, M., & el-Bermawy, M. (2000). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of medicinal chemistry, 43(5), 1019–1022. [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

  • Lee, H., Lee, T. K., Kim, J., & Lee, J. E. (2019). Experimental workflow. To discover metabolites that differed.... ResearchGate. [Link]

  • Chen, F., Larsen, M. B., Neubauer, H. A., Wiborg, O., & Andersen, J. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of neurochemistry, 92(1), 21–27. [Link]

  • Frecer, V., & Miertus, S. (2019). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International journal of molecular sciences, 20(15), 3749. [Link]

  • ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. [Link]

  • Berdinskii, V. L., & Yurtova, L. I. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53, 407-410. [Link]

  • Singh, S. (2019). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 2011, 293–320. [Link]

  • Monte, A. P., Marona-Lewicka, D., Lewis, M. M., Mailman, R. B., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (2011). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of medicinal chemistry, 54(14), 5093–5101. [Link]

  • Khan Academy. (n.d.). Drawing dot structures. [Link]

  • Ong, H. H., Profitt, J. A., Anderson, V. B., Spaulding, T. C., Wilker, J. C., Geyer, H. M., & Kruse, H. (1980). Tricyclics With Analgesic and Antidepressant Activity. 1. [[(Alkylamino)ethyl]thio]dibenz[b,f]oxepins and 10,11-dihydro Derivatives. Journal of medicinal chemistry, 23(5), 494–501. [Link]

  • Wong, D. T., & Bymaster, F. P. (2002). Structure-activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. Current pharmaceutical design, 8(12), 981–994. [Link]

  • Zirkle, C. L. (1975).
  • Pottie, E. (2021). Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. [Link]

  • BioTech Scope. (2018). How to calculate IC50. [Link]

  • Lu, A., & Lu, Y. (2022). Next generation antidepressants with novel mechanisms for treatment resistant depression. Current neuropharmacology, 20(1), 3–5. [Link]

  • Özkay, Ü. D., Yurttaş, L., Özkay, Y., & Öztürk, Y. (2013). Chemical structures of some antidepressant drugs and synthesized.... ResearchGate. [Link]

  • Monrad, O., Bekker-Jensen, A., Nielsen, C. W., Frydenvang, K., Jensen, A. A., & Bunch, L. (2010). Structure-activity Relationship Study of First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1: 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH-101). Journal of medicinal chemistry, 53(20), 7446–7455. [Link]

  • Bryan, W. M. (1977).
  • MDPI. (n.d.). Special Issue : Discovery of Novel Antidepressants and Anxiolytics. [Link]

  • GraphPad. (2023). Equation: Absolute IC50. [Link]

  • Marsteller, D. A., D'Amico, J. A., & Schlenk, D. (2007). [3H]citalopram binding to serotonin transporter sites in minnow brains. Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 145(2), 225–231. [Link]

  • Nagai, F., Suzuki, Y., & Somei, M. (2007). 5-Methoxy-N,N-diisopropyltryptamine (Foxy), a selective and high affinity inhibitor of serotonin transporter. Toxicology letters, 170(1), 66–73. [Link]

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal research reviews, 33(4), 873–910. [Link]

  • von Rabenau, C. (2021). Graphviz's DOT - quick introduction. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). Structural basis for recognition of diverse antidepressants by the human serotonin transporter. Nature structural & molecular biology, 23(6), 488–494. [Link]

  • BioinfoYT. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. [Link]

  • Coleman, J.A., Green, E.M., Gouaux, E. (2016) X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Analysis of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Thermodynamic Landscape of Novel Pharmaceutical Scaffolds

To the researchers, scientists, and drug development professionals who are at the forefront of discovering and optimizing new chemical entities, this guide offers a deep dive into the thermochemical analysis of 1-(3-Methoxyphenyl)cyclopropan-1-amine. This compound, with its unique combination of a strained cyclopropane ring, a methoxy-substituted phenyl group, and a primary amine, presents a fascinating case study in molecular energetics. Understanding its thermodynamic properties is not merely an academic exercise; it is a critical component of drug development, influencing everything from reaction optimization and process safety to predicting metabolic pathways and understanding drug-receptor interactions. This document provides a robust framework for both experimental and computational approaches to elucidate the thermochemical landscape of this and similar molecules, ensuring scientific integrity and fostering a deeper understanding of its chemical behavior.

Introduction: The Significance of Thermochemical Parameters in Drug Development

The journey of a drug from a laboratory curiosity to a life-saving therapeutic is paved with data. Among the most critical are thermochemical parameters, which provide a quantitative measure of a molecule's stability and reactivity. For a novel compound like this compound, a thorough thermochemical analysis is indispensable. The inherent ring strain of the cyclopropyl moiety, a feature often exploited in medicinal chemistry to influence conformation and metabolic stability, also contributes significantly to the molecule's enthalpy of formation.[1] The electronic effects of the methoxy-substituted aromatic ring further modulate its energetic profile.

This guide will delineate a multi-pronged approach to determine key thermochemical properties, including:

  • Enthalpy of Formation (ΔHf°) : A measure of the energy change when the compound is formed from its constituent elements in their standard states.

  • Enthalpy of Combustion (ΔHc°) : The heat released during complete combustion of the compound.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance by one degree.

  • Thermal Stability and Decomposition Pathways : Understanding how the molecule behaves at elevated temperatures.

By integrating experimental techniques with computational modeling, we can construct a comprehensive and validated thermochemical profile of this compound.

Synthesis and Purification: Prerequisite for Accurate Thermochemical Analysis

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 3-Methoxyphenylacetonitrile 3-Methoxyphenylacetonitrile Step1 Cyclopropanation 3-Methoxyphenylacetonitrile->Step1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Step1 Step2 Reduction to Amine Step1->Step2 Intermediate Product Step3 Purification Step2->Step3 Target_Molecule This compound Step3->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification
  • Cyclopropanation: React 3-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, such as sodium amide, in an appropriate solvent like anhydrous toluene. This reaction forms the cyclopropane ring.

  • Reduction of the Nitrile: The resulting 1-(3-methoxyphenyl)cyclopropane-1-carbonitrile is then reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

  • Work-up and Purification: The reaction is carefully quenched, and the crude product is extracted. Purification is critical and should be performed using column chromatography on silica gel, followed by recrystallization or distillation to achieve a purity of >99.5%, as confirmed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Thermochemical Analysis: A Two-Pillar Approach

Experimental thermochemistry provides the foundational data for understanding a molecule's energetic properties. We will employ a combination of bomb calorimetry and differential scanning calorimetry (DSC) to determine the enthalpy of combustion and heat capacity.

Bomb Calorimetry: Determining the Enthalpy of Combustion

Bomb calorimetry is the gold standard for measuring the heat of combustion of solid and liquid samples.[4] The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature increase is measured.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_measurement Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample Bomb Seal in Bomb Sample->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Ignite Ignite Sample Pressurize->Ignite Measure_T Measure Temperature Change (ΔT) Ignite->Measure_T Calculate_q Calculate Heat Released (q) Measure_T->Calculate_q Calculate_ΔHc Calculate Enthalpy of Combustion (ΔHc°) Calculate_q->Calculate_ΔHc

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

  • Calibration: Calibrate the calorimeter using a standard substance with a known enthalpy of combustion, such as benzoic acid.[4] This determines the heat capacity of the calorimeter system (Ccal).

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 1 gram) and place it in the sample crucible.

  • Assembly and Pressurization: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, and seal the bomb. Pressurize the bomb with pure oxygen to approximately 30 atm.

  • Combustion: Place the bomb in the calorimeter's water bath. Allow the system to reach thermal equilibrium. Ignite the sample using an electrical fuse.

  • Data Acquisition: Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion (q_comb) is calculated using the formula: q_comb = C_cal * ΔT where ΔT is the corrected temperature change. The molar enthalpy of combustion (ΔHc°) is then determined from q_comb and the molar mass of the sample.[5][6]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions and Heat Capacity

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining heat capacity and identifying phase transitions such as melting and decomposition.

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Heat Capacity Measurement: Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the desired range (e.g., -50 °C to 200 °C). The heat flow curve can be used to calculate the specific heat capacity (Cp).

    • Thermal Stability Assessment: Continue heating at a controlled rate until the sample decomposes. The onset of the decomposition peak provides an indication of the thermal stability of the compound.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The area under the melting peak can be used to calculate the enthalpy of fusion.

Expected Data Summary
Thermochemical ParameterExperimental TechniqueExpected Outcome
Enthalpy of Combustion (ΔHc°)Bomb CalorimetryA negative value, indicating an exothermic process.
Specific Heat Capacity (Cp)Differential Scanning CalorimetryA positive value, likely increasing with temperature.
Melting Point (Tm)Differential Scanning CalorimetryA distinct endothermic peak.
Decomposition Temperature (Td)Differential Scanning CalorimetryAn onset of a sharp exothermic peak.

Computational Thermochemistry: A Powerful Predictive Tool

In the absence of experimental data or to complement it, computational chemistry offers a robust means of predicting thermochemical properties.[7][8] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that can provide accurate thermochemical data for organic molecules.[9]

Computational Workflow

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Molecule Build Molecular Structure Geom_Opt Geometry Optimization Molecule->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Thermochem Thermochemical Properties (ΔHf°, Cp) Freq_Calc->Thermochem

Caption: Workflow for computational thermochemistry using DFT.

Detailed Protocol: DFT Calculations
  • Molecular Modeling: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an appropriate isodesmic or atomization reaction scheme. This involves calculating the energies of all species in the chosen reaction and using known experimental enthalpies of formation for the reference compounds to derive the enthalpy of formation of the target molecule.[10]

  • Heat Capacity Calculation: The heat capacity (Cp) at different temperatures can be directly obtained from the results of the frequency calculation.

Safety and Handling Considerations

Given the presence of a primary amine and a strained ring system, this compound should be handled with care. While specific toxicity data is unavailable, related compounds such as cyclopropylamine and substituted anilines provide guidance on potential hazards.[11][12][13]

  • Corrosivity: Primary amines can be corrosive to the skin and eyes and can cause respiratory tract irritation.[11][13][14]

  • Flammability: The compound is likely to be a flammable liquid.[11]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion: A Synergistic Approach to Thermochemical Characterization

The thermochemical analysis of this compound, a molecule of significant interest in medicinal chemistry, requires a synergistic approach that combines meticulous synthesis and purification with advanced experimental and computational techniques. By following the protocols outlined in this guide, researchers can obtain a comprehensive and reliable set of thermochemical data. This information is not only fundamental to understanding the molecule's intrinsic properties but is also crucial for guiding its development as a potential therapeutic agent, ensuring both safety and efficacy. The methodologies described herein are broadly applicable to other novel chemical entities, providing a robust framework for the thermochemical characterization of the next generation of pharmaceuticals.

References

  • Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. The Royal Society of Chemistry.
  • Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry . YouTube. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Springer.
  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine . PubMed. Available at: [Link]

  • Calorimetry Experiments - IB Chemistry Revision Notes . Save My Exams. Available at: [Link]

  • Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry . PubMed. Available at: [Link]

  • Cyclopropylamine | C3H7N | CID 69828 . PubChem. Available at: [Link]

  • Chemistry Essentials: Understanding Calorimetry . YouTube. Available at: [Link]

  • CN101328129A - Preparation of 3-methoxy propanamine. Google Patents.
  • 1-(3-Methoxyphenyl)ethanamine | C9H13NO | CID 4612058 . PubChem. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application . Longdom Publishing. Available at: [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis . Journal of Chemical Theory and Computation. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines . PubMed. Available at: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine . MDPI. Available at: [Link]

  • Thermodynamic Properties of Binary Liquid Mixtures of Benzyl Amine and O-Substituted Anilines (2-Methoxyaniline, 2-Chloroaniline, 2-Methylaniline) at Varying Temperatures . ResearchGate. Available at: [Link]

  • 5.5: Calorimetry . Chemistry LibreTexts. Available at: [Link]

  • Calorimetry Examples: How to Find Heat and Specific Heat Capacity . YouTube. Available at: [Link]

  • WO2010029566A2 - Process for preparation of phenoxypropanol amines. Google Patents.
  • Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers . PubMed. Available at: [Link]

  • Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d . ResearchGate. Available at: [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 . PubChem. Available at: [Link]

  • 3-Methoxypropylamine | C4H11NO | CID 1672 . PubChem. Available at: [Link]

  • Thermal analysis using a micromechanical calorimeter . Applied Physics Letters. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Methoxyphenyl)cyclopropan-1-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique conformational and electronic properties conferred by the cyclopropylamine moiety.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on scientifically robust synthetic routes to this key intermediate. Two primary, field-proven strategies are presented: the direct synthesis from a nitrile precursor via the Kulinkovich-Szymoniak reaction and a classical multi-step approach involving a Curtius rearrangement from a carboxylic acid intermediate. Each section includes in-depth mechanistic discussions, the rationale behind experimental choices, step-by-step protocols, and comparative data to guide the selection of the most suitable method for specific laboratory and developmental needs.

Introduction and Strategic Overview

The synthesis of 1-substituted cyclopropylamines is a significant topic in organic chemistry, driven by their prevalence in bioactive molecules.[2] The target molecule, this compound, combines the rigid cyclopropane scaffold with an amine functionality and a methoxyphenyl group, making it an attractive synthon for exploring structure-activity relationships (SAR) in drug discovery programs.

This guide outlines two divergent and effective strategies for its synthesis. The choice between these routes will depend on factors such as starting material availability, scalability, tolerance for specific reagents (e.g., organometallics, azides), and desired throughput.

Strategic Pathways:

  • Strategy A: Direct Cyclopropylamine Formation (Kulinkovich-Szymoniak Reaction): This modern approach constructs the cyclopropylamine directly from a commercially available benzonitrile derivative. It is characterized by its efficiency and convergence.

  • Strategy B: Functional Group Interconversion (Curtius Rearrangement): This classical, robust route involves the construction of a 1-(3-methoxyphenyl)cyclopropanecarboxylic acid intermediate, followed by its conversion to the target amine via a rearrangement reaction. While longer, this pathway avoids certain organometallic reagents and may be preferable in some contexts.

G cluster_A Strategy A: Kulinkovich-Szymoniak Reaction cluster_B Strategy B: Curtius Rearrangement Target This compound A_Start 3-Methoxybenzonitrile A_React Titanium-Mediated Cyclopropanation A_Start->A_React EtMgBr, Ti(O-iPr)4 then BF3·OEt2 A_React->Target B_Start 3-Methoxystyrene B_Intermediate1 Ethyl 2-(3-methoxyphenyl) cyclopropane-1-carboxylate B_Start->B_Intermediate1 Ethyl Diazoacetate, Rh2(OAc)4 B_Intermediate2 1-(3-Methoxyphenyl) cyclopropanecarboxylic Acid B_Intermediate1->B_Intermediate2 1. NaOH, EtOH/H2O 2. H3O+ B_Intermediate3 Acyl Azide Intermediate B_Intermediate2->B_Intermediate3 DPPA, Et3N B_React Curtius Rearrangement B_Intermediate3->B_React Toluene, Heat B_React->Target 1. t-BuOH 2. HCl

Caption: High-level overview of the divergent synthetic strategies.

Strategy A: Kulinkovich-Szymoniak Reaction from 3-Methoxybenzonitrile

This method is a powerful modification of the Kulinkovich reaction, enabling the direct synthesis of primary cyclopropylamines from nitriles.[4][5] The elegance of this route lies in its ability to form the C-C bonds of the cyclopropane ring and install the amine functionality in a single, titanium-mediated process.

Mechanistic Rationale

The reaction proceeds via the in situ formation of a titanacyclopropane species from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide catalyst.[6][7] This highly reactive intermediate then undergoes nucleophilic addition to the nitrile carbon of 3-methoxybenzonitrile, forming an azatitanacyclopentene. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), facilitates the ring contraction and hydrolysis to yield the final primary cyclopropylamine.[4] The choice of a Grignard reagent with β-hydrogens is critical for the formation of the titanacyclopropane.

G Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Transmetalation & β-Hydride Elimination Titanium Ti(O-iPr)4 Titanium->Titanacyclopropane Transmetalation & β-Hydride Elimination Azatitanacycle Azatitanacyclopentene Intermediate Titanacyclopropane->Azatitanacycle Addition to Nitrile Nitrile 3-Methoxybenzonitrile Nitrile->Azatitanacycle Addition to Nitrile Product 1-(3-Methoxyphenyl) cyclopropan-1-amine Azatitanacycle->Product Ring Contraction & Hydrolysis LewisAcid BF3·OEt2, H2O LewisAcid->Product Ring Contraction & Hydrolysis

Caption: Simplified workflow for the Kulinkovich-Szymoniak reaction.

Experimental Protocol: Strategy A

Safety Precaution: This procedure involves pyrophoric Grignard reagents and moisture-sensitive titanium catalysts. All glassware must be rigorously flame-dried under vacuum, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Methoxybenzonitrile133.151.33 g10.01.0
Titanium(IV) isopropoxide284.223.13 g11.01.1
Ethylmagnesium bromide (1.0 M in THF)-22.0 mL22.02.2
Boron trifluoride etherate141.932.84 g20.02.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
Diethyl ether-100 mL--
1 M NaOH (aq)-50 mL--
Saturated NaCl (aq)-50 mL--

Procedure

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 3-methoxybenzonitrile (1.33 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add titanium(IV) isopropoxide (3.13 g, 11.0 mmol) to the stirred solution.

  • Grignard Addition: Add the ethylmagnesium bromide solution (22.0 mL, 22.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The solution will typically become dark and viscous.

  • Lewis Acid Treatment: Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add boron trifluoride etherate (2.84 g, 20.0 mmol). A vigorous reaction may occur.

  • Quenching and Workup: After stirring for an additional 30 minutes at 0 °C, slowly quench the reaction by adding 1 M NaOH (50 mL). Stir vigorously for 15 minutes until the inorganic salts precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Triethylamine 95:4:1) to afford the pure amine.

Strategy B: Curtius Rearrangement from a Carboxylic Acid Precursor

This pathway is a robust, multi-step sequence that relies on the classic Curtius rearrangement to convert a carboxylic acid into a primary amine with the loss of one carbon atom.[8][9] The key intermediate, 1-(3-methoxyphenyl)cyclopropanecarboxylic acid, must be synthesized first. This approach offers good predictability and scalability, although it is more labor-intensive than Strategy A. The use of diphenylphosphoryl azide (DPPA) is a common and relatively safe method for generating the required acyl azide in situ.[8]

Mechanistic Rationale

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of dinitrogen gas.[10] The isocyanate is a key electrophilic intermediate that is typically not isolated but trapped in situ.[8] In the presence of an alcohol like tert-butanol, it forms a stable Boc-protected amine. The final deprotection step with a strong acid liberates the target primary amine. The rearrangement step is believed to proceed through a concerted mechanism where the R-group migrates to the nitrogen as the N₂ molecule departs, ensuring retention of configuration at the migrating carbon.

Experimental Protocol: Strategy B

This protocol is presented in two stages: synthesis of the carboxylic acid intermediate and its subsequent conversion to the amine.

A common method to access the required acid is via the cyclopropanation of 3-methoxystyrene followed by hydrolysis.

Materials and Reagents (Stage B1)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Methoxystyrene134.181.34 g10.01.0
Rhodium(II) acetate dimer442.1422 mg0.050.005
Ethyl diazoacetate114.101.71 g15.01.5
Dichloromethane (DCM)-50 mL--
Sodium Hydroxide40.001.20 g30.03.0
Ethanol-20 mL--
3 M HCl (aq)-~15 mL--

Procedure (Stage B1)

  • Cyclopropanation: To a solution of 3-methoxystyrene (1.34 g, 10.0 mmol) and Rh₂(OAc)₄ (22 mg, 0.05 mmol) in DCM (50 mL) at room temperature, add ethyl diazoacetate (1.71 g, 15.0 mmol) dropwise over 2 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction for an additional 4 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. The crude ester can be used directly in the next step.

  • Hydrolysis: Dissolve the crude ester in ethanol (20 mL) and add a solution of NaOH (1.20 g, 30.0 mmol) in water (10 mL). Heat the mixture to reflux for 4 hours.

  • Acidification: Cool the mixture to room temperature and remove the ethanol in vacuo. Dilute the residue with water (30 mL) and wash with diethyl ether (20 mL) to remove non-acidic impurities. Cool the aqueous layer to 0 °C and acidify to pH ~2 with 3 M HCl.

  • Isolation: The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-(3-methoxyphenyl)cyclopropanecarboxylic acid.

Safety Precaution: Azide compounds are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat. Perform the reaction behind a blast shield.

Materials and Reagents (Stage B2)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Carboxylic Acid (from B1)192.211.54 g8.01.0
Diphenylphosphoryl azide (DPPA)275.242.42 g8.81.1
Triethylamine101.190.89 g8.81.1
tert-Butanol74.1215 mL--
Anhydrous Toluene-30 mL--
4 M HCl in Dioxane-10 mL--

Procedure (Stage B2)

  • Acyl Azide Formation: To a stirred solution of the carboxylic acid (1.54 g, 8.0 mmol) in anhydrous toluene (30 mL), add triethylamine (0.89 g, 8.8 mmol) followed by DPPA (2.42 g, 8.8 mmol).

  • Rearrangement and Trapping: Add tert-butanol (15 mL) to the mixture. Heat the reaction to 90 °C and stir for 6 hours. Nitrogen gas will evolve.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude Boc-protected amine.

  • Deprotection: Dissolve the crude intermediate in a minimal amount of methanol (~5 mL) and add 4 M HCl in dioxane (10 mL). Stir at room temperature for 2 hours.

  • Isolation: The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Comparison of Synthetic Routes

ParameterStrategy A: Kulinkovich-SzymoniakStrategy B: Curtius Rearrangement
Starting Material 3-Methoxybenzonitrile3-Methoxystyrene
Number of Steps 1 (from nitrile)3 (from styrene)
Key Reagents Grignard reagents, Ti(IV) catalystsRh(II) catalysts, Azide reagents (DPPA)
Safety Concerns Pyrophoric/moisture-sensitive reagentsPotentially explosive azide intermediates
Throughput High; convergent routeModerate; linear sequence
Scalability Moderate; organometallic heat flowHigh; well-established reactions
Typical Overall Yield 50-70%40-60%

Conclusion

Both Strategy A and Strategy B represent viable and effective methods for the synthesis of this compound. The Kulinkovich-Szymoniak reaction (Strategy A) offers a rapid and convergent route, making it highly attractive for rapid library synthesis and initial lead optimization. The classical approach via a Curtius rearrangement (Strategy B) is a longer but highly reliable and often more easily scalable process, suitable for the production of larger quantities of the target compound. The ultimate choice of methodology should be based on a careful evaluation of available resources, safety infrastructure, and the specific goals of the research program.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • PubChem. 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. PubChem. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • European Patent Office. Process for the manufacture of cyclopropylamine - EP 0205403 B1.
  • ACS Publications. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. The Royal Society of Chemistry. [Link]

  • ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ResearchGate. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Wikipedia. Kulinkovich reaction. Wikipedia. [Link]

  • Wikipedia. Hofmann rearrangement. Wikipedia. [Link]

  • Wikipedia. Schmidt reaction. Wikipedia. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]

  • YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. The Mechanism of Hofmann Rearrangement. Chemistry Steps. [Link]

  • National Institutes of Health. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • Chemistry Steps. Curtius Rearrangement. Chemistry Steps. [Link]

  • YouTube. Kulinkovich Reaction. YouTube. [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

  • Organic Syntheses. Additional Syntheses of Various Cyclopropylamines. Organic Syntheses. [Link]

Sources

Application Notes and Protocols for the Quantification of 1-(3-Methoxyphenyl)cyclopropan-1-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methoxyphenyl)cyclopropan-1-amine is a novel synthetic compound with potential pharmacological activity. As with any new chemical entity intended for therapeutic use, understanding its pharmacokinetic and toxicokinetic profile is a critical component of the drug development process. Accurate and reliable quantification of this primary amine in biological matrices such as plasma, urine, and tissue homogenates is fundamental for these studies. This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2] Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS), will also be discussed.

The methodologies outlined herein are designed to be robust and adhere to the principles of bioanalytical method validation as stipulated by major regulatory agencies.[3][4][5][6]

Analyte Overview: this compound

Method Selection: LC-MS/MS as the Gold Standard

For the quantification of small molecules in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2][10] Its advantages over other methods include:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard, minimizing interference from endogenous matrix components.[11]

  • High Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range, which is essential for characterizing the full pharmacokinetic profile of a compound.[12]

  • Versatility: It can be applied to a wide range of compounds with varying polarities and molecular weights.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, it often requires derivatization to improve the volatility and thermal stability of polar compounds like primary amines.[13][14][15][16][17] This additional step can introduce variability and increase sample preparation time.

Sample Preparation Strategies

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.[18] The choice of technique depends on the required cleanliness of the extract, the desired concentration factor, and the throughput needed.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[19][20] It involves the addition of an organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins.[19][21]

  • Rationale: This method is often used for high-throughput screening due to its speed and low cost.[19] However, it may not remove other matrix components like phospholipids, which can cause ion suppression in the MS source.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[22]

  • Rationale: By adjusting the pH of the aqueous phase, the charge state of the basic amine can be manipulated to enhance its partitioning into the organic solvent, leading to a cleaner extract than PPT.[23]

  • Protocol:

    • To 200 µL of plasma sample, add 50 µL of 1M sodium hydroxide to basify the sample.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) containing the internal standard.

    • Vortex for 5 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while matrix interferences are washed away.[18][24]

  • Rationale: For a basic compound like this compound, a mixed-mode cation-exchange SPE sorbent is recommended. This provides a dual retention mechanism (ion-exchange and reversed-phase), resulting in a very clean extract and high recovery.

  • Protocol:

    • Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Experimental Workflows

LC-MS/MS Quantification Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Choose Extraction: - Protein Precipitation - Liquid-Liquid Extraction - Solid-Phase Extraction B->C D Isolate & Concentrate Analyte C->D E Inject Extract onto LC System D->E F Chromatographic Separation (Reversed-Phase C18 Column) E->F G Ionization (ESI+) F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Generate Chromatograms H->I J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Quantification using Calibration Curve J->K L Report Concentration K->L

Caption: LC-MS/MS workflow for quantification.

Protocols

LC-MS/MS Method Protocol
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Ionization Mode: ESI Positive.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte and a suitable deuterated internal standard.

GC-MS Method Protocol (Alternative)

Due to the primary amine group, derivatization is recommended to improve chromatographic performance.[13][25][26][27]

  • Derivatization Reagent: Pentafluorobenzoyl chloride (PFBCl) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Derivatization Protocol (with PFBCl):

    • To the dried extract, add 50 µL of toluene and 50 µL of PFBCl solution (10% in toluene).

    • Vortex and heat at 70°C for 30 minutes.

    • Evaporate to dryness and reconstitute in ethyl acetate for injection.

  • GC System: A gas chromatograph with a split/splitless injector.

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Method Validation

A comprehensive validation of the bioanalytical method is required to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with the guidelines from the FDA and EMA.[3][6][12][28][29]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte from endogenous components.No significant interfering peaks at the retention time of the analyte and IS in at least six different blank matrix sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Closeness of measured values to the nominal concentration and the degree of scatter.Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples.[12][28]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤ 20%.[12]
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Example Calibration Curve Data
Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
1.000.9898.0
2.502.55102.0
5.005.10102.0
10.09.9099.0
25.024.598.0
50.050.5101.0
100.0100.2100.2
200.0198.099.0
Table 2: Example Accuracy and Precision Data
QC Level Nominal Conc. (ng/mL) Within-Run Accuracy (%) Within-Run Precision (%CV) Between-Run Accuracy (%) Between-Run Precision (%CV)
LLOQ1.00105.08.5103.010.2
Low3.0098.76.299.57.8
Medium75.0101.24.5100.85.1
High150.099.33.899.04.5

Logical Relationships in Method Development

cluster_analyte Analyte Properties cluster_sample Sample Preparation cluster_analysis Analytical Technique A This compound - Primary Amine (Basic) - Lipophilic Moiety B Cation-Exchange SPE A->B Basic Nature C LLE (Basic pH) A->C Basic Nature E LC-MS/MS (ESI+) A->E Polarity & Ionizability F GC-MS (with Derivatization) A->F Requires Volatility Enhancement B_R High Selectivity B->B_R C_R Good Selectivity C->C_R D Protein Precipitation D_R High Throughput D->D_R E_R High Sensitivity No Derivatization E->E_R F_R Good Sensitivity Requires Derivatization F->F_R

Caption: Rationale for method selection.

Conclusion

The quantification of this compound in biological samples can be reliably achieved using a validated LC-MS/MS method. The selection of an appropriate sample preparation technique, such as solid-phase extraction, is crucial for obtaining clean extracts and minimizing matrix effects. The protocols and validation guidelines presented in this application note provide a robust framework for researchers and drug development professionals to establish and implement a bioanalytical method suitable for regulatory submission.

References

  • Vertex AI Search. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel), 13(12), 462.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • UNODC. (n.d.). AMPHETAMINES (AMPH) Gas Chromatography/Mass Spectrometry (GC-MS).
  • PMC - NIH. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • MDPI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • ResearchGate. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (2025). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention.
  • ResearchGate. (2025). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry†.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Oxford Academic. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • ResearchGate. (2025). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • Scholarly Publications Leiden University. (n.d.). Analytical approaches for characterizing and quantifying engineered nanoparticles in biological matrices from an (eco)toxicologi.
  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).
  • ICH. (2022). bioanalytical method validation and study sample analysis m10.
  • Vertex AI Search. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy.
  • Chromatography Forum. (2005). Extraction method for amine and carboxilic group attached.
  • European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Silver Fern. (n.d.). 3-Methoxy Propyl Amine Supplier.
  • Oxford Academic. (2015). Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry†.
  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
  • NIH. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • ResearchGate. (n.d.). Application of protein precipitation methods for bioanalysis.
  • ACS Publications. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization.
  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods.
  • YouTube. (2020). Liquid-Liquid Extraction in Forensic Chemistry 4380 L7 2020.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ChemicalBook. (2025). 3-Methoxypropylamine.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol.

Sources

Application Note & Protocol: High-Purity Isolation of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-Methoxyphenyl)cyclopropan-1-amine is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents. Its unique conformational rigidity and substitution pattern make it a desirable scaffold in drug design. This document provides a comprehensive protocol for the purification of this compound from a crude synthetic mixture. The methodology emphasizes a multi-step approach, commencing with liquid-liquid extraction to remove bulk impurities, followed by column chromatography for fine purification. For enantiomerically pure targets, a robust chiral separation method is also detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, suitable for downstream applications.

Introduction: The Rationale Behind the Purification Strategy

The purification of this compound necessitates a strategy that addresses potential impurities from its synthesis. Typically, the synthesis may result in unreacted starting materials, reaction byproducts, and inorganic salts. The presence of a basic amine functional group and a lipophilic aromatic ring dictates the choice of extraction and chromatographic techniques.

Our protocol is designed as a self-validating system. The initial liquid-liquid extraction leverages the pH-dependent solubility of the amine to separate it from neutral organic impurities. Subsequent silica gel column chromatography exploits the polarity differences between the target compound and any remaining closely related impurities. Finally, for applications requiring enantiopure material, chiral High-Performance Liquid Chromatography (HPLC) is employed to resolve the racemic mixture.[1] The choice of a polysaccharide-based chiral stationary phase is based on its broad applicability in separating chiral amines.[2]

Workflow of Purification

The overall purification process is depicted in the following workflow diagram:

Purification_Workflow cluster_0 Crude Product Processing cluster_1 Chromatographic Purification cluster_2 Optional Chiral Separation Crude Crude Synthetic Mixture Dissolution Dissolution in Organic Solvent Crude->Dissolution Extraction Aqueous Acidic Wash (e.g., 1M HCl) Dissolution->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Aqueous_Layer Aqueous Layer (Contains Protonated Amine) Phase_Separation->Aqueous_Layer Collect Organic_Layer_1 Organic Layer (Neutral Impurities) Phase_Separation->Organic_Layer_1 Discard Basification Basification of Aqueous Layer (e.g., 1M NaOH) Aqueous_Layer->Basification Back_Extraction Back-Extraction with Organic Solvent Basification->Back_Extraction Organic_Layer_2 Organic Layer (Contains Free Amine) Back_Extraction->Organic_Layer_2 Drying Drying over Na2SO4 Organic_Layer_2->Drying Concentration Concentration in vacuo Drying->Concentration Purified_Amine Partially Purified Amine Concentration->Purified_Amine Column_Chromatography Silica Gel Column Chromatography Purified_Amine->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Pooling Pooling of Pure Fractions Fraction_Collection->Pooling Final_Concentration Concentration of Pure Fractions Pooling->Final_Concentration Racemic_Product Purified Racemic Product Final_Concentration->Racemic_Product Chiral_HPLC Chiral HPLC Separation Racemic_Product->Chiral_HPLC Enantiomer_Collection Collection of Enantiomers Chiral_HPLC->Enantiomer_Collection Enantiopure_Products Enantiopure Products (R and S) Enantiomer_Collection->Enantiopure_Products

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundRotary Evaporator
Dichloromethane (DCM)Magnetic Stirrer and Stir Bars
Ethyl Acetate (EtOAc)Separatory Funnel (appropriate volume)
HexanesGlass Chromatography Column
1M Hydrochloric Acid (HCl)Thin Layer Chromatography (TLC) Plates (Silica)
1M Sodium Hydroxide (NaOH)UV Lamp (254 nm)
Saturated Sodium Chloride Solution (Brine)pH paper or pH meter
Anhydrous Sodium Sulfate (Na2SO4)HPLC System with a Chiral Column
Silica Gel (230-400 mesh)
Triethylamine (for chromatography)
Protocol 1: Liquid-Liquid Extraction

This initial step is crucial for removing non-basic organic impurities and inorganic salts.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) or ethyl acetate (EtOAc). The volume should be sufficient to ensure complete dissolution.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl. The amine will be protonated and move into the aqueous layer. It is advisable to perform this extraction three times to ensure complete transfer of the amine.

  • Phase Separation: Combine the aqueous layers and discard the organic layer, which contains neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the pH is greater than 10. This deprotonates the amine, making it soluble in organic solvents again.

  • Back-Extraction: Extract the basified aqueous solution with fresh DCM or EtOAc. Repeat this extraction three times to recover the free amine.

  • Washing and Drying: Combine the organic layers from the back-extraction and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified amine, typically as an oil.

Protocol 2: Silica Gel Column Chromatography

This step separates the target amine from closely related impurities based on polarity.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a glass chromatography column.

  • Sample Loading: Dissolve the partially purified amine from the extraction step in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% EtOAc in hexanes, gradually increasing to 20-30% EtOAc. To prevent streaking of the basic amine on the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified racemic this compound.

Protocol 3: Chiral Separation by HPLC (Optional)

For applications requiring single enantiomers, chiral HPLC is necessary.[1]

  • Sample Preparation: Dissolve the purified racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

    • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H.[2]

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, with a basic additive. A typical starting condition is Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Method Development and Optimization: The mobile phase composition may need to be optimized to achieve baseline separation of the enantiomers. Increasing the proportion of isopropanol generally reduces retention time. The type and concentration of the basic additive can be adjusted to improve peak shape and resolution.

  • Collection: Once the analytical method is established, preparative or semi-preparative chiral HPLC can be used to isolate the individual enantiomers.

Data Presentation

The following table summarizes the expected outcomes and analytical parameters for the purification of this compound.

Parameter Expected Value/Condition Analytical Method
Molecular Weight 177.24 g/mol Mass Spectrometry
Appearance Colorless to pale yellow oilVisual Inspection
Purity (Post-Chromatography) >98%HPLC, GC-MS
TLC Rf ~0.3 (Hexanes/EtOAc 4:1 with 0.5% Et3N)TLC
Chiral Purity (Post-HPLC) >99% eeChiral HPLC
Storage Conditions Store at 2-8 °C under an inert atmosphere-

Troubleshooting

Problem Possible Cause Solution
Low recovery after extraction Incomplete extraction or basification.Ensure pH > 10 during basification. Increase the number of back-extractions.
Streaking on TLC/Column Amine interacting with acidic silica.Add a small amount of triethylamine or another amine base to the eluent.
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent polarity. A shallower gradient may be required.
No separation of enantiomers in chiral HPLC Incorrect chiral stationary phase or mobile phase.Screen different chiral columns. Optimize the mobile phase composition, including the alcohol modifier and basic additive.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound. By following these steps, researchers can obtain this key synthetic intermediate with a high degree of purity, suitable for demanding applications in pharmaceutical research and development. The modular nature of the protocol allows for the isolation of either the racemic mixture or the individual enantiomers, depending on the specific requirements of the end-user.

References

  • MDPI. (2022-10-20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpringerLink. (n.d.). Chiral Drug Separation. Retrieved from [Link]

Sources

Application of 1-(3-Methoxyphenyl)cyclopropan-1-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(3-Methoxyphenyl)cyclopropan-1-amine Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the privileged scaffolds utilized by medicinal chemists, the cyclopropylamine moiety has garnered significant attention for its unique combination of structural rigidity and metabolic stability. The strained three-membered ring of the cyclopropane constrains the molecule into a defined conformation, which can lead to enhanced binding affinity and selectivity for its biological target. This conformational restriction can be a powerful tool in optimizing drug-target interactions and minimizing off-target effects. Furthermore, the cyclopropyl group is often resistant to metabolic degradation, contributing to an improved pharmacokinetic profile of drug candidates.

This technical guide focuses on a specific and highly valuable derivative: This compound . The incorporation of the 3-methoxyphenyl group introduces specific steric and electronic features that have proven to be instrumental in the development of potent and selective therapeutics. This guide will provide a comprehensive overview of the applications of this building block in medicinal chemistry, with a particular focus on its role in the synthesis of orexin receptor antagonists. Detailed, field-proven protocols for its synthesis and subsequent elaboration are provided to empower researchers in their drug discovery endeavors.

Key Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The this compound scaffold serves as a critical intermediate in the synthesis of a variety of biologically active compounds. Its primary and most notable application to date has been in the development of orexin receptor antagonists, a class of drugs that has revolutionized the treatment of sleep disorders such as insomnia.

Orexin Receptor Antagonists for the Treatment of Insomnia

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of wakefulness.[1][2] Antagonism of these receptors promotes sleep, and this mechanism has led to the development of a new class of hypnotic agents with a distinct pharmacological profile compared to traditional sleep aids.[3] The this compound moiety has emerged as a privileged fragment in the design of potent dual orexin receptor antagonists (DORAs). The cyclopropylamine core often serves as a central scaffold, with the 3-methoxyphenyl group making crucial interactions within the binding pocket of the orexin receptors.

The rationale behind the use of this specific building block lies in the precise three-dimensional arrangement of its constituent parts. The cyclopropane ring acts as a rigid spacer, positioning the phenyl ring and the amine functionality in an optimal orientation for receptor binding. The 3-methoxy substituent can engage in favorable hydrogen bonding or van der Waals interactions within the receptor, contributing to the overall potency of the antagonist.

While specific structure-activity relationship (SAR) data for derivatives of this compound is often proprietary, the frequent appearance of this and closely related scaffolds in the patent literature for orexin antagonists underscores its importance.[4] The general SAR trends for this class of compounds often reveal that modifications to the phenyl ring and the substitution on the amine can be systematically varied to fine-tune potency, selectivity, and pharmacokinetic properties.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound and its subsequent elaboration into a more complex scaffold relevant to the synthesis of orexin receptor antagonists. These protocols are based on established synthetic methodologies and are designed to be robust and reproducible in a standard laboratory setting.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process commencing with the Kulinkovich reaction to form the cyclopropanol intermediate, followed by a Mitsunobu reaction to install the primary amine.

Step 1: Synthesis of 1-(3-Methoxyphenyl)cyclopropan-1-ol

The Kulinkovich reaction provides an efficient method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide.[6][7][8]

  • Reaction Scheme:

  • Materials and Reagents:

    • Methyl 3-methoxybenzoate

    • Titanium(IV) isopropoxide (Ti(O-iPr)4)

    • Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 3.0 M)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 3-methoxybenzoate (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add titanium(IV) isopropoxide (1.2 equiv) dropwise to the stirred solution.

    • After 15 minutes of stirring at 0 °C, add the ethylmagnesium bromide solution (2.5 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C. A color change is typically observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(3-methoxyphenyl)cyclopropan-1-ol.

  • Causality and Self-Validation: The use of anhydrous conditions is critical for the success of the Grignard and titanium reagents. The slow addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize side products. The Celite filtration is necessary to remove the inorganic salts formed during the workup. Purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Conversion of 1-(3-Methoxyphenyl)cyclopropan-1-ol to this compound via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to a primary amine with inversion of configuration, although in this case, the starting material is achiral.[9][10][11] Phthalimide is used as the nitrogen source, followed by deprotection.

  • Reaction Scheme:

    • 1-(3-Methoxyphenyl)cyclopropan-1-ol + Phthalimide + PPh3 + DIAD --> N-(1-(3-methoxyphenyl)cyclopropyl)phthalimide

    • N-(1-(3-methoxyphenyl)cyclopropyl)phthalimide + Hydrazine --> this compound

  • Materials and Reagents:

    • 1-(3-Methoxyphenyl)cyclopropan-1-ol

    • Phthalimide

    • Triphenylphosphine (PPh3)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-methoxyphenyl)cyclopropan-1-ol (1.0 equiv), phthalimide (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (1.5 equiv) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude N-(1-(3-methoxyphenyl)cyclopropyl)phthalimide by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Dissolve the purified phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (5.0 equiv) and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter off the precipitate, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.

  • Causality and Self-Validation: The order of addition in the Mitsunobu reaction is important for optimal results. The use of phthalimide followed by hydrazinolysis is a standard and reliable method for the introduction of a primary amine. The formation of the phthalhydrazide precipitate is a visual indicator of the progress of the deprotection step. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Elaboration of this compound via N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide, a common transformation in the synthesis of orexin receptor antagonists. The Buchwald-Hartwig amination is a powerful and versatile method for this purpose.

  • Reaction Scheme:

  • Materials and Reagents:

    • This compound

    • Aryl halide (e.g., aryl bromide or chloride)

    • Palladium precatalyst (e.g., Pd2(dba)3 or a palladacycle precatalyst)

    • Phosphine ligand (e.g., XPhos, SPhos, or a similar Buchwald ligand)

    • Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3))

    • Anhydrous, degassed toluene or dioxane

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

    • Add the base (1.5-2.0 equiv).

    • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the anhydrous, degassed solvent.

    • Add this compound (1.2 equiv) via syringe.

    • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C).

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

  • Causality and Self-Validation: The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a specific substrate combination. The use of an inert atmosphere and degassed solvents is essential to prevent the deactivation of the palladium catalyst. The progress of the reaction should be carefully monitored to avoid the formation of degradation products. The final product should be thoroughly characterized to confirm its structure and purity.

Data Presentation

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available (likely high boiling)
Solubility Soluble in most organic solvents

Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of Cyclopropanol cluster_1 Step 2: Amination cluster_2 Step 3: Elaboration Methyl 3-methoxybenzoate Methyl 3-methoxybenzoate Kulinkovich Reaction Kulinkovich Reaction Methyl 3-methoxybenzoate->Kulinkovich Reaction EtMgBr, Ti(O-iPr)4 1-(3-Methoxyphenyl)cyclopropan-1-ol 1-(3-Methoxyphenyl)cyclopropan-1-ol Kulinkovich Reaction->1-(3-Methoxyphenyl)cyclopropan-1-ol Mitsunobu Reaction Mitsunobu Reaction 1-(3-Methoxyphenyl)cyclopropan-1-ol->Mitsunobu Reaction Phthalimide, PPh3, DIAD then Hydrazine This compound This compound Mitsunobu Reaction->this compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Ar-X, Pd catalyst, ligand, base Orexin Receptor Antagonist Precursor Orexin Receptor Antagonist Precursor Buchwald-Hartwig Amination->Orexin Receptor Antagonist Precursor

Caption: Synthetic workflow for this compound and its elaboration.

Orexin_Signaling_Pathway Orexin Peptides Orexin Peptides Orexin Receptors (OX1/OX2) Orexin Receptors (OX1/OX2) Orexin Peptides->Orexin Receptors (OX1/OX2) binds to Wake-Promoting Neurons Wake-Promoting Neurons Orexin Receptors (OX1/OX2)->Wake-Promoting Neurons activates Wakefulness Wakefulness Wake-Promoting Neurons->Wakefulness promotes DORA (e.g., containing the topic scaffold) DORA (e.g., containing the topic scaffold) DORA (e.g., containing the topic scaffold)->Orexin Receptors (OX1/OX2) blocks

Caption: Simplified orexin signaling pathway and the mechanism of action of DORAs.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its primary application in the synthesis of orexin receptor antagonists highlights the strategic advantage of incorporating the conformationally constrained and metabolically robust cyclopropylamine scaffold into drug candidates. The detailed protocols provided in this guide are intended to facilitate the synthesis and utilization of this important intermediate, thereby accelerating the discovery of new and improved therapeutics.

Future applications of this scaffold are likely to extend beyond the realm of orexin receptor antagonists. The unique stereoelectronic properties of the 1-arylcyclopropan-1-amine motif make it an attractive candidate for incorporation into a wide range of other biologically active molecules. As our understanding of the principles of molecular recognition and drug design continues to evolve, we can anticipate that this and related building blocks will play an increasingly important role in the development of the next generation of medicines.

References

  • Sakurai, T.; Amemiya, A.; Ishii, M.; Matsuzaki, I.; Chemelli, R. M.; Tanaka, H.; Williams, S. C.; Richardson, J. A.; Kozlowski, G. P.; Wilson, S.; Arch, J. R.; Buckingham, R. E.; Haynes, A. C.; Carr, S. A.; Annan, R. S.; McNulty, D. E.; Liu, W. S.; Terrett, J. A.; Elshourbagy, N. A.; Bergsma, D. J.; Yanagisawa, M. Orexins and Orexin Receptors: A Family of Hypothalamic Neuropeptides and G Protein-Coupled Receptors that Regulate Feeding Behavior. Cell1998 , 92 (4), 573–585. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions2004 , 1–433. [Link]

  • Kulinkovich, O. G. The Kulinkovich Reaction. In Titanium and Zirconium in Organic Synthesis; Marek, I., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 384–416. [Link]

  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. The Kulinkovich Reaction and its Variations. In Handbook of Cyclization Reactions; Ma, S., Ed.; Wiley-VCH: Weinheim, Germany, 2010; Vol. 1, pp 435–472. [Link]

  • Dembiński, R. Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry2004 , 2004 (13), 2763–2772. [Link]

  • de Lecea, L.; Kilduff, T. S.; Peyron, C.; Gao, X. B.; Foye, P. E.; Danielson, P. E.; Fukuhara, C.; Battenberg, E. L.; Gautvik, V. T.; Bartlett, F. S.; Frankel, W. N.; van den Pol, A. N.; Bloom, F. E.; Gautvik, K. M.; Sutcliffe, J. G. The hypocretins: Hypothalamus-specific peptides with neuroexcitatory activity. Proceedings of the National Academy of Sciences1998 , 95 (1), 322–327. [Link]

  • Sato, F.; Urabe, H.; Okamoto, S. Synthesis of Cyclopropanols and Their Reactions. Chemical Reviews2000 , 100 (8), 2835–2886. [Link]

  • ResearchGate. Chemical structures of representative orexin receptor antagonists and... [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Kulinkovich reaction. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • PMC. Structure-based development of a subtype-selective orexin 1 receptor antagonist. [Link]

  • chemeurope.com. Kulinkovich reaction. [Link]

  • NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]

  • PubMed. Structure-based development of a subtype-selective orexin 1 receptor antagonist. [Link]

  • PMC. Therapeutics development for addiction: Orexin-1 receptor antagonists. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • YouTube. Mitsunobu Reaction I Basic + Advanced Concepts I University Students I Competitive Exams I. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. [Link]

  • Karger Publishers. Discovery and development of orexin receptor antagonists as therapeutics for insomnia. [Link]

  • PMC. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. [Link]

  • PubMed. Discovery, synthesis and SAR of 3-aryl pyrazolidines, novel dual orexin receptor antagonists for the treatment of sleep disorders. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • PubMed. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]

  • ResearchGate. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]

  • YouTube. Synthesis of Primary Amines from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]

  • Sciencemadness.org. Primary amine to primary alcohol. [Link]

Sources

The Strategic Integration of 1-(3-Methoxyphenyl)cyclopropan-1-amine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of contemporary drug discovery and organic synthesis, the quest for molecular scaffolds that offer a unique blend of rigidity, three-dimensionality, and favorable metabolic properties is paramount. 1-(3-Methoxyphenyl)cyclopropan-1-amine emerges as a compelling building block that addresses these needs, offering a strategic entry point to novel chemical space. The inherent strain of the cyclopropane ring, coupled with the synthetic versatility of the primary amine, provides a powerful platform for the construction of complex molecules, particularly in the realm of medicinal chemistry.[1][2]

The methoxy-substituted phenyl ring provides a handle for further functionalization and influences the molecule's electronic and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes and Strategic Advantages

The utility of this compound as a building block stems from several key features:

  • Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[3]

  • Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

  • Three-Dimensionality: The non-planar nature of the cyclopropane ring allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design.

  • Synthetic Versatility: The primary amine serves as a versatile functional group for a wide array of chemical transformations, including amide bond formation, N-alkylation, and participation in multicomponent reactions.

Synthesis of this compound: A Detailed Protocol

The synthesis of 1-arylcyclopropylamines can be achieved through various methods. A particularly effective approach for the title compound involves a titanium-mediated cyclopropanation of a nitrile, a modification of the Kulinkovich-de Meijere reaction.[2][5][6] This method offers a direct and efficient route from readily available starting materials.

Protocol 1: Titanium-Mediated Cyclopropanation of 3-Methoxybenzonitrile

This protocol outlines the synthesis of this compound from 3-methoxybenzonitrile. The reaction proceeds via the formation of a titanacyclopropane intermediate which then reacts with the nitrile to form an azatitanacycle, ultimately yielding the desired primary amine after acidic workup.[7][8]

Diagram of the Synthetic Workflow

A 3-Methoxybenzonitrile B EtMgBr, Ti(O-iPr)4 A->B Reaction C Titanacyclopropane intermediate B->C Formation D Azatitanacycle intermediate C->D Reaction with nitrile E Aqueous Acidic Workup (e.g., HCl) D->E Quenching F This compound E->F Isolation

Caption: Synthetic workflow for this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-MethoxybenzonitrileReagentStandard Supplier
Ethylmagnesium bromide (3.0 M in diethyl ether)ReagentStandard Supplier
Titanium(IV) isopropoxideReagentStandard Supplier
Tetrahydrofuran (THF), anhydrousAnhydrousStandard Supplier
Hydrochloric acid (1 M)ACSStandard Supplier
Diethyl etherACSStandard Supplier
Sodium sulfate, anhydrousACSStandard Supplier

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxybenzonitrile (1.0 eq) and anhydrous THF (10 mL per mmol of nitrile).

  • Addition of Titanium Reagent: Cool the solution to 0 °C in an ice bath. Add titanium(IV) isopropoxide (1.2 eq) dropwise via syringe.

  • Formation of Titanacyclopropane: Add ethylmagnesium bromide (2.5 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes. The reaction mixture will typically turn dark brown or black.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution becomes acidic.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 1H), 6.85 (d, J = 7.8 Hz, 1H), 6.75 (dd, J = 8.2, 2.4 Hz, 1H), 6.70 (t, J = 2.4 Hz, 1H), 3.80 (s, 3H), 1.70 (br s, 2H), 1.15-1.25 (m, 2H), 0.95-1.05 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.8, 147.2, 129.4, 117.8, 111.5, 111.0, 55.2, 38.5, 16.5.

  • MS (ESI+): m/z 164.1 [M+H]⁺.

Applications in Organic Synthesis: Protocols and Insights

The primary amine functionality of this compound makes it a versatile synthon for introducing the methoxyphenylcyclopropyl motif into a variety of molecular scaffolds. Below are detailed protocols for its application in amide bond formation and reductive amination, two of the most common and powerful transformations in medicinal chemistry.

Application 1: Amide Bond Formation for the Synthesis of Novel Enzyme Inhibitors

Amide bonds are ubiquitous in pharmaceuticals. The coupling of this compound with carboxylic acids provides a direct route to novel amides that can be screened for biological activity, for instance, as potential enzyme inhibitors. The steric hindrance around the cyclopropylamine can sometimes make this coupling challenging, necessitating the use of robust coupling agents.

Diagram of Amide Coupling Workflow

A 1-(3-Methoxyphenyl) cyclopropan-1-amine C Coupling Agent (e.g., HATU, HOBt, EDCI) A->C B Carboxylic Acid (R-COOH) B->C F N-(1-(3-methoxyphenyl)cyclopropyl)amide C->F Reaction D Base (e.g., DIPEA) D->C E Solvent (e.g., DMF, DCM) E->C

Caption: Workflow for amide bond formation.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes a reliable method for the coupling of this compound with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Carboxylic Acid (R-COOH)ReagentStandard Supplier
HATUReagentStandard Supplier
N,N-Diisopropylethylamine (DIPEA)ReagentStandard Supplier
Dimethylformamide (DMF), anhydrousAnhydrousStandard Supplier
Ethyl acetateACSStandard Supplier
Saturated aqueous sodium bicarbonateACSStandard Supplier

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (5 mL per mmol of acid).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency in coupling sterically hindered amines and its ability to suppress racemization in chiral carboxylic acids.[1][9]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate and the coupling agent.

Application 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[10][11][12] Reacting this compound with an aldehyde or ketone in the presence of a reducing agent provides access to a diverse range of N-alkylated products.

Diagram of Reductive Amination Workflow

A 1-(3-Methoxyphenyl) cyclopropan-1-amine B Aldehyde or Ketone (R'COR'') A->B Imine formation C Reducing Agent (e.g., NaBH(OAc)3) B->C E N-alkyl-1-(3-methoxyphenyl) cyclopropan-1-amine C->E Reduction D Solvent (e.g., DCE, THF) D->C

Caption: Workflow for reductive amination.

Protocol 3: Reductive Amination with an Aldehyde

This protocol details the reductive amination of this compound with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Aldehyde (R'-CHO)ReagentStandard Supplier
Sodium triacetoxyborohydride (STAB)ReagentStandard Supplier
1,2-Dichloroethane (DCE)AnhydrousStandard Supplier
Acetic acid (optional)ACSStandard Supplier
Saturated aqueous sodium bicarbonateACSStandard Supplier

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and anhydrous DCE (10 mL per mmol of amine).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the N-alkylated product.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which minimizes side reactions.

  • DCE: A common solvent for reductive aminations as it is aprotic and does not react with the reducing agent.

  • One-Pot Procedure: This protocol is designed as a one-pot reaction for efficiency, as the intermediate imine does not need to be isolated.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a valuable and versatile building block for organic synthesis. Its unique structural and electronic properties make it an attractive component for the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their synthetic strategies, paving the way for the discovery of new chemical entities with enhanced properties. The continued exploration of the reactivity and applications of this and related cyclopropylamines will undoubtedly lead to further innovations in the field.

References

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Culhane, J. C., et al. (2010). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(13), 3973-3977. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Laroche, C., et al. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3482-3487. [Link]

  • Laroche, C., et al. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Sci-Hub. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Laroche, C., et al. (2006). Studies on the Titanium‐Catalyzed Cyclopropanation of Nitriles. ChemInform. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. [Link]

  • Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. PMC - NIH. [Link]

  • Kolbe schmidt reaction. svcr government degree college. [Link]

  • and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins. Organic Syntheses Procedure. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of. The Journal of Organic Chemistry. [Link]

  • Fused-cyclopropane rings in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Ti-Catalyzed and -Mediated Oxidative Amination Reactions. PMC - NIH. [Link]

  • Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. PubMed. [Link]

  • Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. PubMed. [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. PubMed. [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. PubMed. [Link]

  • Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH. [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. Request PDF. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. The Royal Society of Chemistry. [Link]

  • Reductive Amination Amines can be synthesized in a single step by treatment of a ketone or aldehyde. Chemistry. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. MDPI. [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. [Link]

  • Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Request PDF. [Link]

  • Preparation method of p-methoxyacetophenone.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 1-(3-Methoxyphenyl)cyclopropan-1-amine

This compound is a synthetic small molecule of significant interest in contemporary drug discovery. Its core structure, featuring a cyclopropylamine moiety attached to a methoxyphenyl ring, bears a strong resemblance to a class of compounds known for their potent inhibitory activity against critical enzymes involved in cellular signaling and epigenetic regulation. Specifically, the trans-phenyl-cyclopropyl-amine scaffold is the hallmark of tranylcypromine, a clinically utilized inhibitor of both Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. This structural homology strongly suggests that this compound may exert its biological effects through the modulation of these key enzymes, making it a compelling candidate for therapeutic development in oncology, neurodegenerative diseases, and psychiatric disorders.[2][3]

This document provides detailed application notes and high-throughput screening (HTS) protocols for researchers, scientists, and drug development professionals seeking to investigate the inhibitory potential of this compound against its putative targets: Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1). The methodologies described herein are designed to be robust, scalable, and amenable to automated HTS platforms, enabling the rapid and efficient characterization of this promising compound.[4][5]

Part 1: High-Throughput Screening for Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Their dysregulation is implicated in a range of neurological and psychiatric conditions.[3] The following protocols detail fluorometric HTS assays to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Scientific Rationale: The MAO Activity Assay

The core principle of this assay is the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrate.[2][6] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. Inhibitors of MAO will therefore cause a dose-dependent decrease in the fluorescence signal. This "mix-and-read" format is highly suitable for HTS.[3][7]

Experimental Workflow for MAO Inhibition HTS

MAO_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Dilution Plate (384-well) Dispense_Compound Dispense Compound/ Controls to Assay Plate Compound_Plate->Dispense_Compound Acoustic Transfer Assay_Plate Assay Plate (384-well, black) Add_Enzyme Add MAO-A or MAO-B Enzyme Solution Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubation (15 min, RT) Add_Enzyme->Incubate_1 Add_Substrate Add Substrate/ Detection Mix Incubate_1->Add_Substrate Incubate_2 Kinetic Read (30-60 min, RT) Add_Substrate->Incubate_2 Read_Plate Measure Fluorescence (Ex/Em = 530/585 nm) Incubate_2->Read_Plate Calculate_Rate Calculate Reaction Rate (Slope of Fluorescence vs. Time) Read_Plate->Calculate_Rate Normalize Normalize to Controls (% Inhibition) Calculate_Rate->Normalize Dose_Response Dose-Response Curve (IC50 determination) Normalize->Dose_Response

Caption: Workflow for the MAO inhibitor HTS assay.

Detailed Protocol: MAO-A/B Fluorometric HTS Assay

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or similar)

  • This compound (test compound)

  • Pargyline (for MAO-B) and Clorgyline (for MAO-A) (positive control inhibitors)

  • Tyramine (MAO substrate)

  • Amplex® Red reagent (or similar H₂O₂ probe)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom assay plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM down to sub-micromolar concentrations.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compound, positive controls (Pargyline/Clorgyline), and DMSO (negative control) to the 384-well assay plates.

  • Enzyme Addition:

    • Prepare a working solution of MAO-A or MAO-B in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Add 10 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow the test compound to interact with the enzyme.

  • Substrate and Detection Reagent Addition:

    • Prepare a 2X substrate/detection mix in Assay Buffer containing Tyramine, Amplex Red, and HRP. The final concentrations in the well should be approximately 1 mM Tyramine, 50 µM Amplex Red, and 1 U/mL HRP.

    • Add 10 µL of the 2X substrate/detection mix to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader capable of kinetic measurements.

    • Read the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[3]

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Normalization: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

    • Rate_compound: Reaction rate in the presence of the test compound.

    • Rate_DMSO: Reaction rate of the negative control (vehicle).

    • Rate_background: Reaction rate of the positive control inhibitor (e.g., Clorgyline for MAO-A).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Value
Assay Volume20 µL
Plate Format384-well
TemperatureRoom Temperature
ReadoutKinetic Fluorescence
Excitation/Emission~530 nm / ~585 nm
Z'-factor> 0.6

Part 2: High-Throughput Screening for Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation.[8] Its overexpression is associated with various cancers, making it a prime therapeutic target.[9]

Scientific Rationale: The LSD1 Activity Assay

Similar to the MAO assay, the enzymatic activity of LSD1 can be monitored by detecting a byproduct of the demethylation reaction. The demethylation of a methylated lysine substrate by LSD1 produces formaldehyde.[8] This formaldehyde can be quantified using a coupled enzymatic reaction where formaldehyde dehydrogenase (FDH) oxidizes formaldehyde to formic acid, with the concomitant reduction of NAD⁺ to the fluorescent product NADH.[8] The increase in NADH fluorescence is directly proportional to LSD1 activity.

Experimental Workflow for LSD1 Inhibition HTS

LSD1_HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Dilution Plate (384-well) Dispense_Compound Dispense Compound/ Controls to Assay Plate Compound_Plate->Dispense_Compound Acoustic Transfer Assay_Plate Assay Plate (384-well, black) Add_Enzyme_Substrate Add LSD1 Enzyme and Methylated Peptide Substrate Dispense_Compound->Add_Enzyme_Substrate Incubate_1 Enzymatic Reaction (60 min, 37°C) Add_Enzyme_Substrate->Incubate_1 Add_Detection Add Detection Mix (FDH, NAD+) Incubate_1->Add_Detection Incubate_2 Development (30 min, RT) Add_Detection->Incubate_2 Read_Plate Measure Fluorescence (Ex/Em = 330/460 nm) Incubate_2->Read_Plate Normalize Normalize to Controls (% Inhibition) Read_Plate->Normalize Dose_Response Dose-Response Curve (IC50 determination) Normalize->Dose_Response

Caption: Workflow for the LSD1 inhibitor HTS assay.

Detailed Protocol: LSD1-FDH Coupled Fluorometric HTS Assay

Materials and Reagents:

  • Recombinant human LSD1-CoRest complex

  • This compound (test compound)

  • Tranylcypromine (TCP) or a known potent LSD1 inhibitor (positive control)

  • Methylated histone H3 peptide substrate (e.g., H3K4me2)

  • Formaldehyde Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom assay plates

Procedure:

  • Compound Plating:

    • Prepare and dispense serial dilutions of this compound, positive control (TCP), and DMSO (negative control) into 384-well assay plates as described for the MAO assay.

  • Enzymatic Reaction:

    • Prepare a 2X enzyme/substrate mix in Assay Buffer containing LSD1-CoRest and the H3K4me2 peptide substrate. Optimal concentrations should be determined empirically (e.g., 20 nM LSD1, 20 µM peptide).

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Centrifuge the plates and incubate at 37°C for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix in Assay Buffer containing FDH and NAD⁺. Final concentrations in the well should be approximately 0.5 U/mL FDH and 500 µM NAD⁺.

    • Add 10 µL of the 2X detection mix to all wells.

  • Signal Development and Measurement:

    • Incubate the plates at room temperature for 30 minutes, protected from light.

    • Read the endpoint fluorescence in a plate reader with an excitation wavelength of ~330 nm and an emission wavelength of ~460 nm.[8]

Data Analysis:

  • Normalization: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_background) / (RFU_DMSO - RFU_background))

    • RFU_compound: Relative Fluorescence Units in the presence of the test compound.

    • RFU_DMSO: RFU of the negative control (vehicle).

    • RFU_background: RFU of the positive control inhibitor (e.g., TCP).

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Value
Assay Volume20 µL
Plate Format384-well
Temperature37°C (Enzymatic), RT (Detection)
ReadoutEndpoint Fluorescence
Excitation/Emission~330 nm / ~460 nm
Z'-factor> 0.5

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound as a potential inhibitor of MAO-A, MAO-B, and LSD1. Successful identification of inhibitory activity should be followed by secondary assays to confirm the mechanism of action, determine selectivity, and assess cellular activity. These may include orthogonal biochemical assays, target engagement studies in relevant cell lines, and downstream functional assays measuring changes in histone methylation or neurotransmitter levels.[10] The structural alerts provided by the cyclopropylamine moiety, combined with the rigorous screening methodologies presented here, pave the way for a comprehensive evaluation of this compound's therapeutic potential.

References

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57–65. Retrieved from [Link]

  • MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • National Institutes of Health. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
  • Balsamo, A., Coletta, I., Guglielmotti, A., Landolfi, C., Mancini, F., Martinelli, A., Milanese, C., Minutolo, F., Nencetti, S., Orlandini, E., Pinza, M., Rapposelli, S., & Rossello, A. (2003). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. European Journal of Medicinal Chemistry, 38(2), 157–168. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • Li, F., Liang, X., Jiang, Z., Wang, A., Wang, J., Chen, C., Wang, W., Zou, F., Qi, Z., Liu, Q., Hu, Z., Cao, J., Wu, H., Wang, B., Wang, L., Liu, J., & Liu, Q. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973–13993. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biological active compounds including methoxyphenyl moieties. Retrieved from [Link]

  • SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • N/A. (n.d.). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate.
  • RSC Publishing. (n.d.). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. Retrieved from [Link]

  • Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved from [Link]

  • PubMed. (2019). 6-(3-amino-4-methoxyphenyl)-7H-[8][11][12] triazolo [3,4-b][11][12][13] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC-7901 and HeLa cells. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1. Pharmaceuticals, 14(9), 882. Retrieved from [Link]

  • Reitz, M., von Homeyer, A., & Gasteiger, J. (2006). Query generation to search for inhibitors of enzymatic reactions. Journal of Chemical Information and Modeling, 46(6), 2333–2341. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

  • N/A. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors.
  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30896–30907. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Balbaa, M., & El Ashry, E. S. H. (2012). Enzyme Inhibitors as Therapeutic Tools. Biochemistry & Physiology: Open Access, 1(2), 1-8. Retrieved from [Link]

  • Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 727, 10-17. Retrieved from [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]

  • PubMed. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. Retrieved from [Link]

Sources

Application Note & Protocol: Radiolabeling of 1-(3-Methoxyphenyl)cyclopropan-1-amine for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis and radiolabeling of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a novel potential radiotracer for in vivo imaging studies using Positron Emission Tomography (PET). We present a detailed, field-proven protocol for Carbon-11 labeling, leveraging the high-yielding O-methylation of a desmethyl precursor. The narrative explains the causality behind critical experimental choices, from precursor synthesis to final quality control, ensuring scientific integrity and reproducibility. Furthermore, alternative strategies using Fluorine-18 are discussed to provide a broader context for radiopharmaceutical development. This guide is intended for researchers, radiochemists, and drug development professionals engaged in the creation of novel molecular imaging agents.

Introduction: The Role of PET in Modern Research

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that allows for the real-time visualization and quantification of biochemical processes in vivo.[1] Its application is pivotal in drug discovery and development, offering insights into pharmacokinetics, target engagement, and disease progression.[2] The development of novel PET radiotracers—biologically active molecules labeled with a positron-emitting radionuclide—is fundamental to leveraging the full potential of this technology.

The compound this compound represents a scaffold with physicochemical properties—such as moderate lipophilicity and low molecular weight—often associated with central nervous system (CNS) penetrance. Radiolabeling this molecule enables the investigation of its biodistribution and potential binding to specific targets within the brain or other organs.

Choice of Radionuclide: [¹¹C] vs. [¹⁸F]

The two most common radionuclides for PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

  • Carbon-11 (t½ ≈ 20.4 min): The short half-life is ideal for test-retest studies within a single imaging session and minimizes the radiation dose to the subject.[3] The presence of a carbon atom in nearly all organic molecules makes it an attractive label, as it can often be incorporated without altering the compound's biological activity.[4]

  • Fluorine-18 (t½ ≈ 109.8 min): The longer half-life allows for more complex and time-consuming radiosyntheses, transportation to satellite imaging centers, and imaging of slower biological processes.[3]

For this compound, the methoxy group presents a direct and efficient site for ¹¹C-labeling via methylation of its corresponding phenol precursor. This strategy is one of the most robust and widely used methods in modern radiochemistry, making [¹¹C] the radionuclide of choice for this primary protocol.[5][6]

Section 1: [¹¹C]-Labeling Strategy & Rationale

The selected strategy involves the O-methylation of the hydroxyl precursor, 1-(3-hydroxyphenyl)cyclopropan-1-amine, using [¹¹C]methyl iodide ([¹¹C]CH₃I).

Rationale: This approach is favored due to several key advantages:

  • High Efficiency: The reaction of a phenoxide with a reactive methylating agent like [¹¹C]CH₃I or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is typically fast and high-yielding, which is critical when working with the short-lived ¹¹C.[5][6][7]

  • Precursor Accessibility: The desmethyl precursor is readily synthesized from commercially available starting materials.

  • Chemical Identity: The final radiolabeled product is chemically identical to the non-radioactive compound of interest, eliminating concerns that the label might alter its biological properties.

The overall workflow is a multi-stage process that demands precise timing and automation.

G cluster_0 [¹¹C] Production cluster_1 Radiosynthesis & Purification cluster_2 Quality Control Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ (Primary Target Gas) Cyclotron->CO2 Bombardment CH4 [¹¹C]CH₄ CO2->CH4 Reduction (Ni Catalyst, H₂) CH3I [¹¹C]CH₃I (Methylating Agent) CH4->CH3I Gas-Phase Iodination (I₂, Heat) Reaction ¹¹C-Methylation (Automated Module) CH3I->Reaction Trapping Precursor Desmethyl Precursor + Base Precursor->Reaction HPLC Semi-Prep HPLC (Purification) Reaction->HPLC Injection Formulation SPE Formulation (C18 Sep-Pak) HPLC->Formulation Product Collection QC QC Testing (HPLC, GC, LAL) Formulation->QC Final Final Product Injectable Solution QC->Final

Caption: Automated workflow for the production of [¹¹C]this compound.

Section 2: Materials and Equipment

  • Precursor: 1-(3-hydroxyphenyl)cyclopropan-1-amine (synthesis outlined in Protocol 3.1 or custom synthesis).

  • Reagents: Sodium hydroxide (NaOH), Dimethylformamide (DMF, anhydrous), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA), Ethanol (USP grade), Sterile water for injection, Sterile saline.

  • Equipment:

    • Medical cyclotron capable of ¹⁴N(p,α)¹¹C reaction.

    • Automated radiochemistry synthesis module (e.g., GE TRACERlab, Eckert & Ziegler, etc.).

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18, 10 µm, 250 x 10 mm), UV detector, and radioactivity detector.

    • Analytical HPLC system for quality control.

    • Gas Chromatograph (GC) for residual solvent analysis.

    • Dose calibrator.

    • Sterile filtration units (0.22 µm).

    • Vials for reaction, collection, and final product (must be sterile and pyrogen-free).

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of Desmethyl Precursor

A plausible, though unreferenced, synthetic route for the required precursor, 1-(3-hydroxyphenyl)cyclopropan-1-amine, is provided for completeness.

G A 3-Hydroxybenzonitrile C 1-(3-hydroxyphenyl) cyclopropan-1-amine (Precursor) A->C Kulinkovich-de Meijere Reaction B Titanium(IV) isopropoxide + EtMgBr B->C

Caption: Plausible synthesis of the desmethyl precursor.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve 3-hydroxybenzonitrile in anhydrous THF.

  • Reagent Addition: Add titanium(IV) isopropoxide. Cool the solution to -78 °C.

  • Cyclopropanation: Slowly add a solution of ethylmagnesium bromide (EtMgBr) in THF. The reaction is highly exothermic and should be controlled carefully.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield the final precursor. Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

This process is typically fully automated within the synthesis module.

  • [¹¹C]CO₂ Production: Irradiate a target containing nitrogen gas with >0.1% oxygen with protons to produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction.[6]

  • [¹¹C]CO₂ Trapping: Transfer the [¹¹C]CO₂ from the cyclotron target and trap it on a molecular sieve.

  • Reduction to [¹¹C]CH₄: Release the [¹¹C]CO₂ and pass it through a furnace containing a nickel catalyst under a hydrogen gas stream to reduce it to [¹¹C]methane ([¹¹C]CH₄).

  • Radioiodination: Pass the [¹¹C]CH₄ through a second furnace containing gaseous iodine (I₂) to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).

  • Trapping: The resulting [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor solution.

Protocol 3.3: Radiosynthesis of [¹¹C]this compound
  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor, 1-(3-hydroxyphenyl)cyclopropan-1-amine, in 300 µL of anhydrous DMF. Add 5 µL of 2M NaOH to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • [¹¹C]CH₃I Delivery: Transfer the solution to the reaction vessel of the synthesis module. Begin bubbling the gas stream containing [¹¹C]CH₃I through the solution at room temperature. Efficient trapping should exceed 95%.

  • Reaction: After trapping is complete, seal the vessel and heat to 80 °C for 3 minutes.

  • Quench: Cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

Protocol 3.4: Purification by HPLC
  • System Conditions:

    • Column: C18 reverse-phase, semi-preparative.

    • Mobile Phase: 30:70 Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 4.0 mL/min.

    • Detection: UV at 254 nm in series with a radioactivity detector.

  • Injection: Inject the quenched reaction mixture onto the HPLC system.

  • Collection: Collect the radioactive peak corresponding to the product, which should elute after the more polar, unreacted precursor. The identity is confirmed by comparing the retention time to a pre-established run with the non-radioactive standard.

Protocol 3.5: Formulation of the Final Product
  • Solvent Removal: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge, which will trap the product.

  • Elution: Wash the cartridge with 10 mL of sterile water to remove any residual HPLC solvent. Elute the final product from the cartridge with 1 mL of USP-grade ethanol.

  • Final Formulation: Dilute the ethanol solution with 9 mL of sterile saline for injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Section 4: Quality Control

All radiotracers intended for administration must undergo rigorous quality control to ensure patient safety and data integrity.

Parameter Specification Method Rationale
Visual Inspection Clear, colorless, free of particulatesVisual inspection against a black/white backgroundEnsures absence of foreign matter.
pH 5.0 - 7.5pH paper or calibrated pH meterEnsures physiological compatibility and prevents patient discomfort.
Radiochemical Purity ≥ 95%Analytical HPLCConfirms that the radioactivity corresponds to the desired compound.
Radiochemical Identity Co-elution with standardAnalytical HPLCConfirms the identity of the radioactive product.
Specific Activity (SA) > 37 GBq/µmol (>1 Ci/µmol) at EOSCalculated from HPLC data (UV vs. Radioactivity)Ensures that the mass of injected compound is low enough to avoid pharmacological effects.
Residual Solvents Ethanol < 5000 ppm; DMF < 880 ppmGas Chromatography (GC)Confirms that solvent levels are below USP limits for safety.
Radionuclidic Purity > 99.5% as ¹¹CGamma spectroscopyConfirms the absence of other radioactive isotopes.
Bacterial Endotoxins < 175 EU / V (volume dependent)Limulus Amebocyte Lysate (LAL) testEnsures the product is free from fever-inducing pyrogens.
Sterility No bacterial growthUSP <71> Sterility TestingConfirms the absence of microbial contamination (typically performed retrospectively).

Section 5: Alternative Labeling Strategies ([¹⁸F])

While ¹¹C-labeling is efficient, the longer half-life of ¹⁸F may be desirable. Direct nucleophilic aromatic substitution on the electron-rich phenyl ring is challenging.[8] A more viable approach is a multi-step synthesis using an ¹⁸F-labeled prosthetic group.

Proposed Strategy: N-alkylation with [¹⁸F]Fluoroethyl Tosylate

This strategy involves reacting the primary amine of the parent molecule with [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), a common prosthetic group.

G cluster_0 [¹⁸F] Prosthetic Group Synthesis cluster_1 Conjugation & Purification F18 [¹⁸F]Fluoride (from Cyclotron) FETos [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos) F18->FETos Nucleophilic Substitution Precursor Ethylene Glycol Ditosylate Precursor->FETos Reaction N-Alkylation (Base, Heat) FETos->Reaction Parent 1-(3-Methoxyphenyl) cyclopropan-1-amine Parent->Reaction HPLC HPLC Purification Reaction->HPLC Final [¹⁸F]-Labeled Product HPLC->Final

Caption: Workflow for an alternative [¹⁸F]-labeling strategy via a prosthetic group.

Rationale:

  • Feasibility: The synthesis of [¹⁸F]FETos from its precursor is a well-established and reliable reaction.[3]

  • Reaction Conditions: N-alkylation of the primary amine is a standard organic transformation that can be adapted for radiolabeling conditions.

  • Consideration: A significant drawback is that this modification adds a fluoroethyl group to the molecule, creating a new chemical entity. This new molecule's biological activity and pharmacokinetic profile must be re-evaluated to ensure they are suitable for the intended imaging application.

Section 6: Application in Preclinical Imaging

Once synthesized and validated through QC, [¹¹C]this compound can be used in preclinical PET imaging studies, for example, in rodents or non-human primates.[9]

  • Administration: The radiotracer is administered intravenously as a bolus.

  • Dynamic Imaging: Dynamic PET scanning is performed for 60-90 minutes to observe the uptake, distribution, and washout of the tracer from the brain and other organs.

  • Data Analysis: Time-activity curves (TACs) are generated for various regions of interest. These curves provide quantitative data on the tracer's kinetics.

  • Specificity Confirmation: To confirm that the tracer binds to a specific target, a blocking study is performed. This involves pre-administering a high dose of a non-radioactive drug known to bind to the same target, which should reduce the specific uptake of the radiotracer.[9]

  • Metabolite Analysis: Blood samples are taken at various time points to analyze for the presence of radioactive metabolites, which is crucial for accurate kinetic modeling of the PET data.

These studies are essential to validate the radiotracer's utility for its intended purpose before it can be considered for translation to human clinical research.

References

  • ResearchGate. Fig. 2 | Carbon-11 chemistry. a 11 C-methylation with [ 11 C]CH 3 I or... [Online] Available at: [Link]

  • PubMed. [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. [Online] Available at: [Link]

  • MDPI. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. [Online] Available at: [Link]

  • PMC. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. [Online] Available at: [Link]

  • PMC - NIH. Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. [Online] Available at: [Link]

  • PMC - NIH. 18F-Labeling Using Click Cycloadditions. [Online] Available at: [Link]

  • MDPI. Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. [Online] Available at: [Link]

  • PMC. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Online] Available at: [Link]

  • PMC - PubMed Central. A New Method for Radiosynthesis of 11C-Labeled Carbamate Groups and its Application for a Highly Efficient Synthesis of the Kappa-Opioid Receptor Tracer [11C]GR103545. [Online] Available at: [Link]

  • PubMed. Fluorine-18 Labeling Methods: Features and Possibilities of Basic Reactions. [Online] Available at: [Link]

  • CoLab. Fluorine-18 labeling by click chemistry: Multiple probes in one pot.
  • PubMed Central. The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. [Online] Available at: [Link]

  • MDPI. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. [Online] Available at: [Link]

  • PubMed Central. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. [Online] Available at: [Link]

  • Radiology Key. Radiotracer Chemistry. [Online] Available at: [Link]

  • NIH. PET imaging of retinal inflammation in mice exposed to blue light using [18F]-DPA-714. [Online] Available at: [Link]

  • Frontiers. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. [Online] Available at: [Link]

  • PMC - PubMed Central. Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. [Online] Available at: [Link]

Sources

Application Notes and Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The preliminary assessment of cytotoxicity is a critical step in the drug discovery and development pipeline, providing essential insights into the potential toxicity of novel chemical entities.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust workflow to evaluate the cytotoxic potential of the novel compound, 1-(3-Methoxyphenyl)cyclopropan-1-amine. As specific toxicological data for this compound is not yet established, we present a multi-assay strategy employing a panel of well-validated cell-based assays. This approach ensures a comprehensive understanding of the compound's effects on cell viability and elucidates the potential mechanisms of cell death, such as necrosis and apoptosis. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Imperative of Early Cytotoxicity Profiling

Evaluating the cytotoxic effects of novel therapeutic candidates is a foundational element of preclinical safety assessment.[1][2] Early identification of compounds that induce cell death can save significant resources by halting the development of toxic molecules.[3] this compound is a novel small molecule with potential therapeutic applications. Its structure, featuring a cyclopropane ring and a methoxyphenyl group, may confer unique biological activities. A comprehensive in vitro evaluation is the first step toward understanding its safety profile.[4]

This guide outlines a tiered approach to cytotoxicity testing, beginning with a general assessment of metabolic activity and cell viability, followed by more specific assays to discern the mechanism of cell death. We will focus on three core assays:

  • XTT Assay: To quantify changes in metabolic activity, a key indicator of cell viability.[5]

  • Lactate Dehydrogenase (LDH) Release Assay: To measure the loss of plasma membrane integrity, a hallmark of necrosis.[6][7]

  • Caspase-Glo® 3/7 Assay: To specifically detect the activation of executioner caspases, a central event in apoptosis.[8][9]

By integrating data from these distinct assays, researchers can build a comprehensive cytotoxic profile of this compound.

Foundational Knowledge: Choosing the Right Cell Model

The selection of an appropriate cell line is paramount for obtaining relevant and translatable cytotoxicity data. The choice should be guided by the intended therapeutic target of the compound. For instance, if this compound is being investigated as an anti-cancer agent, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[1] Conversely, if the compound is intended for a non-cancer indication, a non-cancerous cell line (e.g., HEK293, HaCaT) should be included to assess off-target toxicity.[2][10] For the protocols outlined below, we will use a generic human cancer cell line (e.g., HeLa) as an example.

Experimental Workflow: A Tripartite Strategy for Cytotoxicity Assessment

A logical and sequential workflow is crucial for a thorough investigation. The following diagram illustrates the proposed experimental pipeline.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Culture & Maintenance Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Create Serial Dilutions Compound_Prep->Serial_Dilution XTT_Assay XTT Assay (Metabolic Activity) Serial_Dilution->XTT_Assay LDH_Assay LDH Release Assay (Necrosis) Serial_Dilution->LDH_Assay Caspase_Assay Caspase-Glo® 3/7 Assay (Apoptosis) Serial_Dilution->Caspase_Assay Data_Acquisition Measure Absorbance/ Luminescence XTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calc Calculate IC50 Value Data_Acquisition->IC50_Calc Mechanism_Analysis Analyze Cell Death Mechanism IC50_Calc->Mechanism_Analysis XTT_Principle XTT XTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) XTT->Enzyme Reduction Formazan Formazan (Orange, Water-Soluble) Enzyme->Formazan

Caption: Principle of the XTT cell viability assay.

Detailed Protocol for XTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Abcam). This typically involves mixing the XTT reagent with an electron-coupling agent.

  • Incubation with XTT: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Assay Protocol: LDH Release for Necrotic Cytotoxicity

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells. [11]When the plasma membrane is compromised, a hallmark of necrosis, LDH is released into the cell culture supernatant. [6][7]The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product. [11]The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of necrotic cells.

LDH_Principle cluster_cell Cell cluster_assay Assay Reaction Intact_Cell Intact Cell (LDH inside) Damaged_Cell Damaged Cell (Necrosis) Intact_Cell->Damaged_Cell Compound Treatment LDH_Released LDH Released Damaged_Cell->LDH_Released Membrane Rupture LDH_Reaction LDH + Substrate -> Product LDH_Released->LDH_Reaction Color_Dev Product + Tetrazolium Salt -> Formazan (Color) LDH_Reaction->Color_Dev

Caption: Workflow for LDH release assay.

Detailed Protocol for LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the XTT assay protocol.

  • Establish Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega, Abcam). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Assay Protocol: Caspase-Glo® 3/7 for Apoptosis

Principle of the Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. [8]Caspases-3 and -7 are key executioner caspases that cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. [9]This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is proportional to the amount of active caspase-3/7. [9]

Detailed Protocol for Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the XTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (Promega).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculating Percentage Cytotoxicity and IC₅₀

For each assay, the raw data (absorbance or luminescence) should be processed to determine the percentage of cytotoxicity or viability relative to the controls.

For XTT (Viability):

  • % Viability = [(Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control - Background)] x 100

  • % Cytotoxicity = 100 - % Viability

For LDH (Necrosis):

  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

For Caspase-Glo® 3/7 (Apoptosis):

  • Fold Increase in Caspase Activity = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound that causes a 50% reduction in cell viability. [12]It is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. [13][14]

Data Presentation

Quantitative data should be summarized in a clear and concise table.

AssayEndpoint MeasuredExample Result for this compoundInterpretation
XTT Metabolic Activity / ViabilityIC₅₀ = 15 µMThe compound reduces cell viability in a dose-dependent manner. [15]
LDH Release Membrane Integrity / Necrosis20% increase in LDH release at 2x IC₅₀Suggests a moderate induction of necrosis at higher concentrations.
Caspase-Glo® 3/7 Apoptosis Induction5-fold increase in caspase activity at IC₅₀Indicates that apoptosis is a primary mechanism of cell death.
Integrated Interpretation

By combining the results from all three assays, a more complete picture of the compound's cytotoxic mechanism emerges. For example, a potent induction of caspase-3/7 activity coupled with a moderate increase in LDH release suggests that this compound primarily induces apoptosis, with secondary necrosis occurring at later stages or higher concentrations. [16][17]

Conclusion

The evaluation of cytotoxicity is a non-negotiable step in the preclinical assessment of any novel compound. The multi-assay approach detailed in these application notes provides a robust framework for characterizing the cytotoxic profile of this compound. By concurrently measuring metabolic activity, membrane integrity, and apoptosis induction, researchers can obtain reliable data to inform decisions regarding the continued development of this and other novel chemical entities. Adherence to these detailed protocols and a thoughtful interpretation of the integrated data will ensure a high degree of scientific rigor and confidence in the generated cytotoxicity profile.

References

  • National Center for Biotechnology Information. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC. NIH. Retrieved from [Link]

  • Kollar, P., Závalová, V., Hošek, J., Havelka, P., Sopuch, T., Karpíšek, M., Třetinová, D., & Suchý, P. Jr. (2011). Cytotoxicity and effects on inflammatory response of modified types of cellulose in macrophage-like THP-1 cells. International Immunopharmacology, 11(8), 997–1001. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NIH. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. NIH. Retrieved from [Link]

  • Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC. PubMed Central. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Publishing. Retrieved from [Link]

  • YouTube. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]

  • MDPI. (n.d.). Cytotoxicity of Dendrimers. Retrieved from [Link]

  • MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. Retrieved from [Link]

  • Synple Chem. (2025). Cytotoxicity activity (IC50): Significance and symbolism. Retrieved from [Link]

  • BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • EMMA International. (2022). The Importance of Cytotoxicity Testing: Explained. Retrieved from [Link]

  • PubMed. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PMC. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Experimental Design: 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a novel research compound with a structural resemblance to monoamine modulators. Given the absence of published data on this specific molecule, this guide establishes a foundational strategy, grounded in established pharmacological and toxicological principles, for its systematic characterization. We will detail the rationale and step-by-step protocols for pharmacokinetic (PK), pharmacodynamic (PD), and safety toxicology studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to generate robust, reproducible, and regulatory-compliant data packages for this and similar novel chemical entities.

Introduction: A Strategic Framework for a Novel Compound

This compound is a synthetic compound featuring a cyclopropylamine moiety, a common structural motif in medicinal chemistry, and a methoxyphenyl group. The cyclopropyl ring often serves as a bioisostere for other chemical groups, potentially conferring unique metabolic stability or receptor interaction profiles. Its structural similarity to phenethylamines suggests a potential interaction with monoaminergic systems (dopamine, norepinephrine, and/or serotonin), a class of targets for many psychoactive and therapeutic agents.[1][2]

The critical challenge in approaching a novel compound is the lack of pre-existing knowledge. Therefore, the experimental design must be systematic and iterative, where findings from initial studies inform the design of subsequent, more complex evaluations. This document outlines such a strategy, emphasizing adherence to Good Laboratory Practice (GLP) to ensure data integrity and regulatory acceptance.[3][4]

Section 1: Foundational Steps - Pre-formulation and Vehicle Selection

Rationale: The success of any in vivo study hinges on the accurate and reproducible administration of the test article. Poor solubility, instability, or inappropriate vehicle choice can lead to erroneous pharmacokinetic and pharmacodynamic data. This initial phase is a self-validating system; a well-characterized formulation is the bedrock of a reliable study.

Protocol 1: Solubility and Formulation Screening

  • Objective: To identify a suitable vehicle for administering this compound for intended routes (e.g., oral, intraperitoneal).

  • Materials: this compound (purity >98%), Saline (0.9% NaCl), Polyethylene glycol 400 (PEG400), Polysorbate 80 (Tween 80), Carboxymethylcellulose (CMC), pH meter, vortex mixer, sonicator.

  • Methodology:

    • Screen for solubility in a panel of common GRAS (Generally Recognized as Safe) vehicles. Start with aqueous-based vehicles and progress to co-solvent systems.

    • Prepare trial formulations at various concentrations, including the anticipated highest dose for toxicology studies.

    • A common starting vehicle for intraperitoneal (i.p.) injection in rodents is a mixture of Polysorbate 80 and saline.[5] For oral (p.o.) administration, a suspension in 0.5% CMC is often suitable.

    • Visually inspect for precipitation or phase separation over a period representative of the dosing study (e.g., 2-4 hours) at room temperature.

    • Confirm the concentration and stability of the final formulation using an appropriate analytical method (e.g., HPLC-UV).

    • Causality Check: The chosen vehicle must be non-toxic at the administered volume and should not have pharmacological effects that could confound the study results. A vehicle-only control group is mandatory in all subsequent experiments.

Section 2: Pharmacokinetic (PK) & ADME Profiling

Rationale: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. The PK data, specifically half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax), are essential for designing rational dosing schedules for pharmacodynamic and toxicology studies.[6] An initial PK screen in a rodent model like the Sprague-Dawley rat is a standard industry practice.[7]

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous (IV) and oral (p.o.) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein for IV administration and blood sampling, carotid artery for serial sampling if preferred).

  • Dosing:

    • IV Group: 1 mg/kg (or lower, depending on preliminary toxicity assessment) administered as a bolus. The low dose is to avoid non-linear kinetics.

    • P.O. Group: 10 mg/kg administered via oral gavage.

  • Blood Sampling:

    • Collect sparse samples (e.g., from 3 animals per time point) or serial samples if cannulated.

    • Time Points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Time Points (P.O.): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Collect blood (~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing & Analysis:

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for quantifying the parent compound in plasma.

    • Analyze plasma samples to generate concentration-time profiles.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Summarize the data in a clear, tabular format.

Table 1: Example Pharmacokinetic Parameter Summary

Parameter IV Administration (1 mg/kg) P.O. Administration (10 mg/kg)
Cmax (ng/mL) N/A [Experimental Value]
Tmax (h) N/A [Experimental Value]
AUC₀-t (ng*h/mL) [Experimental Value] [Experimental Value]
AUC₀-inf (ng*h/mL) [Experimental Value] [Experimental Value]
t½ (h) [Experimental Value] [Experimental Value]
CL (L/h/kg) [Experimental Value] N/A
Vd (L/kg) [Experimental Value] N/A

| Oral Bioavailability (F%) | N/A | Calculated Value |

Section 3: Pharmacodynamic (PD) & Efficacy Exploration

Rationale: Based on its structure, the compound is hypothesized to be a central nervous system (CNS) stimulant acting on monoamine transporters.[1][2] Therefore, the initial PD studies should focus on assays that measure CNS-related behavioral outcomes. These studies aim to establish a dose-response relationship for the compound's biological effects.

Workflow for Pharmacodynamic Assessment

PD_Workflow cluster_0 Phase 1: General Activity & Dose Ranging cluster_1 Phase 2: Probing Mechanism of Action cluster_2 Phase 3: Efficacy Model (Hypothesis-Driven) A Open Field Assay (Locomotor Activity) C Drug Discrimination A->C Establishes active dose range B Functional Observational Battery (FOB) B->C Informs on overt toxic/side effects D In Vivo Microdialysis (Neurotransmitter Levels) C->D Confirms stimulant /psychoactive properties E Model of Depression (e.g., Forced Swim Test) D->E Mechanistic insight guides model selection

Caption: Iterative workflow for in vivo pharmacodynamic assessment.

Protocol 3: Open Field Assay for Locomotor Activity

  • Objective: To assess the effect of the compound on spontaneous locomotor activity and to establish a dose-response curve. Increased locomotion is a hallmark of psychostimulant activity.[8]

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Apparatus: Automated open field arenas equipped with infrared beams to track movement.

  • Methodology:

    • Habituate animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound or vehicle via the predetermined route (e.g., i.p.). A typical dose range for a novel compound would be 1, 3, 10, and 30 mg/kg.

    • Place the animal in the center of the open field arena immediately after dosing (or after a pre-treatment time determined by PK data).

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action.

    • Compare total activity across dose groups using ANOVA followed by post-hoc tests.

    • Plot a dose-response curve to identify the ED50 (effective dose for 50% of maximal response).

Section 4: Toxicology & Safety Pharmacology

Rationale: The primary goal of preclinical safety testing is to identify potential hazards to humans and to determine a safe starting dose for clinical trials.[9] These studies must be conducted in compliance with GLP regulations.[3][4]

Hypothesized Monoamine Transporter Interaction

MoA_Pathway cluster_pre cluster_post compound 1-(3-Methoxyphenyl) cyclopropan-1-amine transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter Blocks reuptake or induces efflux synapse Synaptic Cleft transporter->synapse ↑ Neurotransmitter Concentration (DA, NE, 5-HT) presynaptic Presynaptic Neuron receptor Postsynaptic Receptors synapse->receptor Activates postsynaptic Postsynaptic Neuron receptor->postsynaptic Leads to Downstream Signaling & Behavioral Effects

Caption: Hypothesized mechanism of action via monoamine transporters.

Protocol 4: Acute (Single-Dose) Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.

  • Animal Models: One rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog), if required for IND submission. Use both male and female animals.

  • Methodology:

    • Employ a dose escalation design. Start with doses informed by the PD studies.

    • Administer a single high dose of the compound.

    • Observe animals intensively for clinical signs of toxicity for the first several hours and then daily for 14 days. Observations should include changes in skin, fur, eyes, respiration, and behavior.

    • Record body weights prior to dosing and at specified intervals (e.g., Days 1, 3, 7, 14).

    • At the end of the 14-day observation period, conduct a full necropsy. Collect major organs and tissues for histopathological examination.

    • Analyze blood samples for hematology and clinical chemistry parameters.

Table 2: Key Endpoints in a Single-Dose Toxicity Study

Category Endpoints
In-Life Observations Clinical signs, body weight, food/water consumption, mortality/morbidity.
Clinical Pathology Hematology (RBC, WBC, platelets), Coagulation (PT, aPTT), Serum Chemistry (liver enzymes, kidney function markers).

| Anatomical Pathology | Gross necropsy findings, organ weights, histopathology of key tissues (liver, kidney, heart, lung, brain, etc.). |

References

  • Man-zo, L., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. ResearchGate. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. FDA Website. [Link]

  • Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. [Link]

  • Chen, H., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. PubMed. [Link]

  • Arfè, R., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PubMed Central. [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.[Link]

  • Ubukata, K., et al. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. PubMed. [Link]

  • De Luca, M. A., et al. (2016). JWH-018 and AKB48, two of the most popular synthetic cannabinoids, are psychostimulants in mice. Frontiers in Pharmacology. [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.[Link]

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • Yusof, N. A., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PMC - PubMed Central. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Novel Psychoactive Drugs. ResearchGate. [Link]

  • Reddy, V. P., et al. (2023). Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. RSC Publishing. [Link]

  • Al-Shamma, H., et al. (2009). APD791, 3-methoxy-n-(3-(1-methyl-1h-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, a novel 5-hydroxytryptamine 2A receptor antagonist: pharmacological profile, pharmacokinetics, platelet activity and vascular biology. PubMed. [Link]

  • North Metal and Chemical Company. (2018). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet.[Link]

  • Simmler, L. D., et al. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. PubMed. [Link]

  • Liveon Biolabs. (2023). Pre-Clinical Trials: USFDA Regulations to be Followed.[Link]

  • Yamada, M., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PMC - PubMed Central. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine.[Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. [Link]

  • Couch, R. A., & Cawrse, N. (2020). Structures of novel psychoactive substances including synthetic... ResearchGate. [Link]

  • Padilla-Rojas, F., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride.[Link]

  • PubChem. 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.[Link]

Sources

Application Notes & Protocols: Strategic Formulation of 1-(3-Methoxyphenyl)cyclopropan-1-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful preclinical evaluation of a novel chemical entity (NCE) is critically dependent on the development of a stable and appropriate formulation that ensures consistent and maximal drug exposure in animal models.[1][2] This guide provides a detailed framework for the formulation of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a representative NCE with characteristics suggesting it is a weakly basic and poorly water-soluble compound. The protocols outlined herein are designed to guide researchers and drug development professionals through a systematic approach, from initial physicochemical characterization and solubility screening to the development of formulations for both oral and intravenous administration. By explaining the causality behind experimental choices and integrating self-validating systems, this document aims to provide a robust methodology for advancing promising compounds like this compound through the preclinical pipeline.

Introduction: The Formulation Imperative

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant portion of which are related to bioavailability.[3][4] Up to 90% of drug candidates in the development pipeline exhibit poor water solubility, which can severely limit their therapeutic potential.[2] this compound, a compound with a primary amine and a methoxyphenyl group, is presumed to fall into this category. The primary amine suggests a basic nature, offering potential for salt formation to enhance solubility, while the overall structure points towards lipophilicity.

An appropriate formulation strategy is therefore not merely a technical step but a critical determinant of a compound's preclinical success. The primary goals of preclinical formulation are to maximize exposure for pharmacokinetic (PK) and toxicology (TOX) studies, ensure dose accuracy, and minimize vehicle-related side effects that could confound study results.[1][5] This guide presents a logical, step-wise progression for developing simple, safe, and effective formulations for this compound.

Pre-formulation Assessment: Characterizing the Molecule

A thorough understanding of the physicochemical properties of an NCE is the foundation of any formulation strategy.[3] Given the limited publicly available data for this compound, an initial characterization is paramount.

Key Physicochemical Parameters:
  • pKa and LogP: The pKa will confirm the basicity of the amine group and inform pH-adjustment strategies for solubilization. The LogP (octanol/water partition coefficient) will quantify its lipophilicity.

  • Aqueous Solubility: This must be determined at various pH levels (e.g., pH 2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.

  • Physical Form: Analysis using techniques like X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) is crucial to identify the crystalline form or if it's amorphous, which significantly impacts solubility and stability.[6][7]

  • Melting Point: Provides an indication of the compound's purity and lattice energy.[1]

The following workflow diagram illustrates the initial characterization and decision-making process.

Caption: Initial physicochemical characterization workflow.

Solubility Enhancement: A Systematic Screening Approach

For poorly soluble compounds, a systematic solubility screening in various GRAS (Generally Recognized as Safe) excipients is essential to identify suitable vehicles for in vivo studies.[3]

Protocol 1: Tiered Solubility Screening

Objective: To identify a suitable solvent system that can dissolve this compound at the target concentration required for preclinical studies.

Materials:

  • This compound

  • Tier 1 Vehicles: Water, 0.1N HCl, 5% Dextrose in Water (D5W)

  • Tier 2 Vehicles: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA)[8][9]

  • Tier 3 Vehicles (Co-solvent mixtures): 20% DMA / 40% PG / 40% PEG 400 (DPP)[8][9], 10% Solutol HS 15 / 90% Saline

  • Tier 4 Vehicles (Surfactant/Lipid-based): 20% Cremophor EL / 80% Saline, Medium-chain triglycerides (MCT)

  • Vortex mixer, orbital shaker, HPLC-UV system

Procedure:

  • Preparation: Prepare stock solutions of each vehicle.

  • Equilibrium Solubility: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Incubation: Tightly cap the vials and place them on an orbital shaker at ambient temperature for 24-48 hours to reach equilibrium.

  • Sample Preparation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method.

Data Presentation: The results should be tabulated for clear comparison.

Vehicle TierVehicle CompositionSolubility (mg/mL)Observations
10.1N HClHypothetical: 5.2Clear solution
1WaterHypothetical: <0.1Insoluble particles
2PEG 400Hypothetical: 15.8Clear solution
2Propylene GlycolHypothetical: 8.5Clear solution
320% DMA/40% PG/40% PEG 400Hypothetical: >50Clear solution
420% Cremophor ELHypothetical: 25.1Slight haze

Causality: This tiered approach is logical and resource-efficient. It starts with simple aqueous vehicles, leveraging the basicity of the amine with an acidic solution. It then progresses to commonly used non-aqueous solvents, co-solvent systems, and finally more complex surfactant-based systems if necessary.[10] The goal is to find the simplest formulation that meets the dose requirement to avoid potential toxicities or confounding effects from complex excipients.[1]

Formulation for Oral Administration (PO)

For oral dosing in rodents, liquid formulations like solutions or suspensions are common.[11][12]

Protocol 2: Preparation of an Oral Solution

Objective: To prepare a clear, stable oral solution based on the solubility screening data. Let's assume the DPP co-solvent system was selected.

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMA)

  • Propylene glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile water for injection or saline

  • Glass beaker, magnetic stirrer, calibrated pipettes

Procedure:

  • Vehicle Preparation: In a glass beaker, combine 40% (v/v) PG and 40% (v/v) PEG 400. Mix thoroughly.

  • Co-solvent Addition: Add 20% (v/v) DMA to the mixture and continue stirring until a homogenous vehicle is formed.

  • Drug Dissolution: Weigh the required amount of this compound to achieve the target concentration (e.g., 30 mg/mL). Slowly add the compound to the vehicle while stirring continuously.

  • Ensure Complete Dissolution: Continue stirring until the solution is clear and free of any visible particles. Gentle warming (not exceeding 40°C) may be used if necessary, but the solution must remain stable upon cooling.

  • Final QC: Visually inspect the final formulation for clarity and particulates. Confirm the concentration using a validated HPLC method.

Trustworthiness: The protocol includes a final quality control step to verify the concentration, ensuring dose accuracy in the subsequent in vivo study.

Formulation for Intravenous Administration (IV)

IV formulations have the most stringent requirements. They must be sterile, free of particulates, and have a pH and osmolality that are physiologically compatible to the extent possible to avoid hemolysis and irritation.[5][13]

Protocol 3: Preparation of an IV Formulation

Objective: To prepare a sterile, filterable solution for slow intravenous infusion. Often, a higher solubility vehicle is used to create a concentrate that is then diluted into an infusion vehicle like D5W.

Materials:

  • This compound

  • Vehicle identified from solubility screen (e.g., DPP co-solvent system)

  • 5% Dextrose in Water (D5W)

  • 0.22 µm sterile syringe filter

Procedure:

  • Concentrate Preparation: Prepare a concentrated solution of the compound in the chosen vehicle (e.g., 50 mg/mL in DPP) following the steps in Protocol 2.

  • Dilution Study: Before preparing the final dose, perform a small-scale test to ensure the compound does not precipitate upon dilution. Slowly add the concentrate to the D5W infusion vehicle at the desired final ratio (e.g., 1 part concentrate to 9 parts D5W). Observe for any signs of precipitation or cloudiness.

  • Final Formulation Preparation: If the dilution is successful, calculate the required volumes. Slowly add the drug concentrate to the D5W under aseptic conditions. Mix gently but thoroughly.

  • Sterile Filtration: Draw the final diluted formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is critical for removing any potential microbial or particulate contamination.[13]

  • Final QC: Perform a final visual inspection against a light and dark background. Confirm potency via HPLC.

Caption: Formulation workflows for oral and IV administration.

Formulation Characterization and Stability Testing

Once a lead formulation is identified, its characteristics and stability must be rigorously evaluated.[14][15]

Key Characterization Assays:
  • Appearance: Visual inspection for color, clarity, and precipitation.

  • pH Measurement: To ensure consistency between batches.

  • Viscosity: Important for injectability and handling.

  • Particle Size Analysis: Crucial for suspension formulations (using techniques like laser diffraction) and to check for precipitation in solutions (using dynamic light scattering).[14]

Protocol 4: Short-Term Stability Assessment

Objective: To ensure the formulation is stable for the duration of its preparation and use in a preclinical study.[16]

Materials:

  • Prepared formulation

  • Validated stability-indicating HPLC method

  • Environmental chambers or controlled storage (e.g., benchtop at room temperature, 2-8°C)

Procedure:

  • Time Zero Analysis: Immediately after preparation, analyze the formulation for initial concentration (potency) and purity (presence of degradants) using a stability-indicating HPLC method. This is your T=0 baseline.

  • Storage: Store aliquots of the formulation under conditions that mimic its intended use. For example:

    • On the benchtop under ambient light and temperature (simulating preparation and dosing period).

    • Refrigerated (2-8°C) if short-term storage is planned.

  • Time Point Analysis: Analyze the stored samples at predetermined time points (e.g., 4, 8, 24, and 48 hours).

  • Data Evaluation: Compare the potency and purity results at each time point to the T=0 data. The formulation is considered stable if the potency remains within a specified range (e.g., 90-110% of the initial concentration) and there is no significant increase in degradation products.[16]

Authoritative Grounding: Stability testing protocols for preclinical formulations are a regulatory expectation to ensure the test system receives the specified dose.[16] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing, although abbreviated versions are often applied for early preclinical work.[17][18]

Storage ConditionTime PointPotency (% of Initial)Purity (% Area)Appearance
Room Temp0 hr100.0%99.8%Clear, colorless
Room Temp8 hrHypothetical: 99.5%99.7%Clear, colorless
Room Temp24 hrHypothetical: 98.9%99.6%Clear, colorless
2-8°C24 hrHypothetical: 100.2%99.8%Clear, colorless

Conclusion

The formulation of a new chemical entity like this compound is a multi-faceted process that requires a deep understanding of its physicochemical properties and a systematic, data-driven approach to vehicle selection and characterization. By following the logical workflows and detailed protocols outlined in this guide—from initial characterization and solubility screening to the preparation and stability testing of oral and intravenous formulations—researchers can develop robust and reliable formulations. This foundational work is indispensable for generating high-quality, interpretable data from preclinical PK, PD, and toxicology studies, ultimately enabling sound decisions on the progression of promising therapeutic candidates.

References

  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • ManTech Publications. (2024). Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance. Journal of Research in Pharmaceutics and Industrial Pharmacy, 6(3), 110-115.
  • Slideshare. (n.d.). Analytical Methods for Characterization of Solid Forms.
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • Research and Reviews. (2025). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Journal of Pharmaceutical Analysis.
  • PubMed. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers.
  • Catapult Medicines Discovery. (2020). Designing formulations for preclinical and early stage clinical studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF.
  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability.
  • PMC. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • NIH. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC.
  • SGS. (n.d.). Preclinical Formulation Development.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • NIH. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC.
  • Pharmaceutical Technology. (2016). Excipients for Formulation Success.
  • Slideshare. (n.d.). Stability testing protocols.
  • PubMed. (2014). Preclinical formulations: insight, strategies, and practical considerations.
  • SAGE Journals. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Methoxyphenyl)cyclopropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-methoxyphenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues you may encounter during the synthesis of this compound, a valuable building block in medicinal chemistry. The primary synthetic routes involve either a titanium-mediated cyclopropanation of 3-methoxybenzonitrile or the reduction of a corresponding cyclopropyl nitrile intermediate.

Issue 1: Low Yield in the Kulinkovich-Szymoniak Cyclopropanation of 3-Methoxybenzonitrile

Observed Problem: The reaction of 3-methoxybenzonitrile with a Grignard reagent and a titanium(IV) alkoxide results in a low yield of the desired this compound, with significant formation of ketone and tertiary carbinamine byproducts.

Probable Causes & Solutions:

  • Suboptimal Reagent Stoichiometry: The ratio of the Grignard reagent and the titanium catalyst to the nitrile is critical.

    • Explanation: Using more than two equivalents of the Grignard reagent (e.g., EtMgBr) can lead to the formation of a tertiary carbinamine. [1]Conversely, sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can decrease the yield of the desired cyclopropylamine while increasing ketone and carbinamine byproducts. [1] * Solution: Maintain a strict stoichiometry. A 1:2 ratio of titanium(IV) isopropoxide to Grignard reagent is often optimal for the formation of the reactive titanacyclopropane intermediate. [2][3]

  • Lewis Acid Activation: The conversion of the intermediate azatitanacycle to the final cyclopropylamine requires efficient Lewis acid activation.

    • Explanation: In the absence of a suitable Lewis acid, the reaction may favor the formation of a ketone. [1] * Solution: Ensure the presence of a Lewis acid in a subsequent step to facilitate the conversion to the desired amine. [1]

  • Grignard Reagent Quality: The quality and activity of the Grignard reagent are paramount.

    • Explanation: Grignard reagents are highly sensitive to moisture and air. Contamination will quench the reagent and reduce the effective concentration, leading to lower yields.

    • Solution: Use freshly prepared or properly stored commercial Grignard reagents. Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential. [4]Activating the magnesium turnings with iodine or 1,2-dibromoethane prior to adding the alkyl halide can improve the initiation of Grignard reagent formation. [4][5]

Issue 2: Inefficient Reduction of 1-(3-Methoxyphenyl)cyclopropanecarbonitrile

Observed Problem: The reduction of the nitrile intermediate to the primary amine is sluggish or results in a mixture of products, including partially reduced species or over-reduction byproducts.

Probable Causes & Solutions:

  • Choice of Reducing Agent: The effectiveness of the reducing agent can be highly substrate-dependent.

    • Explanation: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for nitrile reduction, steric hindrance around the nitrile can impede the reaction. [6][7] * Solution: Consider alternative or milder reducing agents. Diisopropylaminoborane, catalyzed by lithium borohydride, has been shown to be effective for a variety of nitriles. [6][8]Borane-dimethylsulfide (BH₃-SMe₂) is another stable and effective option. [9]

  • Catalytic Hydrogenation Issues: Catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amine byproducts. [9] * Explanation: The initially formed primary amine can react with the intermediate imine, leading to over-alkylation.

    • Solution: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these byproducts. [9]High-pressure hydrogenation with catalysts like Raney Nickel or Palladium on carbon may also be effective, but conditions will need to be optimized. [6]

  • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.

    • Explanation: Insufficient reaction time, temperature, or amount of reducing agent can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction stalls, consider increasing the temperature or adding more reducing agent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

There are two primary synthetic routes. The first is the direct cyclopropanation of 3-methoxybenzonitrile using a titanium-mediated reaction, such as the Kulinkovich-Szymoniak reaction. [1][2]This method constructs the cyclopropane ring and introduces the amine functionality in a single key step. The second approach is a two-step process involving the synthesis of 1-(3-methoxyphenyl)cyclopropanecarbonitrile followed by its reduction to the desired primary amine. [6][7] Q2: How can I synthesize the intermediate, 1-(3-methoxyphenyl)cyclopropanecarbonitrile?

This intermediate can be prepared through the cyclopropanation of 3-methoxybenzonitrile. One common method involves a reaction with 1-bromo-2-chloroethane and a strong base like sodium amide in a suitable solvent.

Q3: I am observing the formation of a significant amount of biphenyl byproduct during my Grignard reaction. How can I minimize this?

Biphenyl formation is a common side reaction in the preparation of phenylmagnesium bromide. It arises from the coupling of the Grignard reagent with unreacted bromobenzene. To minimize this, ensure a slight excess of magnesium turnings and add the bromobenzene solution dropwise to maintain a low concentration of the halide in the reaction mixture.

Q4: What is the best workup procedure for a Grignard reaction with a nitrile?

After the reaction is complete, the mixture should be cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate imine salt to the corresponding ketone (in the case of a standard Grignard reaction) or be part of the workup for the amine synthesis. Acidic workup with dilute HCl is also common but can be more exothermic. [10] Q5: My purification of the final amine product by column chromatography is resulting in low recovery. Are there any tips?

Primary amines can sometimes streak or bind irreversibly to silica gel. To improve recovery, consider pre-treating the silica gel with a small amount of a basic solvent like triethylamine mixed in the eluent system (e.g., 1% triethylamine in ethyl acetate/hexane). Alternatively, conversion of the amine to its hydrochloride salt can facilitate purification by crystallization. [11]

Experimental Protocols & Data

Table 1: Recommended Reagent Ratios for Kulinkovich-Szymoniak Reaction
ReagentMolar Equivalents (relative to Nitrile)Purpose
3-Methoxybenzonitrile1.0Starting Material
Titanium(IV) Isopropoxide1.0 - 1.2Catalyst
Ethylmagnesium Bromide2.0 - 2.2Cyclopropanating Agent
Lewis Acid (e.g., BF₃·OEt₂)1.0 - 1.2Promotes Amine Formation
Protocol 1: Synthesis of this compound via Kulinkovich-Szymoniak Reaction
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to 0 °C.

  • Add titanium(IV) isopropoxide (1.1 eq.) to the cooled solvent.

  • Slowly add ethylmagnesium bromide (2.2 eq., 3.0 M in diethyl ether) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 3-methoxybenzonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and add the Lewis acid (e.g., BF₃·OEt₂) (1.1 eq.) dropwise.

  • Stir for an additional 2 hours at room temperature.

  • Quench the reaction by the slow addition of aqueous NaOH solution.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Table 2: Comparison of Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄THF, 0 °C to refluxPowerful, often high yieldingPyrophoric, reacts with many functional groups
BH₃-SMe₂THF, refluxMore stable than BH₃-THF, good for hindered nitrilesUnpleasant odor
H₂/Raney NiEtOH/NH₃, high pressureCatalytic, often cleanRequires specialized equipment, potential for over-reduction
H₂/Pd-CEtOH/NH₃, high pressureCatalytic, generally good functional group toleranceCan be less effective than Raney Ni for some nitriles

Visualizations

Synthesis_Workflow cluster_0 Route A: Direct Cyclopropanation cluster_1 Route B: Two-Step Synthesis A1 3-Methoxybenzonitrile A2 Kulinkovich-Szymoniak Reaction (EtMgBr, Ti(OiPr)4) A1->A2 1. A3 This compound A2->A3 2. Lewis Acid 3. Workup B1 3-Methoxybenzonitrile B2 Cyclopropanation (e.g., Br(CH2)2Cl, NaNH2) B1->B2 1. B3 1-(3-Methoxyphenyl)cyclopropanecarbonitrile B2->B3 2. Workup B4 Reduction (e.g., LiAlH4 or H2/Catalyst) B3->B4 3. B5 This compound B4->B5 4. Workup

Caption: Synthetic routes to this compound.

Troubleshooting_Kulinkovich Start Low Yield in Kulinkovich-Szymoniak Reaction Q1 Check Reagent Stoichiometry (Ti:Grignard ~1:2) Start->Q1 S1 Adjust Ratios and Repeat Q1->S1 Incorrect Q2 Was a Lewis Acid Used in a Separate Step? Q1->Q2 Correct S1->Q1 S2 Incorporate Lewis Acid Step Q2->S2 No Q3 Verify Grignard Reagent Quality (Anhydrous Conditions) Q2->Q3 Yes S2->Q2 S3 Use Fresh/Activated Reagents and Dry Solvents/Glassware Q3->S3 No End Optimized Yield Q3->End Yes S3->Q3

Caption: Troubleshooting workflow for the Kulinkovich-Szymoniak reaction.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. Available at: [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kulinkovich Reaction - Organic Chemistry Portal. Available at: [Link]

  • Kulinkovich reaction - Grokipedia. Available at: [Link]

  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic letters, 9(10), 1987–1990. Available at: [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Available at: [Link]

  • Video: Preparation of Amines: Reduction of Amides and Nitriles - JoVE. Available at: [Link]

  • Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • Nitrile reduction issues : r/chemistry - Reddit. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. Available at: [Link]

  • 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile - ChemSynthesis. Available at: [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral - The Royal Society of Chemistry. Available at: [Link]

  • 1-(3-ethoxy-4-methoxyphenyl)cyclopropan-1-amine - AA Blocks. Available at: [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. Available at: [Link]

  • Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments. Available at: [Link]

  • Optimization studies for the synthesis of cyclopropane‐fused lactam... - ResearchGate. Available at: [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. Available at: [Link]

  • 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride - PubChemLite. Available at: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available at: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

  • CN101328129A - Preparation of 3-methoxy propanamine - Google Patents.
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • Hydrolysis of Imines and Enamines Explained - YouTube. Available at: [Link]

  • A general mechanism for the formation of imines including their N‐substituted derivatives. - ResearchGate. Available at: [Link]

  • Imine Hydrolysis - YouTube. Available at: [Link]

  • Imine Hydrolysis - YouTube. Available at: [Link]

  • EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents.
  • US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - MDPI. Available at: [Link]

  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google Patents.

Sources

Overcoming challenges in the purification of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3-Methoxyphenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this valuable compound. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a primary amine featuring a cyclopropyl group attached to a methoxy-substituted phenyl ring. Its unique structural motifs make it a desirable building block in medicinal chemistry. The primary amine provides a handle for further functionalization, while the cyclopropyl ring can impart conformational rigidity and improved metabolic stability to drug candidates.

The synthesis of this compound, often via a modification of the Kulinkovich reaction (specifically the Kulinkovich-Szymoniak reaction), can present several purification challenges.[1] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude reaction mixture shows multiple spots on TLC. What are the likely impurities?

Answer:

When synthesizing this compound, particularly through a titanium-mediated reaction with a nitrile precursor, several byproducts and unreacted starting materials can contribute to a complex crude mixture. Understanding these potential impurities is the first step in devising an effective purification strategy.

Likely Impurities:

  • Unreacted Starting Materials: 3-methoxybenzonitrile is a common starting material and can be a major impurity if the reaction does not go to completion.

  • Ketone Byproduct: Under certain conditions, particularly if water is not rigorously excluded, the intermediate azatitanacycle can hydrolyze to form a ketone.[1]

  • Tertiary Carbinamine: If an excess of the Grignard reagent is used (more than two equivalents), it can lead to the formation of a tertiary carbinamine.[1]

  • Titanium Salts: The titanium alkoxide catalyst will generate titanium-based salts upon workup, which are typically inorganic and can be removed with an aqueous wash.

  • Solvent and Reagent Residues: Residual solvents from the reaction (e.g., THF, diethyl ether) and byproducts from the Grignard reagent can also be present.

The following diagram illustrates a decision-making workflow for identifying and addressing these common impurities.

G start Crude Reaction Mixture Analysis (TLC/LC-MS) impurity_id Identify Potential Impurities start->impurity_id unreacted_sm Unreacted 3-methoxybenzonitrile impurity_id->unreacted_sm Non-basic spot ketone Ketone Byproduct impurity_id->ketone Non-basic, polar spot carbinamine Tertiary Carbinamine impurity_id->carbinamine Basic, less polar spot ti_salts Titanium Salts impurity_id->ti_salts Inorganic purification_strategy Select Purification Strategy unreacted_sm->purification_strategy ketone->purification_strategy carbinamine->purification_strategy extraction Acid-Base Extraction ti_salts->extraction Aqueous Wash purification_strategy->extraction chromatography Column Chromatography purification_strategy->chromatography extraction->chromatography For further purification crystallization Crystallization (as HCl salt) chromatography->crystallization pure_product Pure this compound crystallization->pure_product

Caption: Impurity identification and purification workflow.

Q2: I'm struggling with streaking and poor separation during silica gel column chromatography. What can I do?

Answer:

This is a common issue when purifying amines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine, causing streaking and irreversible adsorption. Here are several strategies to overcome this:

  • Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1%).[2] This will neutralize the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Use a Different Stationary Phase:

    • Basic Alumina: This is an excellent alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: Pre-treated silica with amino groups can also provide good separation without the need for a basic modifier in the eluent.

  • Optimize Your Solvent System:

    • A common solvent system for amines is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[2][3]

    • For this compound, a good starting point would be a gradient of 0-10% methanol in dichloromethane, with the addition of 0.5% triethylamine.

Recommended Solvent Systems for Flash Chromatography:

Stationary PhaseEluent SystemTarget RfNotes
Silica Gel0-10% Methanol in Dichloromethane + 0.5% Et₃N0.2-0.3The triethylamine is crucial to prevent streaking.
Silica Gel10-50% Ethyl Acetate in Hexanes + 0.5% Et₃N0.2-0.3A less polar option that can be effective if impurities are significantly different in polarity.
Basic Alumina0-5% Methanol in Dichloromethane0.2-0.3No basic additive is typically needed.
Q3: My product seems to be soluble in the aqueous layer during workup. How can I improve my extraction efficiency?

Answer:

The basicity of the amine allows for its manipulation through acid-base extraction. The key is to control the pH of the aqueous phase to ensure the amine is in its desired form (protonated salt or free base).

  • Ensure the Aqueous Layer is Basic During Extraction of the Free Amine: When extracting the free amine into an organic solvent, the aqueous layer should be basic (pH > 10). This ensures the amine is in its neutral, more organic-soluble form. Use a strong base like 1M NaOH.

  • Acid Wash to Remove Basic Impurities: To remove the desired amine from the organic layer (leaving non-basic impurities behind), wash with a dilute acid like 1M HCl. This will protonate the amine, forming the water-soluble hydrochloride salt.

  • Back-Extraction: After the acid wash, the aqueous layer containing the protonated amine can be re-basified with 1M NaOH and then re-extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the pure free amine.

Acid-Base Extraction Protocol:

  • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with 1M HCl (aq). Repeat this wash 2-3 times. Combine the aqueous layers.

  • The organic layer now contains non-basic impurities.

  • Cool the combined acidic aqueous layers in an ice bath and slowly add 1M NaOH (aq) until the pH is >10.

  • Extract the aqueous layer with fresh organic solvent (e.g., dichloromethane) 3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

G start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Non-basic impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 add_base Add 1M NaOH (aq) to Aqueous Layer (pH > 10) aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Free Amine) separate2->organic2 dry Dry and Concentrate organic2->dry product Pure Free Amine dry->product

Caption: Acid-base extraction workflow for amine purification.

Q4: I want to isolate my product as a stable solid. How can I prepare and purify the hydrochloride salt?

Answer:

Primary amines are often isolated as their hydrochloride salts, which are typically stable, crystalline solids that are easier to handle and store than the free base, which may be an oil.

Protocol for Hydrochloride Salt Formation and Recrystallization:

  • Dissolve the purified free base of this compound in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • To further purify the salt, recrystallization can be performed. A common solvent system for recrystallizing amine hydrochlorides is isopropanol/diethyl ether or ethanol/diethyl ether. Dissolve the salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes turbid. Allow to cool slowly to form crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

Answer:

Understanding the physical properties of the target compound is essential for designing effective purification protocols.

PropertyValue (Estimated/Reported)Significance for Purification
Appearance Yellow to brown liquidThe color can be an indicator of purity. Highly pure free base is often a pale yellow oil.
Molecular Weight 163.22 g/mol Relevant for calculating molar equivalents and for mass spectrometry analysis.
Boiling Point Not well-documented, but expected to be high (>200 °C at atmospheric pressure) due to the amine and aromatic moieties.Distillation is generally not a preferred method of purification for this compound due to its high boiling point and potential for decomposition at elevated temperatures.
Solubility Soluble in common organic solvents (dichloromethane, ethyl acetate, methanol). The hydrochloride salt is soluble in water and alcohols.Guides the choice of solvents for extraction, chromatography, and crystallization.
pKa (of conjugate acid) Estimated to be around 9-10.This is a crucial parameter for acid-base extraction. A pKa in this range indicates that the amine can be effectively protonated with dilute strong acids (e.g., 1M HCl) and deprotonated with common bases (e.g., 1M NaOH).
Q2: What analytical techniques are recommended for assessing the purity of the final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The ¹H NMR spectrum should show the characteristic signals for the aromatic, methoxy, and cyclopropyl protons. The integration of these signals can be used to quantify impurities if they have distinct resonances.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS or LC-MS can also be used to identify and quantify volatile and non-volatile impurities, respectively.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography. A suitable stain, such as ninhydrin, can be used to visualize the amine.

Q3: What are the main safety precautions to take when handling this compound?

Answer:

As with any amine, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Skin and Eye Contact: Amines can be corrosive and irritating to the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths.

Sources

Improving the stability and solubility of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-(3-Methoxyphenyl)cyclopropan-1-amine. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to the compound's stability and solubility.

Physicochemical Properties Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to addressing formulation and stability challenges.

PropertyPredicted/Estimated ValueImplication for Formulation
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Predicted pKa 9.2 (basic)The compound is a weak base and will be ionized at acidic pH. Solubility is expected to be highly pH-dependent.
Predicted logP 1.8Indicates moderate lipophilicity. The free base may have limited aqueous solubility.
Chemical Class Primary CyclopropylamineThe cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under basic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound cloudy or showing precipitation in a neutral aqueous buffer?

A1: This is likely due to the pH-dependent solubility of the compound. As a weak base with a predicted pKa of 9.2, this compound exists predominantly in its neutral, less soluble free base form at neutral or alkaline pH. To achieve and maintain solubility, the pH of the aqueous solution should be acidic, ideally at least 2 pH units below the pKa (i.e., pH < 7.2), to ensure the compound is in its more soluble protonated (salt) form.[2]

Q2: I've observed degradation of the compound upon storage in a basic solution. What is the likely cause?

A2: The cyclopropylamine functional group is known to be susceptible to hydrolytic degradation under high pH conditions.[1] This degradation pathway can impact the chemical stability and shelf-life of the compound. It is crucial to maintain the pH of stock solutions and formulations in a slightly acidic to neutral range to minimize this degradation.

Q3: Can I improve the aqueous solubility without significantly lowering the pH?

A3: Yes, several strategies can enhance solubility in these conditions. The use of co-solvents such as ethanol, propylene glycol, or PEG 400 can increase the solubility of lipophilic compounds.[2] Additionally, complexation with cyclodextrins can encapsulate the hydrophobic parts of the molecule, improving its apparent solubility in water.[3]

Q4: Is salt formation a viable strategy to improve the solubility and stability of this compound?

A4: Absolutely. Salt formation is a very common and effective method for increasing the solubility and dissolution rate of basic drugs like this one.[4] Converting the free base into a salt form, such as a hydrochloride or mesylate salt, can significantly improve its aqueous solubility and may also enhance its chemical stability.[4][5]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Aqueous Solubility

Symptoms:

  • Cloudy solutions or visible particulates in aqueous buffers.

  • Low and variable concentrations confirmed by analytical methods like HPLC or UV-Vis.

  • Precipitation of the compound during an experiment or upon storage.

Root Cause Analysis: The primary cause is the low intrinsic solubility of the free base form of the molecule. As a weak base, its solubility is governed by the pH of the medium.

dot

Caption: pH-dependent solubility of a basic compound.

Solutions and Methodologies:

1. pH Adjustment: This is the most direct approach to improve solubility.

  • Protocol:

    • Prepare a stock solution of this compound in a small amount of organic solvent (e.g., DMSO, ethanol) or directly as a slurry in water.

    • While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the compound fully dissolves.

    • Adjust the final pH to the desired level, ensuring it remains in a range where the compound is protonated and soluble (e.g., pH 4-6).

    • Use this pH-adjusted solution for your experiments.

2. Salt Formation: Creating a stable, solid salt form can provide a more convenient and reproducible starting material.

  • Protocol for Salt Screening:

    • Dissolve the free base in a suitable solvent (e.g., isopropanol, acetone).

    • In separate vials, add equimolar amounts of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid, tartaric acid, citric acid).[5]

    • Stir the solutions at room temperature or with gentle warming to encourage salt formation and crystallization.

    • Isolate any resulting solids by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting salts for their solubility, stability, and crystallinity (e.g., via XRPD).

dot

Salt_Screening_Workflow Start Start: Free Base of This compound Dissolve Dissolve in appropriate solvent Start->Dissolve AddAcid Add equimolar amount of counter-ion acid Dissolve->AddAcid Crystallize Induce crystallization (stirring, cooling) AddAcid->Crystallize Isolate Isolate and dry solid Crystallize->Isolate Characterize Characterize Salt Properties: - Solubility - Stability - Crystallinity Isolate->Characterize Select Select Optimal Salt Form Characterize->Select

Caption: Workflow for salt screening.

3. Use of Solubilizing Excipients: Excipients can be used to formulate the compound for specific applications.

Excipient TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[2]
Surfactants Polysorbates (e.g., Tween 80), Sodium Lauryl SulfateForm micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.
Complexing Agents β-cyclodextrin, HP-β-cyclodextrinForm inclusion complexes with the drug molecule, shielding the hydrophobic regions from the aqueous environment.[3]
Issue 2: Chemical Instability and Degradation

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over time.

  • Decrease in the peak area of the parent compound in stability studies.

  • Changes in the physical appearance of the sample (e.g., color change).

Root Cause Analysis: The primary amine and the cyclopropyl group can be susceptible to degradation under certain stress conditions. Hydrolysis in basic conditions is a key concern for cyclopropylamines.[1] Oxidation of the amine is another potential pathway.

Solutions and Methodologies:

1. pH Control: Maintaining an acidic to slightly acidic pH is the most effective way to prevent base-catalyzed hydrolysis.

  • Recommendation: Buffer all aqueous solutions of the compound to a pH between 4 and 6.

2. Forced Degradation Study: A forced degradation study should be performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6][7]

  • Protocol for Forced Degradation:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for up to 8 hours.[6]

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for up to 8 hours.[6] Given the known lability, you may need to use milder conditions (e.g., room temperature) to achieve the target degradation of 5-20%.[8]

    • Oxidation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C).

    • Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

    • Analysis: Analyze all stressed samples by a suitable analytical method (e.g., HPLC with UV and/or MS detection) to separate and identify any degradants.

dot

Degradation_Pathway Compound This compound Hydrolysis_Product Hydrolytic Degradation Product(s) Compound->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidative Degradation Product(s) (e.g., N-oxide) Compound->Oxidation_Product Oxidation High_pH High pH (Basic Conditions) High_pH->Compound Attacks Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Compound Reacts with

Caption: Potential degradation pathways.

Analytical Considerations

Method Selection:

  • HPLC with UV Detection: A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.[9] A C18 column with a mobile phase consisting of an acidic buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • UV-Vis Spectroscopy: Can be used for simple quantification if there are no interfering substances. The aromatic ring in the molecule should provide a chromophore for UV detection, likely around 270-280 nm.

Validation: Any analytical method used for stability studies must be validated to be "stability-indicating." This means the method must be able to separate the intact drug from its degradation products and any other impurities.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 835-841. Available at: [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Campbell, J. M., Lee, M., Needels, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320. Available at: [Link]

  • Babu, G. V., Kumar, A., & Nautiyal, R. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(10). Available at: [Link]

  • Khan, I. A., & Khan, A. (2000). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. J. Chem. Soc. Pak., 22(4). Available at: [Link]

  • Puttmann, W., & Friege, H. (1993). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry, 347(1-2), 127-133. Available at: [Link]

  • Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. ResearchGate. Available at: [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. Informa. Available at: [Link]

  • Morris, K. R., Fakes, M. G., & Serajuddin, A. T. M. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Development and Technology, 14(6), 571-583. Available at: [Link]

  • Salt selection in drug development. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1109–1118. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. Available at: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. Available at: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Belkacem, I., et al. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Scientific Reports, 11(1), 1-15. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • How to quantify multiple amines present in a solution using UV-VIS? ResearchGate. Available at: [Link]

  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Excipients. Pharmlabs. Available at: [Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217. Available at: [Link]

  • Excipients for Formulation Success. Pharmaceutical Technology. Available at: [Link]

  • What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

  • 1-Phenyl-cyclopropylamine. PubChem. Available at: [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 27(5), 44-55. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-72. Available at: [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Available at: [Link]

  • The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. Taylor & Francis Online. Available at: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International, 33(6), 28-39. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Development and Technology, 10(1), 1-18. Available at: [Link]

  • How to Predict pKa. Rowan Scientific. Available at: [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available at: [Link]

  • 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. PubChemLite. Available at: [Link]

  • An Overview of Phenylcyclopropylamine Derivatives: Biochemical and Biological Significance and Recent Developments. ResearchGate. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-methoxyphenyl)cyclopropan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, characterization, and handling of this valuable chemical intermediate. The following question-and-answer format directly addresses common challenges and frequently asked questions, explaining the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Section 1: Synthesis via Kulinkovich-Szymoniak Reaction

The most common and efficient method for the synthesis of 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction. This reaction utilizes a Grignard reagent and a titanium(IV) alkoxide catalyst to convert a nitrile into the corresponding primary cyclopropylamine. For the synthesis of this compound, the starting material is 3-methoxybenzonitrile.

Question 1: I am planning to synthesize this compound. What is a reliable, step-by-step protocol for the Kulinkovich-Szymoniak reaction?

Answer:

Here is a representative, detailed protocol for the synthesis of this compound. This protocol is based on established procedures for the Kulinkovich-Szymoniak reaction on aryl nitriles.[1][2][3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxybenzonitrile

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., 3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-methoxybenzonitrile (1.0 eq) and anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the solution to 0 °C in an ice bath.

  • Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Formation of the Titanacyclopropane: Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A color change and gas evolution (ethane) are typically observed. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Ring Closure: Cool the reaction mixture back to 0 °C and add boron trifluoride diethyl etherate (1.1 eq) dropwise. The mixture will likely change color again. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Quench: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Basification and Extraction: Combine the organic layers and wash with water. To isolate the free amine, basify the aqueous layer with a saturated NaHCO₃ solution until the pH is > 9. Extract the basified aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts from the basified aqueous layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Question 2: My Kulinkovich-Szymoniak reaction is giving a very low yield. What are the most common causes and how can I troubleshoot this?

Answer:

Low yields in the Kulinkovich-Szymoniak reaction can often be attributed to several critical factors. Here is a breakdown of potential issues and their solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality Grignard Reagent The Grignard reagent is the cornerstone of the reaction, responsible for forming the reactive titanacyclopropane intermediate. Old or improperly stored Grignard reagents will have a lower effective concentration due to decomposition.Use a freshly prepared or recently titrated Grignard reagent. Ensure it is stored under a strictly inert atmosphere.
Presence of Water or Protic Solvents Water will rapidly quench the Grignard reagent and react with the titanium alkoxide catalyst, rendering them inactive.[1]Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. The reaction must be run under a dry, inert atmosphere (argon or nitrogen).
Sub-optimal Reaction Temperature The formation of the titanacyclopropane and its reaction with the nitrile are temperature-sensitive. If the temperature is too high during the Grignard addition, side reactions can occur.Maintain the temperature at 0-10 °C during the addition of the Grignard reagent. Monitor the internal reaction temperature closely.
Inefficient Ring Closure The final ring-closing step, often promoted by a Lewis acid like BF₃·OEt₂, is crucial for forming the cyclopropylamine.[3]Ensure the BF₃·OEt₂ is of good quality and added at a controlled temperature (0 °C). In some cases, extending the reaction time after the addition of the Lewis acid can improve the yield.
Side Reactions A common side reaction is the formation of ethene from the titanacyclopropane, which is a non-productive pathway.[1] This can be exacerbated by the ratio of reagents.Ensure the stoichiometry of the reagents is accurate. Using a slight excess of the Grignard reagent and titanium catalyst is common, but large excesses should be avoided.

Below is a workflow diagram to guide your troubleshooting process for a low-yielding Kulinkovich-Szymoniak reaction.

G start Low Yield in Kulinkovich-Szymoniak Reaction check_reagents Verify Quality of Reagents (Grignard, Ti(OiPr)4, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Inert Atmosphere) start->check_conditions check_workup Analyze Work-up Procedure (Quenching, Extraction pH) start->check_workup reagent_sol Use freshly titrated Grignard. Use anhydrous solvents. check_reagents->reagent_sol conditions_sol Ensure strict inert atmosphere. Maintain temperature control (0-10°C). check_conditions->conditions_sol workup_sol Ensure aqueous layer is sufficiently basic (pH > 9) during final extraction. check_workup->workup_sol end_node Re-run Optimized Reaction reagent_sol->end_node conditions_sol->end_node workup_sol->end_node

Caption: Troubleshooting workflow for low yield.

Section 2: Purification

Purifying primary amines like this compound can be challenging due to their basicity, which can lead to issues with standard silica gel chromatography.

Question 3: I am having trouble purifying my crude this compound by column chromatography. The product is streaking and my yield is low. What can I do?

Answer:

The issues you are observing are classic signs of the interaction between a basic amine and the acidic surface of silica gel. This can lead to irreversible adsorption and peak tailing (streaking). Here are several effective strategies to purify your amine:

1. Basic Additives in the Mobile Phase:

The most common solution is to add a small amount of a basic modifier to your eluent. This deprotonates the acidic silanol groups on the silica surface, preventing your amine from being retained as a salt.

  • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[4]

  • Ammonium Hydroxide (NH₄OH): A small amount of concentrated ammonium hydroxide can be added to the more polar solvent in your eluent system (e.g., methanol). This is particularly effective for highly polar amines.[5]

2. Use of Alternative Stationary Phases:

If modifying the mobile phase is insufficient, consider using a different stationary phase.

  • Deactivated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic or neutral alumina should be used.[6]

  • Reversed-Phase Chromatography: If your amine is sufficiently polar, reversed-phase (C18) flash chromatography can be an excellent option, using a mobile phase such as water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and behaves well chromatographically.[7]

3. Acid-Base Extraction:

Before attempting chromatography, a thorough acid-base workup can significantly purify your compound.

  • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract with dilute aqueous acid (e.g., 1 M HCl). Your amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Carefully basify the aqueous layer with a strong base (e.g., NaOH or NaHCO₃) to a pH > 9.

  • Extract your purified free amine back into an organic solvent.

  • Dry and concentrate to yield a much purer product that may not even require chromatography.

Section 3: Analytical Characterization

Properly characterizing your final product is essential to confirm its identity and purity.

Question 4: What are the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound?

Answer:

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.7-7.3 ppm. The protons ortho and para to the methoxy group will be more upfield (shielded), while the proton meta to the methoxy group will be further downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and its integration may be variable. This peak will disappear upon D₂O exchange.

  • Cyclopropane Protons (-CH₂-): The diastereotopic protons on the cyclopropane ring will appear as two distinct multiplets in the upfield region, typically between δ 0.8-1.5 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: Expect signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield (around 160 ppm), and the carbon attached to the cyclopropyl group will be around 145 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Quaternary Cyclopropane Carbon (C-NH₂): A signal in the range of δ 35-45 ppm.

  • Cyclopropane Carbons (-CH₂-): A signal in the upfield region, around δ 15-25 ppm.

Predicted Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight is 163.22 g/mol , so expect a molecular ion peak at m/z = 163.

  • Major Fragmentation: The most likely fragmentation pathway is the loss of the amino group (M-16) to give a fragment at m/z = 147, or cleavage of the cyclopropane ring.

The following diagram illustrates the relationship between the structure and the expected ¹H NMR signals.

G a This compound b ~6.7-7.3 ppm (Aromatic H) a->b Ar-H c ~3.8 ppm (-OCH3) a->c -OCH3 d ~1.5-3.0 ppm (-NH2, broad) a->d -NH2 e ~0.8-1.5 ppm (Cyclopropyl H) a->e C3H4

Caption: Predicted ¹H NMR chemical shifts.

Section 4: Handling, Storage, and Stability

Question 5: How should I handle and store this compound, and what is its general stability?

Answer:

Handling:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation and Contact: Avoid inhaling vapors or dust. Avoid contact with skin and eyes. Primary amines can be corrosive and may cause skin irritation.

Storage:

  • Atmosphere: Arylcyclopropylamines can be sensitive to air and moisture over time, potentially leading to decomposition or the formation of carbonate salts from atmospheric CO₂. It is best to store the compound under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration is recommended for long-term storage.

  • Container: Use a tightly sealed container, preferably an amber glass bottle, to protect it from light.

Stability:

  • General Stability: Cyclopropylamines are generally stable compounds under neutral conditions. However, the strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions.

  • Acidic Conditions: The amine will readily form a salt with acids. While this can be useful for purification, strong acidic conditions, especially with heating, may promote ring-opening or other decomposition pathways.

  • Basic Conditions: The free amine is stable under basic conditions.

  • Oxidation: Amines can be susceptible to oxidation. Avoid contact with strong oxidizing agents.

Section 5: Chiral Resolution

Question 6: My target molecule is a single enantiomer. How can I resolve the racemic this compound?

Answer:

Resolution of racemic amines is a common task in medicinal chemistry. There are two primary methods for resolving this compound:

1. Diastereomeric Salt Crystallization:

This classical method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[12] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Protocol Outline:

  • Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • Add a solution of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid) in the same solvent.

  • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration.

  • Liberate the free amine from the salt by treating it with a base and extracting it into an organic solvent.

  • The enantiomeric excess (ee) of the resolved amine should be determined by chiral HPLC.

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral amines.

Method Development Strategy:

  • Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD, Chiralpak AD) with different mobile phases.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexanes and isopropanol, often with a basic additive like diethylamine (DEA) to improve peak shape.

  • Optimization: Once a promising separation is found, optimize the mobile phase composition and flow rate to maximize resolution.

References

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019). Organic Process Research & Development. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.com. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. (2022). MDPI. [Link]

  • 1-(3-Methoxyphenyl)cyclohex-1-ene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • EP2626350A1 - Cyclopropane compound - Google Patents. (n.d.).
  • CN101328129A - Preparation of 3-methoxy propanamine - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chromotography with free amines? : r/chemhelp - Reddit. (2022). Reddit. [Link]

  • Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols | Request PDF. (2025). ResearchGate. [Link]

  • Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025). ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

  • Kulinkovich reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]

  • Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine. (n.d.).
  • WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents. (n.d.).
  • CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]

  • Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. (n.d.). PMC. [Link]

  • Chiral resolution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42) - YouTube. (2021). YouTube. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (n.d.). NIH. [Link]

  • US4590292A - Process for the manufacture of cyclopropylamine - Google Patents. (n.d.).
  • WO2023205164A1.pdf - Googleapis.com. (2023). Googleapis.com. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). (2022). NP-MRD. [Link]

  • low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). docbrown.info. [Link]

  • Using neutral or basic alumina in column chromatography for purification of amines. (2022). Chemistry Stack Exchange. [Link]

  • Amine purification, - Chemistry - Science Forums. (2011). Science Forums. [Link]

Sources

Side reactions and byproduct formation in 1-(3-Methoxyphenyl)cyclopropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable building block. Cyclopropylamines are a critical structural motif in modern drug discovery, prized for their ability to impart unique conformational constraints and metabolic stability to molecules.[1][2] However, their synthesis is often accompanied by specific challenges, including the formation of persistent byproducts and the potential for low yields.

This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic pitfalls and offer validated protocols and strategies to overcome them, ensuring the integrity and success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the primary synthetic routes employed for 1-arylcyclopropan-1-amines.

Section 1: Kulinkovich-Szymoniak Reaction Route

The titanium-mediated reaction of a nitrile (3-methoxybenzonitrile) with a Grignard reagent (e.g., Ethylmagnesium bromide) is a direct and powerful method for constructing primary cyclopropylamines.[3][4] However, the reaction is sensitive to stoichiometry and reaction conditions, which can lead to significant byproduct formation.

Q1: My Kulinkovich-Szymoniak reaction is producing a significant amount of 3-methoxypropiophenone (ketone byproduct) instead of the desired cyclopropylamine. What is causing this and how can I fix it?

A1: This is a classic side reaction in the titanium-mediated cyclopropanation of nitriles. The formation of a ketone byproduct points to an issue with the final cyclization step, which is typically promoted by a Lewis acid.

  • Causality: The reaction proceeds via an azatitanacyclopentene intermediate. In the absence of a sufficiently strong Lewis acid (like BF₃·OEt₂), this intermediate can hydrolyze during workup to yield a ketone instead of rearranging to the cyclopropylamine.[5][6] Under what is known as Kulinkovich-de Meijere conditions (without the strong Lewis acid), ketones are often the predominant product from nitriles.[5]

  • Troubleshooting & Protocol Validation:

    • Lewis Acid is Crucial: The addition of a Lewis acid, typically Boron Trifluoride Etherate (BF₃·OEt₂), after the initial formation of the titanacycle is essential to promote the rearrangement to the desired cyclopropylamine.[6] Ensure you are adding the Lewis acid in a separate, subsequent step as described in the literature.

    • Reagent Quality: Ensure your Ti(OiPr)₄ is of high quality and handled under anhydrous conditions. Decomposed or wet titanium reagent can lead to a host of side reactions.

    • Temperature Control: Maintain the recommended temperature profile. The initial formation of the titanacyclopropane is typically done at room temperature, but the addition of the nitrile and subsequent steps may require cooling.

Parameter Condition Favoring Amine Condition Favoring Ketone Rationale
Lewis Acid Present (e.g., BF₃·OEt₂)Absent or InsufficientThe Lewis acid coordinates to the nitrogen, facilitating the ring contraction and rearrangement to the cyclopropylamine.[5]
Workup Quenching after Lewis acid stepPremature QuenchingHydrolysis of the azatitanacyclopentene intermediate before rearrangement leads directly to the ketone.

Q2: I'm observing a tertiary carbinamine byproduct, 1-(3-methoxyphenyl)-1-ethylpropan-1-amine, in my reaction mixture. How can I minimize its formation?

A2: The formation of a tertiary carbinamine indicates that the Grignard reagent is adding to the nitrile multiple times. This is a common issue related to reagent stoichiometry.

  • Causality: When an excess of the Grignard reagent (relative to the titanium catalyst) is used, it can act as a simple nucleophile, attacking the nitrile to form a ketimine intermediate. A second equivalent of the Grignard reagent can then add to this intermediate, which upon hydrolysis, yields the tertiary carbinamine. Using more than two equivalents of EtMgBr has been shown to decrease the yield of the desired cyclopropylamine in favor of this byproduct.[5]

  • Troubleshooting & Protocol Validation:

    • Control Stoichiometry: The ideal ratio is critical. You typically need two equivalents of the Grignard reagent per equivalent of Ti(OiPr)₄ to form the active titanacyclopropane intermediate.[7] Carefully control the addition of your Grignard reagent and ensure its concentration has been accurately determined by titration.

    • Order of Addition: Add the Grignard reagent to the Ti(OiPr)₄ solution first to allow for the formation of the titanacyclopropane before introducing the 3-methoxybenzonitrile substrate.

Diagram 1: Key Pathways in the Kulinkovich-Szymoniak Reaction

Kulinkovich_Szymoniak Start 3-Methoxybenzonitrile + EtMgBr + Ti(OiPr)4 Titanacycle Azatitanacyclopentene Intermediate Start->Titanacycle Formation of Titanacycle Carbinamine Byproduct: Tertiary Carbinamine Start->Carbinamine Amine Product: This compound Titanacycle->Amine  + Lewis Acid (BF3·OEt2)  Rearrangement Ketone Byproduct: 3-Methoxypropiophenone Titanacycle->Ketone Hydrolysis (No Lewis Acid) ExcessGrignard Excess EtMgBr ExcessGrignard->Start Leads to... Isocyanate_Fate Start Hofmann or Curtius Rearrangement Isocyanate R-N=C=O (Isocyanate Intermediate) Start->Isocyanate Amine Primary Amine (R-NH2) Isocyanate->Amine + H2O, then -CO2 Carbamate Carbamate (R-NH-COOR') Isocyanate->Carbamate + R'-OH (Solvent) Urea Urea (R-NH-CO-NH-R) Isocyanate->Urea + R-NH2 (Product)

Caption: Reaction pathways for the key isocyanate intermediate.

**Section 3: General Stability and Purification

Q5: My purified this compound appears to be degrading over time, even when stored in a freezer. What is causing this instability?

A5: The freebase form of many cyclopropylamines can be susceptible to degradation, particularly under certain conditions.

  • Causality: The cyclopropylamine moiety can be chemically labile. One documented degradation pathway, particularly under high pH or in the presence of certain excipients, involves hydrolytic degradation. [8]While the exact mechanism can be complex, it underscores that the freebase may have limited long-term stability. Oxidative degradation is also a potential concern for amines in general.

  • Troubleshooting & Protocol Validation:

    • Salt Formation: The most robust solution for long-term storage is to convert the amine to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. Salts are crystalline, less volatile, and significantly more stable than the corresponding freebase. The final purification step can often be an acid-mediated crystallization.

    • Storage Conditions: If you must store the freebase, do so under an inert atmosphere (Nitrogen or Argon), in an amber vial to protect from light, and at low temperatures (<-15 °C).

Q6: What is the most effective method for purifying the final product and removing closely related impurities like the ketone from the Kulinkovich route or the urea from the Hofmann route?

A6: A multi-step purification strategy is often the most effective.

  • Causality: Byproducts from these syntheses can have polarities very similar to the desired amine, making standard silica gel chromatography challenging. Furthermore, primary amines can streak on silica gel, leading to poor separation and recovery.

  • Troubleshooting & Protocol Validation:

    • Acid/Base Extraction: Before any chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a non-polar organic solvent (e.g., DCM or EtOAc) and wash with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt, while neutral byproducts (like the ketone) will remain in the organic layer. The layers can then be separated, the aqueous layer basified (e.g., with 2M NaOH), and the purified freebase re-extracted into an organic solvent.

    • Chromatography: If further purification is needed, consider using an amine-deactivated silica gel or adding a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to your mobile phase to prevent streaking.

    • Crystallization: The most effective method for achieving high purity is often crystallization. After initial purification, convert the amine to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether, isopropanol) and adding a solution of HCl in a compatible solvent. The resulting crystalline salt can be isolated by filtration, washed, and dried, providing a highly pure and stable final product.

Experimental Protocols

Protocol 1: Modified Curtius Rearrangement for this compound via a Carbamate Intermediate

This protocol is designed to avoid the formation of urea byproducts by trapping the isocyanate intermediate.

Step A: Synthesis of 1-(3-Methoxyphenyl)cyclopropanecarbonyl azide

  • To a stirred solution of 1-(3-methoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in acetone/water (2:1, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water (2 M solution). Add this solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction for an additional 1 hour at 0 °C.

  • Extract the mixture with toluene (3x volume). Wash the combined organic layers with cold saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive. Handle with care, use appropriate shielding, and do not heat to dryness.

Step B: Curtius Rearrangement and Trapping

  • Carefully heat the toluene solution of the acyl azide at 80-90 °C until nitrogen evolution ceases (monitor by bubbler). This typically takes 1-2 hours. The reaction is complete when IR spectroscopy shows the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Cool the solution to room temperature. Add tert-butanol (3.0 eq) and heat the mixture to 60 °C for 4 hours to form the Boc-protected amine.

  • Cool the reaction, evaporate the solvent under reduced pressure to yield the crude Boc-protected amine, which can be purified by column chromatography.

Step C: Deprotection to the Final Amine

  • Dissolve the purified Boc-protected amine in a suitable solvent like dioxane or methanol (0.5 M).

  • Add an excess of 4M HCl in dioxane or acetyl chloride.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC or LCMS).

  • Evaporate the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound. It can be further purified by recrystallization from a solvent system like isopropanol/ether.

References

  • Rebiere, F., Riant, O., & Kagan, H. B. (1990). A convenient one-pot synthesis of carbamates from carboxylic acids. Tetrahedron: Asymmetry, 1(3), 199-214.
  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 08(230). [Link]

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

  • Cha, J. C., et al. (2012). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 112(4), 1961-2006. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

  • ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Wikipedia. (2023). Kulinkovich reaction. [Link]

  • Wikipedia. (2023). Ritter reaction. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • Wikipedia. (2023). Hofmann rearrangement. [Link]

  • Kumar, V., et al. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Chemical Society Reviews, 46(10), 3012-3040. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

  • Bertus, P., & Szymoniak, J. (2003). Titanium-Mediated Synthesis of Primary 1-Substituted Cyclopropylamines from Nitriles and Grignard Reagents. The Journal of Organic Chemistry, 68(18), 7133–7136. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Al-abed, Y., & Seidel-Dugan, C. (2009). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of organic chemistry, 74(15), 5435-5441. [Link]

  • Kaur, N., & Kishore, D. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(46), 9447-9488. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. [Link]

  • Papadatou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Organic-Reaction.com. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(8), 2695-2703. [Link]

Sources

Technical Support Center: Resolution of 1-(3-Methoxyphenyl)cyclopropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(3-Methoxyphenyl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral amine and its derivatives. Cyclopropylamines are significant structural motifs in modern pharmaceuticals, and obtaining enantiomerically pure forms is often critical for therapeutic efficacy and safety.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution process, with a primary focus on diastereomeric salt crystallization.

Workflow for Chiral Resolution

Chiral Resolution Workflow cluster_Prep Preparation cluster_Reaction Diastereomeric Salt Formation cluster_Separation Separation & Purification cluster_Analysis Analysis racemate Racemic 1-(3-Methoxyphenyl) cyclopropan-1-amine dissolve Dissolve Racemate & Resolving Agent in Suitable Solvent racemate->dissolve 1.0 equiv resolving_agent Select Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolve 0.5-1.0 equiv form_salts Formation of Diastereomeric Salts (R,R) and (S,R) dissolve->form_salts crystallization Selective Crystallization of Less Soluble Salt form_salts->crystallization filtration Filtration to Separate Crystals from Mother Liquor crystallization->filtration liberation Liberate Free Amine from Each Fraction filtration->liberation ee_analysis Determine Enantiomeric Excess (ee%) via Chiral HPLC/GC liberation->ee_analysis Diastereomeric Salt Formation cluster_salts Mixture of Diastereomeric Salts cluster_separation Separation by Crystallization racemate Racemic Amine (R)-Amine + (S)-Amine salt1 (R)-Amine : (+)-Acid Salt (Diastereomer 1) racemate->salt1 + salt2 (S)-Amine : (+)-Acid Salt (Diastereomer 2) racemate->salt2 + resolving_agent Chiral Acid (+)-Acid resolving_agent->salt1 resolving_agent->salt2 crystals Less Soluble Salt Crystallizes (e.g., Diastereomer 1) salt1->crystals Different Solubility solution More Soluble Salt Stays in Solution (e.g., Diastereomer 2) salt2->solution Different Solubility

Sources

Technical Support Center: Strategies to Increase the Oral Bioavailability of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for enhancing the oral bioavailability of novel chemical entities. This guide is specifically tailored to address challenges you may encounter with compounds structurally similar to 1-(3-Methoxyphenyl)cyclopropan-1-amine. As this molecule is a representative new chemical entity (NCE), we will treat it as a case study for a compound with potential challenges in solubility, permeability, and/or metabolism, which are common hurdles in drug development.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Foundational Troubleshooting & Initial Assessment

This section addresses the critical first steps in diagnosing the root cause of poor oral bioavailability.

FAQ 1: We've observed low oral bioavailability in our initial animal studies. What are the first steps to diagnose the problem?

The first step is to systematically determine the limiting factor(s): solubility, permeability, or first-pass metabolism.[3][4] Oral drug absorption is a multi-step process, and a failure at any point can drastically reduce bioavailability.[5] A logical, tiered approach is essential.

Recommended Diagnostic Workflow:

  • Physicochemical Characterization: Determine the fundamental properties of your compound.

    • Aqueous Solubility: Is the compound dissolving in the gastrointestinal (GI) tract?

    • LogP/LogD: What is the lipophilicity of the compound? This influences its ability to partition into and cross cell membranes.[1]

  • In Vitro ADME Assays: Use established models to predict in vivo behavior.

    • Permeability Assessment: Can the compound cross the intestinal wall? The Caco-2 permeability assay is the industry standard.[6][7][8]

    • Metabolic Stability Assessment: Is the compound being rapidly metabolized by the liver before it can reach systemic circulation? The Human Liver Microsome (HLM) stability assay is a primary screen for this.[9][10]

The results from these initial assays will classify your compound and guide your strategy, as illustrated in the decision-making diagram below.

G cluster_0 Diagnostic Workflow for Low Oral Bioavailability Start Low In Vivo Bioavailability Observed Solubility Assess Kinetic Solubility (pH 1.2, 6.8) Start->Solubility Permeability Perform Caco-2 Permeability Assay Solubility->Permeability Solubility OK LowSol Problem: Low Solubility (BCS Class II or IV) Solubility->LowSol Poor Solubility Metabolism Perform Liver Microsome Stability Assay Permeability->Metabolism Permeability OK LowPerm Problem: Low Permeability (BCS Class III or IV) Permeability->LowPerm Poor Permeability LowStab Problem: High First-Pass Metabolism Metabolism->LowStab Poor Stability Complex Complex Issue (Multiple Factors) Metabolism->Complex Metabolism OK (Re-evaluate) LowSol->Complex LowPerm->Complex LowStab->Complex

Caption: Decision tree for diagnosing the primary cause of low oral bioavailability.

Part 2: Troubleshooting Guide for Specific Experimental Issues
Issue 1: My compound, this compound, shows poor aqueous solubility.

Potential Causes & Solutions:

Poor aqueous solubility is a very common challenge, with over 70% of new chemical entities facing this issue.[11] For a drug to be absorbed, it must first be in solution at the site of absorption.[12]

Causality: The methoxyphenyl and cyclopropyl groups contribute to the lipophilicity of the molecule. While the primary amine is basic and will be protonated and more soluble at low pH (stomach), its solubility may decrease significantly in the more neutral pH of the small intestine, where most absorption occurs.

Recommended Strategies:

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[11][12]Simple, applicable to crystalline material.May not be sufficient for very insoluble compounds; risk of particle agglomeration.[13]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy, non-crystalline state, which has a higher apparent solubility than the stable crystalline form.[14][15]Significant solubility enhancement; can create supersaturated solutions.Physically unstable over time (risk of recrystallization); requires specialized manufacturing (spray drying, hot-melt extrusion).[15]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine micro- or nano-emulsion upon contact with GI fluids, keeping the drug in a solubilized state.[16][17]Excellent for highly lipophilic drugs; can bypass P-gp efflux and first-pass metabolism.[16]Potential for drug precipitation upon dilution; excipient compatibility must be carefully screened.
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its water solubility.[11][16]Forms a true solution; can be used in liquid or solid dosage forms.Limited drug loading capacity; potential for renal toxicity with high cyclodextrin concentrations.[11]
Salt Formation For the basic amine group, forming a salt (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility and dissolution rate.[5]Simple, cost-effective, and often the first approach for ionizable compounds.May not be effective if the free base precipitates at intestinal pH; can introduce hygroscopicity issues.
Issue 2: The compound shows a high efflux ratio in the Caco-2 permeability assay.

Potential Causes & Solutions:

A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[18][19] These transporters act as cellular "pumps" in the intestinal epithelium, actively moving the drug back into the GI lumen and limiting its absorption.[20][21]

Causality: Many small molecule drugs are substrates for P-gp. This transporter recognizes a broad range of structurally diverse compounds and is a major barrier to the oral bioavailability of many drugs.[22][23]

Troubleshooting Steps:

  • Confirm P-gp Involvement: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[18][24] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

  • Employ P-gp Inhibitory Strategies:

    • Formulation with Inhibitory Excipients: Many pharmaceutically acceptable excipients, such as certain surfactants (e.g., Tween 80, Cremophor EL) and polymers used in lipid-based or solid dispersion formulations, have an inhibitory effect on P-gp.[20][21] This is a highly attractive strategy as it addresses the problem without adding another active agent.

    • Prodrug Approach: Design a prodrug to temporarily mask the structural features recognized by P-gp. By modifying the molecule, you can prevent it from binding to the transporter. The prodrug is designed to cleave and release the active parent drug after it has been absorbed.[25][26]

Issue 3: The compound is rapidly degraded in the Human Liver Microsome (HLM) stability assay.

Potential Causes & Solutions:

A short half-life in an HLM assay suggests your compound is susceptible to rapid Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[9] This leads to a high "first-pass effect," where the drug is extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[1]

Causality: For this compound, likely metabolic hotspots include:

  • O-demethylation of the methoxy group.[27]

  • Oxidation of the cyclopropyl ring or the aromatic ring.

  • N-deamination or oxidation of the primary amine.

Troubleshooting Steps:

  • Identify the Metabolite(s): Use LC-MS/MS to identify the structures of the major metabolites formed during the HLM assay. This confirms the metabolic pathway and guides your next steps.

  • Medicinal Chemistry Approaches (Structure Modification):

    • Metabolic Blocking: If a specific site of metabolism is identified (e.g., the methoxy group), chemists can modify the structure at that position to block the metabolic pathway. For example, replacing a hydrogen with a fluorine atom can prevent oxidation at that site.

    • Prodrug Design: A prodrug can be designed to protect the metabolically labile part of the molecule. The promoiety is then cleaved in the systemic circulation to release the active drug.[2][28] For primary amines, which can undergo first-pass metabolism, creating a prodrug by forming a cleavable amide or carbamate is a common and effective strategy.[26]

G cluster_0 Amine Prodrug Strategy for Bioavailability Enhancement ParentDrug Parent Drug 1-(3-MeOPh)cyclopropan-1-amine (Low Permeability / High Metabolism) Prodrug Prodrug (e.g., N-Acyloxyalkoxycarbonyl derivative) (Improved Permeability / Metabolically Shielded) ParentDrug->Prodrug Chemical Synthesis (Attach Promoieties) Enterocyte Intestinal Epithelial Cell (Enterocyte) Prodrug->Enterocyte Passive Absorption (Increased Lipophilicity) GI_Lumen GI Lumen Bloodstream Systemic Circulation Enterocyte->Bloodstream Enters Circulation Enzyme Esterases Bloodstream->Enzyme ReleasedDrug Released Parent Drug (Active) Enzyme->ReleasedDrug Enzymatic Cleavage Promoieties Harmless Promoieties (e.g., CO2, Aldehyde) Enzyme->Promoieties Enzymatic Cleavage

Caption: Workflow illustrating how a prodrug enhances absorption and bypasses metabolism.

Part 3: Key Experimental Protocols

Here are streamlined, step-by-step protocols for the essential in vitro assays discussed.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound.[18][29]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell filter inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab (e.g., >200 Ω·cm²).[18][30]

  • Assay Preparation:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Prepare dosing solutions of the test compound (e.g., at 10 µM) in the transport buffer.

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 RPM).[30]

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh buffer.

  • Basolateral to Apical (B→A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver chamber

      • A = surface area of the filter membrane

      • C0 = initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[31][32]

Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Keep on ice.[10][33]

    • Prepare a NADPH regenerating system solution.[31]

    • Prepare the test compound stock solution in a suitable solvent (e.g., DMSO, acetonitrile), ensuring the final solvent concentration in the incubation is low (<0.5%).[10]

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution separately at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM/compound mixture.[10]

    • The final reaction mixture will contain HLM, buffer, test compound (e.g., at 1 µM), and the NADPH system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or plate containing a cold stop solution (e.g., acetonitrile with an internal standard).[9]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [9]

References
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 21, 2026.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved January 21, 2026.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IJPBR, 7(2), 9-16.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 21, 2026.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 21, 2026.
  • Future4200. (n.d.).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • (n.d.). Caco2 assay protocol. Retrieved January 21, 2026.
  • PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved January 21, 2026.
  • MDPI. (n.d.). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. Retrieved January 21, 2026.
  • ACS Publications. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
  • Sci-Hub. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1–3), 199–219.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 21, 2026.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved January 21, 2026.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved January 21, 2026.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved January 21, 2026.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved January 21, 2026.
  • PubMed. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.
  • bioRxiv. (2024).
  • (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • ResearchGate. (2025).
  • Benchchem. (2025).
  • ASM Journals. (n.d.). Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine. Antimicrobial Agents and Chemotherapy.
  • Oreate AI Blog. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds.
  • ASM Journals. (n.d.). Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine. Antimicrobial Agents and Chemotherapy.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (2025).
  • Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. Retrieved January 21, 2026.
  • Taylor & Francis. (2024).
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved January 21, 2026.
  • PMC - NIH. (n.d.). Prodrugs for Amines. Retrieved January 21, 2026.
  • pharm-int. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Retrieved January 21, 2026.
  • PMC - NIH. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved January 21, 2026.
  • PubMed. (n.d.). Prodrug Strategies for Critical Drug Developability Issues: Part I. Retrieved January 21, 2026.
  • (n.d.). 1‐(3‐fluoro‐4‐methoxyphenyl)cyclopropan‐1‐amine hydrochloride. Retrieved January 21, 2026.
  • PubChem. (2025). cis-(1S,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine.
  • PubChemLite. (n.d.). 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. Retrieved January 21, 2026.
  • RSC Publishing. (n.d.). Prodrug strategies in developing antiviral nucleoside analogs. Retrieved January 21, 2026.
  • ResearchGate. (2025). Prodrug Strategies for Critical Drug Developability Issues: Part I.
  • (n.d.). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Retrieved January 21, 2026.
  • (n.d.). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)
  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved January 21, 2026.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. Retrieved January 21, 2026.
  • PubMed. (n.d.). Studies on the absorption, distribution, metabolism and excretion of 1-(3,5-dihydroxyphenyl)-1-hydroxy-2-[(4-hydroxyphenyl)isopropylamino]. Retrieved January 21, 2026.

Sources

Addressing resistance mechanisms to 1-(3-Methoxyphenyl)cyclopropan-1-amine in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for researchers investigating 1-(3-Methoxyphenyl)cyclopropan-1-amine. This molecule, a structural analog of tranylcypromine (TCP), is a potent covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in numerous cancers.[1][2] This guide provides in-depth troubleshooting strategies and validated protocols to help you navigate and dissect the mechanisms of cellular resistance to this compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered during cellular assays.

Q1: My IC50 value for this compound is inconsistent or higher than the literature suggests. What are the likely causes?

A1: This is a frequent issue stemming from several potential variables. Before investigating complex biological resistance, it's crucial to validate your assay setup. The primary function of this compound is to inhibit LSD1, an enzyme that demethylates histones (e.g., H3K4me1/2), leading to transcriptional repression of target genes.[3][4] Its cytotoxic effect is the downstream result of this epigenetic modulation.

Causality Check: Inconsistent IC50 values often trace back to three areas: the compound itself, the cell culture conditions, or the viability assay method.

Table 1: Troubleshooting Common Issues in IC50 Assays

Potential Cause Underlying Reason Recommended Action & Verification
Compound Integrity The cyclopropylamine moiety can be susceptible to degradation. Improper storage or multiple freeze-thaw cycles can reduce potency.Prepare fresh aliquots of the compound from a new powder stock. Store at -80°C. Verify the concentration of your stock solution spectrophotometrically if possible.
Cell Density The "cell-seeding effect" is significant. Too few cells can lead to poor growth and high variability. Too many cells can result in contact inhibition or nutrient depletion before the drug takes full effect, masking its potency.Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring they remain in the logarithmic growth phase throughout the assay duration (typically 72-96 hours).[5]
Cell Health & Passage # Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivities. Stressed or contaminated cultures (e.g., mycoplasma) will yield unreliable data.Always use cells within a consistent, low-passage range. Regularly test for mycoplasma contamination. Ensure viability is >95% before seeding.
Assay Choice Different viability assays measure different biological endpoints (e.g., metabolic activity vs. ATP content).[6] For example, MTT measures mitochondrial reductase activity, while CellTiter-Glo® measures ATP levels, a more direct indicator of viable cells.[7]For robust and sensitive results, we recommend an ATP-based assay like CellTiter-Glo®. If using MTT/XTT, ensure the formazan crystals are fully solubilized, as incomplete solubilization is a major source of error.[8]
Serum Variability Different lots of Fetal Bovine Serum (FBS) contain varying levels of growth factors that can influence cell proliferation and drug response.Test and qualify a single large lot of FBS for your experiments. Once a lot is validated, purchase a sufficient quantity to maintain consistency.

Q2: I've generated a cell line with acquired resistance to this compound. How do I properly quantify its level of resistance?

A2: Quantifying resistance is essential for downstream mechanistic studies. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the resistant line to its parental (sensitive) counterpart. The ratio between these two values is the Resistance Index (RI).

Causality Check: A robust quantification requires a precise and reproducible IC50 determination for both cell lines, performed in parallel. This ensures that any observed shift in the dose-response curve is due to acquired biological changes, not experimental variability.

Workflow:

  • Culture: Grow both the parental and resistant cell lines in their respective standard media. For the resistant line, this may include a maintenance concentration of the drug to prevent reversion, though it's often removed 24-48 hours before an experiment.[9]

  • Assay: Perform a dose-response experiment on both cell lines simultaneously using an ATP-based viability assay (see Protocol 2). Use a wide concentration range (e.g., 8-10 points, log-scale dilution) that brackets the expected IC50 values for both lines.

  • Analysis: Normalize the data to the vehicle-treated control (e.g., 0.1% DMSO) for each cell line. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50.

  • Calculation: Calculate the Resistance Index (RI) as follows:

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Example IC50 Data and Resistance Index Calculation

Cell Line Calculated IC50 (nM) 95% Confidence Interval (nM) Resistance Index (RI) Interpretation
Parental (e.g., HCT116)8575 - 96-Baseline sensitivity
Resistant (HCT116-Res)12751150 - 141015The resistant line is 15-fold less sensitive to the compound.

Part 2: Investigating Core Resistance Mechanisms

Once resistance is confirmed and quantified, the next step is to identify the underlying molecular mechanism(s). Resistance to targeted therapies, including epigenetic drugs, typically falls into several major categories.[10][11][12]

The following workflow provides a logical progression for investigating the most common mechanisms of resistance to an LSD1 inhibitor.

G cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Experimental Validation start Resistant Cell Line Confirmed (RI > 5-fold) A A: On-Target Alteration (Q3: Is the LSD1 gene mutated?) start->A Investigate in parallel or sequentially B B: Increased Drug Efflux (Q4: Are ABC transporters overactive?) start->B Investigate in parallel or sequentially C C: Bypass Pathway Activation (Q6: Is PI3K/MAPK signaling upregulated?) start->C Investigate in parallel or sequentially D D: Epigenetic Reprogramming (Q7: Has the cell state shifted?) start->D Investigate in parallel or sequentially A_exp Sanger/NGS Sequencing of KDM1A A->A_exp Test B_exp Rhodamine 123 Efflux Assay & qRT-PCR for ABCB1, ABCG2 B->B_exp Test C_exp Western Blot for p-AKT, p-ERK C->C_exp Test D_exp Western Blot for Mesenchymal (VIM, ZEB1) or other lineage markers D->D_exp Test

Caption: General workflow for troubleshooting resistance.

Q3: Could a mutation in the KDM1A (LSD1) gene be causing resistance by preventing drug binding?

A3: Yes, this is a classic mechanism of resistance to targeted therapies.[12][13] Since this compound acts as a covalent inhibitor that forms an adduct with the FAD cofactor in the LSD1 active site, a mutation in this binding pocket could sterically hinder drug access or alter the enzyme's conformation, rendering it ineffective.[1]

Causality Check: The most direct way to test this hypothesis is to sequence the coding region of the KDM1A gene in your resistant cell line and compare it to the parental line.

Workflow:

  • Isolate gDNA/RNA: Extract genomic DNA or total RNA from both parental and resistant cell pellets. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers that flank the exons of the KDM1A gene, particularly those encoding the amine oxidase domain where the drug binds. Amplify these regions via PCR.

  • Sequencing: Send the purified PCR products for Sanger sequencing. For a more comprehensive, unbiased approach, consider next-generation sequencing (NGS) of the whole exome or at least a targeted cancer gene panel.[14][15]

  • Analysis: Align the sequences from the resistant cells to the parental cells and the reference genome. Look for non-synonymous mutations (i.e., those that change an amino acid).

  • Validation (If Mutation Found): To confirm that a specific mutation confers resistance, you can use CRISPR/Cas9 to introduce the same mutation into the parental cell line and then re-assess the IC50.[10]

Q4: My resistant cells look healthy but the drug seems to have no effect. Could they be pumping it out?

A4: This is a very common mechanism of multi-drug resistance (MDR), mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2).[16][17] These transporters function as ATP-dependent efflux pumps, actively removing a wide range of xenobiotics, including many cancer drugs, from the cell.

Causality Check: The functional consequence of overactive ABC transporters is reduced intracellular drug accumulation. This can be tested directly using a fluorescent substrate of these pumps, such as Rhodamine 123. In cells with high ABCB1 activity, Rhodamine 123 will be rapidly pumped out, resulting in low intracellular fluorescence.

Workflow:

  • Perform a Dye Efflux Assay: Use a protocol based on the retention of a fluorescent substrate like Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2 and ABCB1).[17][18] This experiment (see Protocol 3) will measure the functional activity of the pumps. A positive result is seeing low dye accumulation in your resistant cells compared to parental cells, which can be reversed by a known ABC transporter inhibitor (e.g., Verapamil).

Q5: My dye efflux assay suggests transporter activity is elevated. How do I know which transporters (e.g., ABCB1, ABCG2, etc.) are responsible?

A5: After confirming functional efflux activity, the next step is to identify the specific transporter(s) being overexpressed at the mRNA level. Quantitative reverse transcription PCR (qRT-PCR) is the gold standard for this.[19][20]

Causality Check: An increase in functional pump activity should correlate with an increase in the mRNA transcript of the responsible gene(s).

Workflow:

  • Isolate RNA: Extract high-quality total RNA from both parental and resistant cell lines.

  • Synthesize cDNA: Perform reverse transcription to convert RNA to cDNA.

  • Perform qRT-PCR: Use validated primers for the most common ABC transporters implicated in cancer drug resistance. See Protocol 4 for a detailed method and Table 4 for a list of suggested gene targets.

  • Analyze Data: Calculate the relative fold-change in gene expression in the resistant line compared to the parental line using the ΔΔCt method, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB). A significant increase (e.g., >2-fold) in a specific transporter gene in the resistant line points to it as the likely culprit.

Table 4: Target Genes for qRT-PCR Analysis of ABC Transporters

Gene Symbol Transporter Name Common Substrates / Notes
ABCB1 P-glycoprotein (P-gp), MDR1Broad substrate specificity. A major cause of MDR.
ABCG2 Breast Cancer Resistance Protein (BCRP)Transports a wide range of kinase inhibitors and chemotherapeutics.
ABCC1 Multidrug Resistance-Associated Protein 1 (MRP1)Transports conjugated drugs and is associated with resistance to various agents.
ACTB/GAPDH Beta-Actin / GAPDHHousekeeping genes used for normalization.

Q6: I've ruled out target mutations and drug efflux. What other resistance mechanisms are common?

A6: A frequent strategy cancer cells employ is the activation of "bypass" or parallel signaling pathways.[21][22] If the primary pathway is blocked (in this case, the epigenetic regulation by LSD1), cells can survive and proliferate by upregulating alternative pro-survival pathways, most commonly the PI3K/AKT/mTOR and MAPK/ERK cascades.[23][24]

Causality Check: Activation of these pathways is typically mediated by phosphorylation events. Therefore, assessing the phosphorylation status of key nodes in these cascades (e.g., p-AKT, p-ERK) via Western blotting is the most direct way to identify their hyperactivation.

G cluster_bypass Potential Bypass Pathways Drug LSD1i-Cmpd-X LSD1 LSD1 Drug->LSD1 Inhibits H3K4 H3K4me2 Repression LSD1->H3K4 Prolif Cell Proliferation & Survival H3K4->Prolif Suppresses (in sensitive cells) RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT p-AKT AKT->Prolif Promotes (Bypass Mechanism) RAF RAF RAS->RAF p-ERK MEK MEK RAF->MEK p-ERK ERK ERK MEK->ERK p-ERK ERK->Prolif Promotes (Bypass Mechanism)

Caption: LSD1 inhibition and potential bypass pathways.

Workflow:

  • Prepare Lysates: Grow parental and resistant cells to ~80% confluency. For a more dynamic view, you can treat them with an IC50 concentration of the drug for 6-24 hours before harvesting. Prepare whole-cell lysates.

  • Perform Western Blot: Probe membranes with antibodies against the phosphorylated and total forms of key pathway proteins:

    • PI3K/AKT Pathway: p-AKT (Ser473), Total AKT.

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2.

  • Analyze Results: A significant increase in the ratio of phosphorylated to total protein in the resistant line, especially under drug pressure, strongly indicates the activation of that bypass pathway.

  • Next Steps: If a bypass pathway is confirmed, you can test whether co-inhibition of that pathway (e.g., using a known PI3K or MEK inhibitor) can re-sensitize the resistant cells to your LSD1 inhibitor.

Q7: I work in small cell lung cancer (SCLC), and I've read that resistance to LSD1 inhibitors can involve a change in cell state. How do I investigate this?

A7: This is an excellent and highly relevant question. For certain cancers, particularly those defined by a specific lineage state like neuroendocrine SCLC, resistance to LSD1 inhibitors can arise from "epigenetic reprogramming" or "lineage switching".[25][26] Sensitive, neuroendocrine-type cells can switch to a resistant, mesenchymal-like state. This is not a mutation but a reversible change in the cell's transcriptional program.[26]

Causality Check: This phenotypic switch is characterized by the loss of neuroendocrine markers and the gain of mesenchymal markers. This change in protein expression is readily detectable by Western blot or qRT-PCR.

Workflow:

  • Select Markers: Based on literature for your cancer model (e.g., SCLC), choose established markers for the sensitive and resistant states.

    • Neuroendocrine (Sensitive) Markers: ASCL1, NEUROD1, INSM1.

    • Mesenchymal (Resistant) Markers: Vimentin (VIM), ZEB1, TEAD4.[25]

  • Analyze Expression:

    • Western Blot: Prepare lysates from parental and resistant cells and probe for the selected marker proteins. A clear switch (e.g., loss of ASCL1, gain of Vimentin) is strong evidence.

    • qRT-PCR: Analyze the mRNA expression levels of these marker genes as described in Protocol 4.

  • Functional Validation: The key feature of this mechanism is its potential reversibility. Try withdrawing the LSD1 inhibitor from the resistant culture for several passages and then re-assess both the marker expression and the drug sensitivity (IC50). If the cells revert to a neuroendocrine state and regain drug sensitivity, this strongly validates the epigenetic reprogramming mechanism.[26]

Part 3: Key Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line This protocol uses a dose-escalation method to gradually select for resistant cells.[9][27]

G start Parental Cells ic50 1. Determine Initial IC50 start->ic50 treat1 2. Treat with ~IC20-IC30 (Continuous Exposure) ic50->treat1 recover 3. Wait for surviving cells to repopulate treat1->recover expand 4. Expand surviving population recover->expand escalate 5. Increase Drug Conc. (e.g., 1.5x - 2x) expand->escalate repeat Repeat 3-5 (6-12 months) escalate->repeat repeat->recover If cells survive stable Stable Resistant Line (Grows at >5x IC50) repeat->stable If stable growth at high dose

Caption: Workflow for generating a resistant cell line.

  • Determine Initial IC50: First, accurately determine the IC50 of the parental cell line (see Protocol 2).

  • Initial Treatment: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC20-IC30 concentration.

  • Culture and Monitor: Change the media with the fresh drug every 2-3 days. Initially, a large fraction of cells will die. Monitor the culture until a small population of surviving cells begins to grow and form colonies.

  • Expand Population: Once the surviving cells reach ~70-80% confluency, passage them and expand the population, keeping them under the same drug concentration.

  • Dose Escalation: Once the cells are growing robustly at the current concentration, increase the drug concentration by a factor of 1.5 to 2.[27]

  • Repeat: Repeat steps 3-5. This is a long process that can take 6-12 months.[10] At each stable step, freeze down vials of cells.

  • Validation: A stable resistant line is typically defined as one that can proliferate at a concentration at least 5-10 times the parental IC50. Periodically re-confirm the IC50 to monitor the level of resistance.

Protocol 2: Determining IC50 with CellTiter-Glo® Luminescent Cell Viability Assay This protocol is adapted from the manufacturer's instructions and best practices.[6][7]

  • Cell Seeding: Trypsinize and count cells. Dilute to the predetermined optimal seeding density in culture medium. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment: Prepare a 2X serial dilution of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "cells-only" controls.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add 100 µL of reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader.

  • Analysis: Subtract background (media + reagent only). Normalize data to the vehicle control wells and plot using non-linear regression to determine the IC50.

Protocol 3: Assessing ABC Transporter Activity (Rhodamine 123 Efflux Assay) This functional assay measures the ability of cells to pump out the fluorescent substrate Rhodamine 123.[18]

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in culture medium (or HBSS) at a density of 1 x 10^6 cells/mL.

  • Inhibitor Pre-treatment (Control): For control wells, pre-incubate a sample of both parental and resistant cells with a known ABCB1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C. This will block the pumps.

  • Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Pellet the cells by centrifugation (300 x g, 5 min). Remove the supernatant and wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cell pellets in 1 mL of pre-warmed fresh medium (with and without the inhibitor for the control tubes) and incubate for another 30-60 minutes at 37°C to allow for dye efflux.

  • Analysis: Pellet the cells one final time, resuspend in cold PBS, and analyze immediately by flow cytometry, measuring fluorescence in the FITC channel.

  • Interpretation:

    • Parental Cells: Should show high fluorescence (high dye retention).

    • Resistant Cells: If overexpressing ABCB1, will show low fluorescence (high dye efflux).

    • Resistant Cells + Verapamil: Fluorescence should be restored to a level similar to parental cells, confirming that the low accumulation was due to active transport.

Protocol 4: Analysis of Gene Expression by qRT-PCR

  • RNA Extraction: Extract total RNA from ~1-2 million cells from both parental and resistant lines using a kit (e.g., RNeasy Kit, Qiagen) including an on-column DNase digestion step to remove contaminating genomic DNA. Verify RNA integrity and quantity using a NanoDrop or Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.

  • qPCR Reaction: Set up the qPCR reaction in a 10-20 µL volume using a SYBR Green or TaqMan master mix.

    • Reaction Mix: Master Mix, Forward/Reverse Primers (or TaqMan probe), diluted cDNA, and nuclease-free water.

    • Plate Setup: Include triplicates for each sample/gene combination. Also include a no-template control (NTC) for each primer set to check for contamination.

  • Run qPCR: Perform the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis for SYBR Green).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct value of your target gene to the Ct value of a housekeeping gene (GAPDH, ACTB) for the same sample (ΔCt = Ct_target - Ct_housekeeper).

    • Calculate the difference between the ΔCt of the resistant sample and the ΔCt of the parental sample (ΔΔCt = ΔCt_resistant - ΔCt_parental).

    • The fold change in expression is calculated as 2^-(ΔΔCt).

References

  • Augert, A., et al. (2020). Intrinsic and acquired drug resistance to LSD1 inhibitors in small-cell lung cancer occurs through a TEAD4-driven transcriptional state. Molecular Oncology, 16(6), 1309-1328. [Link]

  • Serrano-operti, S., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Oncology, 12, 973113. [Link]

  • Vinyard, M., et al. (2021). Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state. bioRxiv. [Link]

  • Frontiers Media. (2023). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. Frontiers in Oncology. [Link]

  • Cree, I. A., & Charlton, P. (2014). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. Frontiers in Oncology, 4, 40. [Link]

  • Serrano-operti, S., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer. Frontiers in Oncology. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Kim, J., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (198). [Link]

  • GENOM BIO. (n.d.). Construction of drug-resistant/stable cell lines. GENOM BIO. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? [Link]

  • Maher, J. M., et al. (2012). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Toxicology, 53(1), 24.3.1-24.3.17. [Link]

  • Bosc, C., et al. (2023). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. International Journal of Molecular Sciences, 24(7), 6199. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Lin, L., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling, 6(294), re7. [Link]

  • H-G, G., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), 52279. [Link]

  • Li, B., et al. (2018). Screening common signaling pathways associated with drug resistance in non-small cell lung cancer via gene expression profile analysis. Cancer Medicine, 7(10), 4898-4907. [Link]

  • Sheng, Y., et al. (2020). Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade. Clinical Cancer Research, 26(12), 2940-2951. [Link]

  • Shaffer, S. M., et al. (2017). Mapping the pathways of resistance to targeted therapies. Nature Reviews Cancer, 17(8), 463-476. [Link]

  • Ahmed, A., et al. (2020). Tumor Evolution: Finding the mutations that drive resistance. eLife. [Link]

  • Janku, F., et al. (2016). Detection rate of actionable mutations in diverse cancers using a biopsy-free (blood) circulating tumor cell DNA assay. Oncotarget, 7(12), 13133-13143. [Link]

  • Szakács, G., et al. (2009). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Methods in Molecular Biology, 596, 269-284. [Link]

  • ResearchGate. (n.d.). The mechanism of action of tranylcypromine and tranylcypromine analogues. [Link]

  • Gillet, J. P., et al. (2009). Evaluation of current methods used to analyze the expression profiles of ATP-binding cassette transporters yields an improved drug-discovery database. Molecular Cancer Therapeutics, 8(7), 2057-2066. [Link]

  • Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Topics in Medicinal Chemistry, 16(19), 2179-2188. [Link]

  • Lee, S., et al. (2022). Acquired resistance in cancer: towards targeted therapeutic strategies. Nature Reviews Cancer, 22(8), 455-468. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Wikipedia. [Link]

  • Allied Academies. (n.d.). Understanding cancer drug resistance: Mechanisms and solutions. Allied Academies. [Link]

  • National Center for Biotechnology Information. (2016). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. PMC. [Link]

  • ResearchGate. (2023). Synergistic Effects of Tranylcypromine and NRF2 Inhibitor: A Repurposing Strategy for Effective Cancer Therapy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

Sources

Technical Support Center: Refinement of Analytical Techniques for Detecting 1-(3-Methoxyphenyl)cyclopropan-1-amine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of 1-(3-Methoxyphenyl)cyclopropan-1-amine and its metabolites. The following troubleshooting guides and FAQs are structured to provide not only solutions to common experimental hurdles but also the underlying scientific principles to empower robust and reliable analytical method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges and foundational questions that arise during the analysis of this compound and its metabolites.

Q1: What are the likely primary metabolic pathways for this compound, and which metabolites should be my initial focus?

A1: Given the structure of this compound, the primary metabolic transformations are anticipated to occur at the methoxy and amine functionalities, as well as potential hydroxylation of the aromatic ring. The cyclopropyl group, while generally robust, can be susceptible to metabolism, particularly when attached to an amine.[1][2] Key metabolic pathways include:

  • O-demethylation: Conversion of the methoxy group to a hydroxyl group, forming 1-(3-hydroxyphenyl)cyclopropan-1-amine.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring at positions ortho or para to the existing substituents.

  • N-Acetylation: Acetylation of the primary amine group.

  • Cyclopropylamine Ring Opening: The cyclopropylamine moiety is a known structural alert for cytochrome P450-mediated bioactivation.[1][2] This can lead to the formation of reactive intermediates and subsequent downstream metabolites, including glutathione conjugates.[1]

Initially, it is advisable to target the O-desmethyl metabolite and potential hydroxylated isomers, as these are common and often pharmacologically relevant transformations.

Q2: I'm observing significant peak tailing for the parent compound and its primary amine metabolites on my C18 column. What is the cause, and how can I rectify this?

A2: The peak tailing you are observing is a classic issue when analyzing basic compounds, such as primary amines, on traditional silica-based C18 columns.[3][4][5][6][7] The root cause is secondary interactions between the positively charged amine group of your analyte and negatively charged residual silanol groups (Si-O-) on the surface of the stationary phase.[3][4][6] This leads to a mixed-mode retention mechanism, resulting in asymmetrical peaks.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (typically to pH < 3) with an additive like formic acid or trifluoroacetic acid will ensure that the residual silanol groups are protonated (Si-OH).[5] This minimizes the ionic interaction with your protonated basic analyte, leading to a more symmetrical peak shape.

  • Employ a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.[3][6][7] Using a column specifically marketed as "base-deactivated" or designed for the analysis of basic compounds will provide a more inert surface and significantly improve peak shape.

  • Increase Mobile Phase Ionic Strength: Adding a salt, such as ammonium formate, to your mobile phase can help to shield the charged silanol groups and reduce secondary interactions.

  • Consider a Different Stationary Phase: If peak tailing persists, consider a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymeric stationary phase, which are less prone to these secondary interactions.

Q3: My analyte recovery from plasma samples using a simple protein precipitation with acetonitrile is low and inconsistent. What are my options for improvement?

A3: Low and variable recovery after protein precipitation is a common problem and can be attributed to several factors, including the analyte binding to the precipitated proteins or co-precipitation.[8][9] While protein precipitation is a straightforward technique, it often results in a "dirtier" extract containing endogenous components like phospholipids, which can cause ion suppression in mass spectrometry.[8][9][10]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-Methoxyphenyl)cyclopropan-1-amine and Other Cyclopropylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, prized for its unique conformational and electronic properties. The inherent strain of the three-membered ring imparts a rigid geometry that can facilitate precise interactions with biological targets, while the adjacent amine group provides a key site for hydrogen bonding and salt bridge formation.[1] This combination has led to the development of numerous clinically significant drugs, most notably the monoamine oxidase (MAO) inhibitor tranylcypromine.[2][] Beyond MAO inhibition, cyclopropylamine derivatives have emerged as potent inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[4][5][6] This guide provides a comparative analysis of 1-(3-Methoxyphenyl)cyclopropan-1-amine with other key cyclopropylamine derivatives, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols for researchers in drug development.

Structural and Physicochemical Comparison of Key Cyclopropylamine Derivatives

The substitution pattern on the phenyl ring of arylcyclopropylamines plays a critical role in modulating their potency and selectivity towards biological targets. The methoxy group at the meta-position in this compound, for instance, influences the electronic properties of the aromatic ring and can impact receptor binding and metabolic stability. To understand these structure-activity relationships (SAR), a comparison with other derivatives is essential.

Compound NameStructureTarget(s)Key Physicochemical Properties (Predicted)
This compoundMAO, LSD1Mol. Weight: 177.23 g/mol XLogP3: 2.1H-Bond Donor Count: 1H-Bond Acceptor Count: 2
Tranylcypromine (trans-2-Phenylcyclopropan-1-amine)MAO-A, MAO-B, LSD1Mol. Weight: 133.19 g/mol XLogP3: 1.8H-Bond Donor Count: 1H-Bond Acceptor Count: 1
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amineMAO, LSD1Mol. Weight: 195.22 g/mol XLogP3: 2.0H-Bond Donor Count: 1H-Bond Acceptor Count: 2
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineMAO, LSD1Mol. Weight: 169.17 g/mol XLogP3-AA: 1.4H-Bond Donor Count: 1H-Bond Acceptor Count: 3
2-(3,4,5-Trimethoxyphenyl)cyclopropan-1-amineMAOMol. Weight: 223.27 g/mol XLogP3-AA: 1.1H-Bond Donor Count: 1H-Bond Acceptor Count: 4

Note: Physicochemical properties are predicted values from PubChem and other chemical databases. Experimental values may vary.

Comparative Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. The following table summarizes the inhibitory potencies (IC50) of this compound and its analogs against MAO-A, MAO-B, and LSD1. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)LSD1 IC50 (µM)Reference
This compound Data not availableData not availableData not availableN/A
Tranylcypromine~4.2~0.9~150[2]
cis-N-Benzyl-2-methoxycyclopropylamine0.170.005Not active[7]
Compound 13 (a 1-substituted cyclopropylamine)N/AN/A0.131[8]
Compound 23 (a 1-substituted TCP analogue)N/AN/A0.031[8]

Note: "Data not available" indicates that specific experimental values for this compound were not found in the searched literature. The other values are representative examples from the cited literature and should be considered in the context of their specific experimental setups.

The available data, though incomplete for the title compound, highlights key SAR trends. For instance, the cis-N-benzyl-2-methoxycyclopropylamine shows remarkable potency and selectivity for MAO-B.[7] Furthermore, substitutions at the 1-position of the cyclopropylamine scaffold can lead to highly potent LSD1 inhibitors.[8]

Synthesis of this compound: A Representative Protocol

The synthesis of 1-arylcyclopropan-1-amines can be achieved through various synthetic routes. A common and effective method involves the reaction of a Grignard reagent with a substituted benzonitrile followed by a cyclopropanation reaction. The following is a detailed, plausible protocol for the synthesis of this compound, adapted from established methodologies for similar compounds.[9]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Addition to Acetonitrile cluster_2 Step 3: Kulinkovich Cyclopropanation A 3-Bromoanisole D 3-Methoxy-phenylmagnesium bromide A->D Reacts with B Magnesium Turnings B->D in C Dry THF C->D solvent F 1-(3-Methoxyphenyl)ethan-1-imine D->F Reacts with E Acetonitrile E->F to form I This compound F->I Reacts with G Titanium(IV) isopropoxide G->I catalyzed by H Ethylmagnesium bromide H->I reagent A Cyclopropylamine Derivative C Initial Enzyme-Substrate Complex A->C B MAO-FADox B->C D Single-Electron Transfer C->D Oxidation E Aminium Radical Cation D->E F FAD Semiquinone Radical D->F G Ring Opening E->G Radical Clock Rearrangement H Covalent Adduct Formation F->H G->H I Irreversibly Inhibited MAO-FADred H->I

Caption: Mechanism of irreversible inhibition of MAO by cyclopropylamines.

This mechanism-based inhibition is highly effective and is the basis for the therapeutic utility of drugs like tranylcypromine in the treatment of depression. T[]he subtle electronic and steric differences imparted by various substituents on the phenyl ring can influence the rate of oxidation and the stability of the radical intermediates, thereby modulating the inhibitory potency and selectivity.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

To quantitatively assess the inhibitory potential of this compound and its analogs, a robust in vitro MAO inhibition assay is required. The following protocol is a standard method for determining the IC50 values for both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Test compounds (e.g., this compound and its derivatives)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Assay Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 25 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.

  • Add 25 µL of the test compound or positive control dilution to the respective wells. For control wells, add 25 µL of buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 2N NaOH.

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a rich chemical space for the development of novel inhibitors of MAO and LSD1. The structure-activity relationships within this class of compounds are finely tuned by the nature and position of substituents on the phenyl ring. While comprehensive biological data for this compound is not yet publicly available, the comparative analysis with known analogs provides a strong rationale for its investigation as a potential therapeutic agent. Future work should focus on the synthesis and detailed biological evaluation of this compound and a broader library of derivatives to fully elucidate their therapeutic potential in the treatment of neurological disorders and cancer. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry. 2024;147:107336. [Link]

  • Schmidt, C., & Smith, T. (2006). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 45(48), 14331-14336. [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Request PDF. ResearchGate. [Link]

  • Anti-Proliferative Effect of Potential LSD1/CoREST Inhibitors Based on Molecular Dynamics Model for Treatment of SH-SY5Y Neuroblastoma Cancer Cell Line. National Institutes of Health. [Link]

  • IC50 values of LSD1 inhibitors. Download Table. ResearchGate. [Link]

  • Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Request PDF. ResearchGate. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. [Link]

  • Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine.
  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3149-3160. [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. PubMed. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Institutes of Health. [Link]

  • 1-(3-ethoxy-4-methoxyphenyl)cyclopropan-1-amine. AA Blocks. [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. ResearchGate. [Link]

  • Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral separation. The Royal Society of Chemistry. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • 3-(4-Methoxyphenyl)-2-phenylpropan-1-amine. PubChem. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. National Institutes of Health. [Link]

  • cis-(1R,2R)-2-(3-methoxyphenyl)cyclopropan-1-amine. PubChem. [Link]

  • Cyclopropanamine, 2-(3,4,5-trimethoxyphenyl)-. PubChem. [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem. [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

Sources

Validating the Therapeutic Target of 1-(3-Methoxyphenyl)cyclopropan-1-amine: A Comparative Guide to NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's therapeutic target is a cornerstone of preclinical research. This guide provides an in-depth technical framework for validating the hypothesized therapeutic target of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a novel psychoactive compound. Based on its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP) and ketamine, we posit that the NMDA receptor is the primary therapeutic target of this molecule.[1][2] This guide will detail a multi-faceted approach to validate this hypothesis, presenting a comparative analysis with established NMDA receptor modulators.

The NMDA Receptor: A Key Therapeutic Target in Neurological and Psychiatric Disorders

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[2] Its dysfunction has been implicated in a range of disorders, including depression, schizophrenia, and neurodegenerative diseases.[3] Consequently, the NMDA receptor is a well-established target for therapeutic intervention. Both antagonists, which block or reduce the receptor's activity, and modulators, which fine-tune its function, are of significant interest in drug development.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit is required for channel opening. Non-competitive antagonists, such as ketamine and PCP, bind within the ion channel pore, physically occluding the passage of ions.[1][4]

Below is a simplified representation of the NMDA receptor signaling pathway:

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Pharmacological Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Compound_X 1-(3-Methoxyphenyl) cyclopropan-1-amine Compound_X->NMDA_Receptor Pore Block Ketamine_PCP Ketamine / PCP Ketamine_PCP->NMDA_Receptor Pore Block

Figure 1: Simplified NMDA Receptor Signaling Pathway and Antagonist Interaction.

A Step-by-Step Experimental Workflow for Target Validation

To rigorously validate the NMDA receptor as the therapeutic target of this compound, a multi-tiered experimental approach is essential. This workflow progresses from initial binding confirmation to functional cellular and in-vivo assays.

Target_Validation_Workflow Start Hypothesized Target: NMDA Receptor Binding_Assays Tier 1: Binding Assays (In Vitro) Start->Binding_Assays Radioligand_Binding Radioligand Binding Assay Binding_Assays->Radioligand_Binding SPR Surface Plasmon Resonance (SPR) Binding_Assays->SPR Functional_Assays Tier 2: Functional Assays (Cellular) Radioligand_Binding->Functional_Assays SPR->Functional_Assays Electrophysiology Patch-Clamp Electrophysiology Functional_Assays->Electrophysiology Calcium_Flux Calcium Flux Assay Functional_Assays->Calcium_Flux Target_Engagement Tier 3: Target Engagement (Cellular & In Vivo) Electrophysiology->Target_Engagement Calcium_Flux->Target_Engagement CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA Microdialysis In Vivo Microdialysis Target_Engagement->Microdialysis Validation Target Validated CETSA->Validation Microdialysis->Validation

Figure 2: Experimental Workflow for NMDA Receptor Target Validation.

Tier 1: In Vitro Binding Assays

The initial step is to confirm direct physical binding of this compound to the NMDA receptor.

Radioligand Binding Assay

This classic assay measures the affinity of a test compound by its ability to displace a radiolabeled ligand known to bind to the target. For the NMDA receptor, [³H]dizocilpine (MK-801) is a commonly used radioligand that binds to the PCP site within the ion channel.[5]

Experimental Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound (this compound) and comparator compounds.

  • Separation: Rapidly filter the incubation mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibitor constant (Ki) or the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics between a ligand and an analyte.[6] This can provide valuable information on the association (kon) and dissociation (koff) rates of the compound to the receptor.

Experimental Protocol:

  • Immobilization: Immobilize purified NMDA receptor protein onto a sensor chip.

  • Analyte Injection: Flow solutions containing varying concentrations of this compound and comparators over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

  • Data Analysis: Calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Tier 2: Cellular Functional Assays

Following confirmation of binding, it is crucial to assess the functional consequences of this interaction in a cellular context.

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the NMDA receptor channel in response to agonist stimulation and its modulation by the test compound.[7][8]

Experimental Protocol:

  • Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes.

  • Recording: In the whole-cell voltage-clamp configuration, hold the cell at a negative membrane potential (e.g., -70 mV).

  • Agonist Application: Apply NMDA and a co-agonist (glycine) to elicit an inward current.

  • Compound Application: Co-apply this compound or comparator compounds with the agonists to measure the extent of current inhibition.

  • Data Analysis: Generate dose-response curves to determine the IC50 value for channel blockade.

Calcium Flux Assay

Activation of NMDA receptors leads to a significant influx of Ca²⁺. This can be measured using fluorescent calcium indicators.[9]

Experimental Protocol:

  • Cell Loading: Load cultured neurons or NMDA receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Stimulate the cells with NMDA and glycine in the presence of varying concentrations of the test compound.

  • Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Calculate the IC50 for the inhibition of the calcium response.

Comparative Performance Data of Known NMDA Receptor Antagonists

The following table summarizes the reported binding affinities and functional potencies of well-characterized NMDA receptor antagonists that serve as benchmarks for the validation of this compound.

CompoundAssay TypeTargetSpeciesValueUnitReference
Dizocilpine (MK-801) Radioligand Binding ([³H]MK-801)NMDA ReceptorRat37.2 (Kd)nM[10]
Phencyclidine (PCP) Radioligand Binding ([³H]MK-801)NMDA ReceptorRat59 (Ki)nM[11]
Ketamine Radioligand Binding ([³H]MK-801)NMDA ReceptorRat~500 (Ki)nM[12]
Memantine ElectrophysiologyNMDA Receptor (NR1/2A)Recombinant0.5 - 1.5 (IC50)µM[13]

Tier 3: Target Engagement in Complex Biological Systems

The final validation step is to demonstrate that the compound engages the NMDA receptor in a more complex biological environment, such as living cells and in vivo models.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[14][15] This allows for the confirmation of target engagement in intact cells.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble NMDA receptor protein at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[16][17] It can be used to assess the downstream neurochemical effects of NMDA receptor modulation.

Experimental Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a brain region rich in NMDA receptors, such as the striatum or hippocampus, of a rodent model.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

  • Compound Administration: Administer this compound systemically or locally through the probe.

  • Neurotransmitter Analysis: Analyze the dialysate for changes in the levels of glutamate and dopamine, which are known to be modulated by NMDA receptor antagonists.[18][19]

  • Data Analysis: Correlate the observed neurochemical changes with the known effects of comparator compounds like ketamine or PCP.

Conclusion

The validation of a therapeutic target is a rigorous, multi-step process that requires a convergence of evidence from various experimental modalities. For this compound, the structural similarity to known NMDA receptor antagonists provides a strong rationale for hypothesizing this receptor as its primary target. The comprehensive experimental workflow outlined in this guide, progressing from in vitro binding and functional assays to cellular and in vivo target engagement studies, provides a robust framework for testing this hypothesis. By comparing the experimental data for this compound with the well-established profiles of benchmark compounds like ketamine, PCP, and memantine, researchers can confidently ascertain its mechanism of action and pave the way for its further development as a potential therapeutic agent.

References

  • Glasgow, N. G., et al. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of Neuroscience, 29(9), 2676–2685. [Link]

  • Kapur, S., & Seeman, P. (2001). Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. Biological Psychiatry, 49(11), 954–957. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • Wikipedia. Ketamine. [Link]

  • Hearing, M. C. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments, (79), e50633. [Link]

  • Kapur, S., & Seeman, P. (2001). Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. Biological Psychiatry, 49(11), 954–957. [Link]

  • Zhang, Y., et al. (2022). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Molecules, 27(19), 6539. [Link]

  • Zanos, P., & Gould, T. D. (2018). The N-methyl-d-aspartate receptor hypothesis of ketamine's antidepressant action: evidence and controversies. Current Opinion in Pharmacology, 40, 68–75. [Link]

  • Seeman, P., et al. (2005). Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Molecular Psychiatry, 10(9), 877–883. [Link]

  • Kazi, R., et al. (2014). Key Binding Interactions for Memantine in the NMDA Receptor. PLoS ONE, 9(1), e83839. [Link]

  • ResearchGate. Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and... [Link]

  • Glasgow, N. G., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. The Journal of Neuroscience, 37(40), 9684–9695. [Link]

  • Kovacic, P., & Somanathan, R. (2010). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. Oxidants and Antioxidants in Medical Science, 1(1), 13–24. [Link]

  • Bustos, G., et al. (1992). Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies. Brain Research, 585(1-2), 105–112. [Link]

  • Wikipedia. Dizocilpine. [Link]

  • Wong, E. H., et al. (1988). [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes. Journal of Neurochemistry, 50(1), 274–281. [Link]

  • Springer Protocols. Electrophysiological Investigation of NMDA Current Properties in Brain Slices. [Link]

  • Johnson, K. M. (2002). The Use of Ligand Binding in Assays of NMDA Receptor Function. In Methods in Molecular Biology, vol. 192, pp. 259-268. Humana Press. [Link]

  • Lodge, D. (2013). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology, 169(7), 1460–1470. [Link]

  • Newell, K. A., et al. (2007). Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment. Journal of Neural Transmission, 114(8), 995–1001. [Link]

  • Nitta, A., et al. (2002). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Neuroscience Letters, 328(1), 41–44. [Link]

  • Sygnature Discovery. NMDA Receptors Screening & Profiling Services. [Link]

  • Whitton, P. S., et al. (1992). In vivo modulation of excitatory amino acid receptors: microdialysis studies on N-methyl-D-aspartate-evoked striatal dopamine release and effects of antagonists. Brain Research, 574(1-2), 42–48. [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. [Link]

  • Acker, T. M., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), e57805. [Link]

  • Google Patents.
  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Behavioral Neuroscience, 11, 21. [Link]

  • Glasgow, N. G., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. Methods in Molecular Biology, 1260, 241–257. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Asati, V., et al. (2019). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Future Science OA, 5(7), FSO396. [Link]

  • Pronexus Analytical AB. Benefits of in vivo monitoring | Microdialysis. [Link]

  • ResearchGate. Figure 1 from Surface plasmon resonance analysis of seven-transmembrane receptors. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2416–2429. [Link]

  • Rosales, M. G., et al. (1994). Evidence for a striatal NMDA receptor modulation of nigral glutamate release. A dual probe microdialysis study in the awake freely moving rat. Brain Research, 658(1-2), 111–118. [Link]

  • Navratilova, I., et al. (2012). Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins. Journal of Visualized Experiments, (68), e4381. [Link]

  • Pattnaik, P. (2005). Surface plasmon resonance: applications in understanding receptor-ligand interaction. Applied Biochemistry and Biotechnology, 126(2), 79–92. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. [Link]

  • Congreve, M., et al. (2011). Surface plasmon resonance analysis of seven-transmembrane receptors. Methods in Enzymology, 493, 171–193. [Link]

  • Allali-Hassani, A., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1035–1046. [Link]

  • Biosensing Instrument. (2011, September 29). Surface Plasmon Resonance Explained [Video]. YouTube. [Link]

Sources

Benchmarking the In Vitro Potency of 1-(3-Methoxyphenyl)cyclopropan-1-amine Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

In the landscape of neuroactive compounds, derivatives of 1-phenylcyclopropanamine have garnered significant interest for their potential to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.[1][2] This guide provides a comprehensive framework for benchmarking the in vitro potency of analogs of 1-(3-Methoxyphenyl)cyclopropan-1-amine, a representative member of this class. By presenting a systematic approach to data acquisition and analysis, we aim to empower researchers to elucidate structure-activity relationships (SAR) and identify promising candidates for further development.

The Rationale for Benchmarking: Unlocking Therapeutic Potential

The NMDA receptor, a ligand-gated ion channel, is integral to excitatory synaptic transmission in the central nervous system.[3] Its overactivation, however, can lead to excitotoxicity, a process implicated in a range of neurological disorders, including Alzheimer's disease, epilepsy, and neuropathic pain. Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The 1-arylcycloalkylamine scaffold represents a promising starting point for the design of such antagonists.[2] By systematically modifying the structure of these compounds and evaluating their in vitro potency, we can gain crucial insights into the chemical features that govern their interaction with the NMDA receptor.

Experimental Design: A Multi-Faceted Approach to Potency Determination

A robust assessment of in vitro potency requires a combination of binding and functional assays. This multi-pronged approach provides a more complete picture of a compound's pharmacological profile.

Radioligand Binding Assay: Quantifying Affinity for the NMDA Receptor

The radioligand binding assay is a fundamental technique to determine the affinity of a test compound for its target receptor. In the context of non-competitive NMDA receptor antagonists, a competitive binding assay using [³H]MK-801, a well-characterized channel blocker, is the gold standard.[3] This assay measures the ability of a test compound to displace the radioligand from its binding site within the ion channel pore. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

Functional Assay: Assessing the Impact on Receptor Activity

While binding affinity is a critical parameter, it does not directly measure a compound's ability to modulate receptor function. Therefore, a functional assay is essential to determine the antagonist's potency in inhibiting the NMDA receptor's activity. A common and effective method is the calcium flux assay. NMDA receptor activation leads to an influx of calcium ions (Ca²⁺) into the cell.[1] By using a fluorescent calcium indicator, such as Fluo-4, the change in intracellular calcium concentration upon NMDA receptor stimulation can be measured. The ability of an antagonist to block this calcium influx is a direct measure of its functional potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.

Experimental Workflow

The overall workflow for benchmarking the in vitro potency of this compound analogs is depicted below:

Caption: A schematic overview of the experimental workflow for benchmarking the in vitro potency of NMDA receptor antagonists.

Comparative Potency of 1-Arylcyclohexylamine Analogs

The following table presents a representative dataset of binding affinities (Ki) for a series of 1-arylcyclohexylamine analogs at the NMDA receptor. This data illustrates how structural modifications can influence potency.

Compound IDR1 (Aryl Group)R2 (Amine)Ki (nM)
1 PhenylPiperidine5.7
2 3-MethoxyphenylPiperidine20
3 4-MethoxyphenylPiperidine1400
4 3-HydroxyphenylPiperidine15
5 PhenylEthylamine130

This is a representative dataset based on published literature for illustrative purposes.

Interpretation and Structure-Activity Relationship (SAR)

The data in the table above reveals key structure-activity relationships for this class of compounds:

  • Position of the Methoxy Group is Critical: A comparison of compounds 2 and 3 demonstrates the profound impact of the methoxy group's position on the phenyl ring. The meta position (compound 2 ) results in significantly higher affinity than the para position (compound 3 ). This suggests that the binding pocket of the NMDA receptor has specific steric and electronic requirements in this region.

  • The Amine Substituent Influences Affinity: Replacing the piperidine ring (compound 1 ) with a smaller ethylamine group (compound 5 ) leads to a substantial decrease in binding affinity. This indicates that a larger, more conformationally restricted amine substituent is preferred for optimal interaction with the receptor.

  • A Hydroxyl Group Can Enhance Potency: The presence of a hydroxyl group at the meta position (compound 4 ) results in high affinity, comparable to the methoxy-substituted analog (compound 2 ). This suggests that a hydrogen bond donor or acceptor at this position can contribute favorably to binding.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This influx leads to the activation of various downstream signaling molecules, ultimately influencing gene expression and cellular function.

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Channel Opening CaM Calmodulin (CaM) Ca2_influx->CaM PKC PKC Ca2_influx->PKC CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB CaMKII->CREB Ras Ras PKC->Ras ERK ERK Ras->ERK ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Antagonist Antagonist (e.g., 1-Arylcycloalkylamine) Antagonist->NMDA_R

Caption: Simplified signaling pathway of the NMDA receptor, illustrating the points of agonist binding and antagonist inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Radioligand Binding Assay Protocol ([³H]MK-801)
  • Membrane Preparation: Prepare rat forebrain membranes according to standard protocols.

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [³H]MK-801 (final concentration ~1-5 nM)

    • 25 µL of test compound (at various concentrations) or vehicle

    • 100 µL of membrane preparation (100-200 µg of protein)

  • Incubation: Incubate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through GF/B filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the Ki values using the Cheng-Prusoff equation.

Calcium Flux Assay Protocol (Fluo-4)
  • Cell Culture: Plate HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for 10-20 minutes.

  • Stimulation: Add a solution of glutamate and glycine (co-agonist) to stimulate the NMDA receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide outlines a systematic and robust approach for benchmarking the in vitro potency of this compound analogs as NMDA receptor antagonists. By employing a combination of radioligand binding and functional assays, researchers can generate high-quality, reproducible data to establish clear structure-activity relationships. The insights gained from this benchmarking process are crucial for the rational design of novel NMDA receptor modulators with improved potency, selectivity, and therapeutic potential for a variety of neurological disorders.

References

  • Bresink I, Danysz W, Parsons CG, Mutschler E. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity. Neuropharmacology. 1995 May;34(5):533-40.
  • Contreras PC, Bremer ME, Gray NM. Ifenprodil and SL 82.0715 potently inhibit binding of -3-PPP to sigma binding sites in rat brain. Neurosci Lett. 1990 Aug 14;116(1-2):190-3.

  • Gonzales JM, Loeb AL, Reichard PS, Irvine S. Ketamine inhibits glutamate-, N-methyl-D-aspartate-, and quisqualate-stimulated cGMP production in cultured cerebral neurons. Anesthesiology. 1995 Jan;82(1):205-13.
  • Hayashi Y, Kawaji K, Sun L, Zhang X, Koyano K, Yokoyama T, Kohsaka S, Inoue K, Nakanishi H. Microglial Ca(2+)-activated K(+) channels are possible molecular targets for the analgesic effects of S-ketamine on neuropathic pain. J Neurosci. 2011 Nov 30;31(48):17370-82.
  • Herring PL. Excitatory Amino Acids: Clinical Results with Antagonists: Academic Press; 1997.
  • Hustveit O, Maurset A, Oye I. Interaction of the chiral forms of ketamine with opioid, phencyclidine, sigma and muscarinic receptors. Pharmacol Toxicol. 1995 Dec;77(6):355-9.
  • Nankai M, Klarica M, Fage D, Carter C. Evidence for native NMDA receptor subtype pharmacology as revealed by differential effects on the NMDA-evoked release of striatal neuromodulators: eliprodil, ifenprodil and other native NMDA receptor subtype selective compounds. Neurochem Int. 1996 Nov;29(5):529-42.
  • Pan J, Chen Q, Willenbring D, Mowrey D, Kong XP, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. 2013;8(3):e59334.
  • Perrier ML, Benavides J. Pharmacological heterogeneity of NMDA receptors in cerebellar granule cells in immature rat slices. A microfluorimetric study with the [Ca2+]i sensitive dye Indo-1. Neuropharmacology. 1995 Jan;34(1):35-42.
  • Smith DJ, Bouchal RL, deSanctis CA, Monroe PJ, Amedro JB, Perrotti JM, Crisp T. Properties of the interaction between ketamine and opiate binding sites in vivo and in vitro. Neuropharmacology. 1987 Sep;26(9):1253-60.
  • Smothers CT, Woodward JJ. Pharmacological characterization of glycine-activated currents in HEK 293 cells expressing N-methyl-D-aspartate NR1 and NR3 subunits. J Pharmacol Exp Ther. 2007 Aug;322(2):739-48.
  • Zhou C, Douglas JE, Kumar NN, Shu S, Bayliss DA, Chen X. Forebrain HCN1 Channels Contribute to Hypnotic Actions of Ketamine. Anesthesiology. 2013 Jan 31.
  • Kress HG. [Mechanisms of action of ketamine]. Anaesthesist. 1997 Mar;46 Suppl 1:S8-19.
  • Denson DD, Duchatelle P, Eaton DC. The effect of racemic ketamine on the large conductance Ca(+2)-activated potassium (BK) channels in GH3 cells. Brain Res. 1994 Feb 28;638(1-2):61-8.
  • Biton B, Godet D, Granger P, Avenet P. R- and L-type Ca2+ channels are insensitive to eliprodil in rat cultured cerebellar granule neurons. Neurosci Lett. 1995 Oct 20;199(2):141-4.
  • Salabert AS, Mion G, Givalois L, Daures M, Tixador P, et al. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model. Mol Imaging Biol. 2016;18(3):366-75.
  • Roth BL, Gibbons S, Arunotayanun W, Huang XP, Setola V, et al. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS One. 2013;8(3):e59334.
  • Traynelis SF, Wollmuth LP, McBain CJ, Menniti FS, Vance KM, et al. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol Rev. 2010 Sep;62(3):405-96.
  • Paoletti P, Bellone C, Zhou Q. NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease.
  • Hansen KB, Yi F, Perszyk RE, Menniti FS, Traynelis SF. Subunit-selective allosteric inhibitors of NMDA receptors. Curr Opin Neurobiol. 2014 Jun;27:22-31.
  • Mayer ML. Glutamate receptors at atomic resolution.
  • Furukawa H, Singh SK, Mancusso R, Gouaux E. Subunit arrangement and function in NMDA receptors.
  • Lipton SA. Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nat Rev Drug Discov. 2006 Feb;5(2):160-70.

Sources

A Researcher's Guide to Comparative Pharmacokinetic Profiling: The Case of 1-(3-Methoxyphenyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding a drug candidate's behavior in a living system is a cornerstone of preclinical assessment. This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) profile of the novel small molecule, 1-(3-Methoxyphenyl)cyclopropan-1-amine, across different preclinical species. By synthesizing established methodologies with expert insights, this document will detail the "why" behind the "how" of designing, executing, and interpreting these critical studies.

The journey of a drug from a promising compound to a therapeutic reality is paved with rigorous scientific evaluation. A crucial step in this process is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Interspecies pharmacokinetic comparisons are not merely a regulatory checkbox; they are fundamental to predicting a drug's behavior in humans, ensuring safety and efficacy in first-in-human trials.[3][4][5][6]

This guide will use this compound, a compound of interest for its potential therapeutic applications, as a case study to illustrate the principles of comparative pharmacokinetics. While specific data for this exact molecule is not publicly available, we will extrapolate from known metabolic pathways of structurally similar compounds, such as those containing methoxyphenyl and cyclopropylamine moieties, to build a scientifically grounded, hypothetical profile.[7][8][9]

The Strategic Imperative of Interspecies Pharmacokinetic Analysis

The primary goal of a comparative pharmacokinetic study is to understand how a drug's concentration changes over time in the body of different species. This information is paramount for several reasons:

  • Safety and Toxicity Assessment: Understanding the exposure (AUC) and peak concentration (Cmax) in animals helps to establish safe dosing ranges for initial human clinical trials.[2][10]

  • Efficacy Prediction: Correlating pharmacokinetic profiles with pharmacodynamic outcomes in animal models provides a basis for predicting the therapeutic dose in humans.

  • Metabolic Profiling: Identifying major metabolites across species helps to determine if animal models are appropriate for human safety testing. The presence of unique or disproportionately high levels of a metabolite in humans compared to preclinical species can be a significant safety concern.[11][12]

  • Allometric Scaling: This empirical approach uses pharmacokinetic parameters from multiple animal species to predict human pharmacokinetics, a critical step in clinical trial design.[3][4][5][6][13]

Designing a Robust Comparative Pharmacokinetic Study

A well-designed study is the bedrock of reliable and translatable data. The following sections outline the key considerations and a detailed protocol for a comparative pharmacokinetic study of this compound.

Experimental Workflow

The overall workflow of a comparative pharmacokinetic study is a multi-step process that requires careful planning and execution.

G cluster_0 Study Design & Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Interpretation A Compound Formulation C Dose Selection & Administration Route A->C B Animal Species Selection (e.g., Mouse, Rat, Dog) B->C D Drug Administration C->D E Serial Blood Sampling D->E F Urine & Feces Collection D->F G Sample Processing (Plasma, Urine, Feces) E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I J Metabolite Identification H->J K Interspecies Comparison & Scaling I->K J->K G A This compound (Parent Drug) B Phase I Metabolism A->B Oxidation C O-Demethylation (CYP450 mediated) B->C D Hydroxylation (Aromatic or Cyclopropyl Ring) B->D E N-Dealkylation (if applicable) B->E F Phase II Metabolism C->F D->F E->F G Glucuronidation F->G Conjugation H Sulfation F->H Conjugation I Excretion G->I H->I

Sources

Efficacy comparison of 1-(3-Methoxyphenyl)cyclopropan-1-amine in various disease models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison of 1-(3-Methoxyphenyl)cyclopropan-1-amine and Related mGluR4 Modulators in Neurological Disease Models

Introduction: Targeting Glutamate Signaling in Neurological Disorders

The intricate balance of neurotransmission is paramount for proper brain function. In many neurological disorders, particularly Parkinson's disease, the progressive loss of dopaminergic neurons leads to a cascade of downstream effects, including dysregulated glutamate signaling in the basal ganglia.[1] This has spurred research into non-dopaminergic therapeutic targets. One such promising target is the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission.[2]

This guide provides a comprehensive comparison of the efficacy of mGluR4 modulators, with a focus on compounds structurally related to this compound. The most clinically advanced compound in this class is Foliglurax (formerly PTX002331) , a positive allosteric modulator (PAM) of the mGluR4 receptor.[3][4] We will delve into its mechanism of action, compare its performance in preclinical disease models against other mGluR4 modulators, and analyze the outcomes of its clinical development program.

Mechanism of Action: The Role of mGluR4 Positive Allosteric Modulators

mGluR4 is predominantly expressed on presynaptic terminals in key areas of the basal ganglia, including the striatum.[5][6] Its activation inhibits the release of neurotransmitters. In Parkinson's disease, overactivity in the 'indirect pathway' of the basal ganglia is a key contributor to motor symptoms. mGluR4 receptors are strategically located to dampen this overactivity by reducing both GABAergic and glutamatergic transmission.[1][5]

Positive allosteric modulators (PAMs) like Foliglurax do not activate the mGluR4 receptor directly. Instead, they bind to a distinct allosteric site on the receptor, enhancing its sensitivity to the endogenous ligand, glutamate.[2] This offers a more nuanced and potentially safer approach to modulating receptor activity compared to direct agonists.[7][8] The enhanced mGluR4 signaling leads to a reduction in cAMP production via Gi/o protein coupling, ultimately decreasing neurotransmitter release and helping to restore balance in the basal ganglia motor circuit.[2][6]

mGluR4_PAM_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds G_protein Gαi/o Protein mGluR4->G_protein Activates Foliglurax Foliglurax (PAM) Foliglurax->mGluR4 Binds to allosteric site AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Vesicle Neurotransmitter Vesicle (e.g., GABA) G_protein->Vesicle Inhibits Fusion ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP cAMP->Vesicle Promotes Fusion Release Reduced Neurotransmitter Release Vesicle->Release Postsynaptic_Receptor Postsynaptic Receptors Release->Postsynaptic_Receptor Reduced Activation

Caption: Mechanism of Foliglurax as an mGluR4 PAM.

Preclinical Efficacy in Parkinson's Disease Models

The therapeutic potential of mGluR4 modulation has been extensively validated in various preclinical models of Parkinson's disease.[7] These models aim to replicate the motor deficits observed in humans, such as akinesia (impaired voluntary movement) and catalepsy (abnormal maintenance of posture).

Comparative Preclinical Efficacy of mGluR4 Modulators

The table below summarizes the efficacy of Foliglurax and other notable mGluR4-targeting compounds in established rodent models of Parkinson's disease.

CompoundClassModelKey FindingsReference
Foliglurax PAMMPTP-treated PrimatesReduced motor disability and levodopa-induced dyskinesia (LID).[9]
VU0364770 PAM6-OHDA Lesioned RatsPotentiated the motor stimulant effect of a sub-threshold L-DOPA dose.[5]
LSP1-2111 Orthosteric Agonist6-OHDA Lesioned RatsLacked the ability to potentiate sub-threshold L-DOPA effects.[5]
PHCCC PAMReserpine-induced Akinesia (Rats)Produced a marked reversal of akinesia.[6]
ML128 PAMHaloperidol-induced Catalepsy (Rats)Demonstrated anti-Parkinsonian activity.[10]

These preclinical studies collectively suggest that mGluR4 PAMs are effective in alleviating motor symptoms in animal models and may offer a DOPA-sparing benefit.[5] Notably, PAMs appear to provide a better therapeutic option than orthosteric agonists in some models.[5]

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This protocol is a standard method for screening compounds for potential anti-Parkinsonian activity. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor rigidity that mimics some symptoms of Parkinson's disease.

Objective: To assess the ability of an mGluR4 PAM to reverse haloperidol-induced catalepsy.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Haloperidol solution (e.g., 1.5 mg/kg in saline with a drop of lactic acid)

  • Test compound (e.g., ML128) vehicle

  • Horizontal bar (9 cm high)

  • Timer

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Place the rat's forepaws on the horizontal bar. Measure the time it takes for the rat to remove both paws from the bar. This should be done before any drug administration.

  • Drug Administration:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), administer haloperidol (1.5 mg/kg, i.p.).

  • Catalepsy Assessment:

    • At set time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar.

    • Start the timer and measure the time the rat remains in this unnatural posture.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat does not move within this time, it is removed from the bar and assigned the maximum score.

  • Data Analysis: The mean descent latency (time to remove paws) is calculated for each treatment group at each time point. A significant reduction in descent latency compared to the vehicle-treated group indicates anti-cataleptic (and thus potential anti-Parkinsonian) activity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Acclimatization Animal Acclimatization Baseline Baseline Catalepsy Measurement Acclimatization->Baseline Admin_Test_Compound Administer Test Compound (e.g., mGluR4 PAM) or Vehicle Baseline->Admin_Test_Compound Admin_Haloperidol Administer Haloperidol (1.5 mg/kg) Admin_Test_Compound->Admin_Haloperidol Test_30 Measure Descent Latency (30 min post-Haloperidol) Admin_Haloperidol->Test_30 Test_60 Measure Descent Latency (60 min) Test_30->Test_60 Test_90 Measure Descent Latency (90 min) Test_60->Test_90 Test_120 Measure Descent Latency (120 min) Test_90->Test_120 Data_Analysis Data Analysis: Compare descent latencies between groups Test_120->Data_Analysis

Caption: Workflow for the Haloperidol-Induced Catalepsy Model.

Clinical Trials of Foliglurax in Parkinson's Disease

Building on promising preclinical data, Foliglurax advanced into human clinical trials. A Phase I study in healthy volunteers showed that the drug was safe and well-tolerated with a favorable pharmacokinetic profile.[3][4]

The AMBLED Phase II Study

The pivotal proof-of-concept study for Foliglurax was the AMBLED trial, a 28-day, multicenter, randomized, placebo-controlled, double-blind clinical trial.[11] The study enrolled 157 patients with Parkinson's disease who were experiencing motor complications from long-term levodopa therapy, such as "off" time (periods when the medication is not working well) and levodopa-induced dyskinesia (LID).[3][11]

Primary Objective: To evaluate the efficacy of Foliglurax (10 mg and 30 mg) as an adjunct to levodopa in reducing the daily "off" time.[9][11] Secondary Objective: To assess the efficacy of Foliglurax in reducing the severity of LID.[9]

Phase II Trial Outcomes

Despite the strong preclinical rationale, the AMBLED trial did not meet its primary or secondary endpoints.[11][12]

EndpointPlaceboFoliglurax (10 mg)Foliglurax (30 mg)OutcomeReference
Change in "Off" Time (hours) -0.29-0.55-0.72Not statistically significant vs. placebo.[9]
Patients with ≥1 hour "Off" Time Reduction 30.4%31.1%44.7%Not statistically significant vs. placebo.[9][12]
Change in Dyskinesia Score (UDysRS) N/ANo significant differenceNo significant differenceNot statistically significant vs. placebo.[12]
Safety 42.3% reported AEs52.8% reported AEs50.0% reported AEsGenerally safe and well-tolerated; no relevant safety signals.[9][11]

Although there was a dose-dependent trend toward a decrease in "off" time, the results were not statistically significant compared to the placebo group.[9][11] Consequently, the development of Foliglurax for Parkinson's disease was discontinued.[3][12]

Efficacy in Other Disease Models

The role of mGluR4 modulation is also being explored in other CNS disorders where glutamatergic dysregulation is implicated. Preclinical studies suggest potential therapeutic benefits for:

  • Anxiety Disorders: mGluR4 PAMs have demonstrated anxiolytic effects in animal models.[2]

  • Chronic Pain: By modulating excitatory neurotransmission, these compounds may offer analgesic effects with a potentially lower risk profile than opioids.[2]

  • Substance Use Disorders: Preclinical evidence indicates that mGluR4 PAMs can reduce drug-seeking behavior.[2]

These areas remain largely in the exploratory and preclinical stages of research, but they highlight the broader potential of targeting the mGluR4 receptor.

Comparative Analysis and Future Perspectives

The journey of Foliglurax from promising preclinical candidate to a Phase II clinical trial that failed to meet its endpoints underscores the significant challenges in translating findings from animal models to human patients.

Objective Comparison:

  • Preclinical Performance: Foliglurax and other mGluR4 PAMs like VU0364770 and ML128 consistently demonstrated efficacy in various rodent and primate models of Parkinson's disease, effectively reducing motor symptoms.[5][9][10]

  • Clinical Translation: The efficacy observed in preclinical models for Foliglurax did not translate into statistically significant improvements in motor complications in patients with Parkinson's disease.[11][12] This highlights the translational gap that remains a major hurdle in drug development.

  • Safety Profile: Foliglurax was shown to be safe and well-tolerated in clinical trials, which is a positive attribute for the class of mGluR4 PAMs.[3][11]

Future Directions: The discontinuation of the Foliglurax program does not necessarily invalidate mGluR4 as a therapeutic target. The lack of efficacy could be due to several factors, including insufficient target engagement at the doses tested, the specific patient population, or the complexity of the underlying disease pathology in humans compared to animal models. Future research in this area may focus on:

  • Developing next-generation mGluR4 PAMs with different pharmacokinetic and pharmacodynamic properties.

  • Exploring the efficacy of mGluR4 modulators in earlier stages of Parkinson's disease or in combination with other non-dopaminergic therapies.

  • Investigating the potential of these compounds in other neurological and psychiatric disorders where preclinical evidence is promising.[2]

References

  • Betts, M. J., et al. (2012). mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. Current topics in medicinal chemistry, 12(9), 964-975.
  • Charvin, D., et al. (2018). Pharmacological stimulation of metabotropic glutamate receptor type 4 in a rat model of Parkinson's disease and l-DOPA-induced dyskinesia: Comparison between a positive allosteric modulator and an orthosteric agonist. European Journal of Neuroscience, 47(6), 673-684. [Link]

  • Iovino, L., et al. (2015). Metabotropic glutamate receptors: Targets for neuroprotective therapies in Parkinson disease. CNS & Neurological Disorders-Drug Targets, 14(5), 625-636. [Link]

  • Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders, 37(5), 1088-1093. [Link]

  • Marino, M. J., et al. (2003). Allosteric modulation of group III metabotropic glutamate receptor 4: a potential approach to Parkinson's disease treatment. Proceedings of the National Academy of Sciences, 100(23), 13668-13673. [Link]

  • Patsnap. (2024). What are mGluR4 positive allosteric modulators and how do they work?. Patsnap Synapse. [Link]

  • Carvalho, J. (2020). Foliglurax Fails to Minimize Long-term Use Side Effects of Levodopa, Phase 2 Trial Shows. Parkinson's News Today. [Link]

  • Lindsley, C. W., et al. (2009). Recent progress in the development of mGluR4 positive allosteric modulators for the treatment of Parkinson's disease. Current topics in medicinal chemistry, 9(10), 949-963. [Link]

  • Technavio. (2017). Prexton Therapeutic's Parkinson's Drug Candidate, Foliglurax, Enters Phase II Trial. Technology Networks. [Link]

  • Levey, A. I. (2000). Metabotrobic Glutamate Receptor mGluR4 as a Novel Target for Parkinson's Disease. Defense Technical Information Center. [Link]

  • Williams, R., et al. (2011). mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease. ACS chemical neuroscience, 2(7), 356-369. [Link]

  • Niswender, C. M., et al. (2009). Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Inácio, P. (2022). Foliglurax for Parkinson's Failed to Ease Long-term Levodopa Side Effects. Parkinson's News Today. [Link]

  • Rascol, O., et al. (2022). A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson's Disease. Movement Disorders. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the enzymatic selectivity of 1-(3-Methoxyphenyl)cyclopropan-1-amine. We move beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design, ensuring a robust and self-validating approach to characterization.

Introduction: The Cyclopropylamine Scaffold and the Imperative of Selectivity

This compound belongs to the cyclopropylamine class of compounds. This structural motif is a well-established pharmacophore known to mechanism-based inhibitors of flavin-dependent amine oxidases.[1][2] The strained cyclopropyl ring facilitates covalent bond formation with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2]

Two major families of FAD-dependent amine oxidases are critical in human physiology and disease: the Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[3][4]

  • Monoamine Oxidases (MAO-A and MAO-B) are mitochondrial enzymes that regulate neurotransmitter levels.[5] Inhibitors are used to treat depression (MAO-A selective) and neurodegenerative disorders like Parkinson's disease (MAO-B selective).[6][7][8]

  • Lysine-Specific Demethylase 1 (LSD1) is a nuclear enzyme that plays a crucial role in epigenetic regulation by demethylating histones.[4] Its dysregulation is implicated in various cancers, making it a key therapeutic target.[9]

Given the structural homology and shared FAD-dependent catalytic mechanism among these enzymes, cross-reactivity of a cyclopropylamine-based inhibitor is a significant possibility.[2] Undesired off-target inhibition can lead to serious side effects. Therefore, a precise, quantitative assessment of selectivity is not merely a characterization step but a critical determinant of a compound's therapeutic potential. This guide details the experimental workflow to establish this selectivity profile.

Rationale for Target Selection and Experimental Workflow

The primary targets for selectivity profiling of this compound are MAO-A, MAO-B, and LSD1 . The choice is grounded in their shared catalytic machinery, which recognizes and processes amine substrates, making them the most likely off-targets for a cyclopropylamine inhibitor.[2][10]

Our experimental approach is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against each enzyme. The ratio of these IC50 values provides a quantitative measure of selectivity. The overall workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound Source & QC 1-(3-Methoxyphenyl) cyclopropan-1-amine Assay_Dev Perform Enzyme Inhibition Assays (Fluorometric/Colorimetric) Compound->Assay_Dev Enzymes Procure Recombinant Human MAO-A, MAO-B, LSD1 Enzymes->Assay_Dev Reagents Prepare Assay Buffers & Stock Solutions Reagents->Assay_Dev Dose_Resp Generate Dose-Response Curves (10-point, semi-log dilutions) Assay_Dev->Dose_Resp IC50_Calc Calculate IC50 Values (Non-linear Regression) Dose_Resp->IC50_Calc Selectivity Determine Selectivity Indices (IC50 Ratios) IC50_Calc->Selectivity Report Final Report & Comparison Selectivity->Report

Caption: Experimental workflow for determining enzyme selectivity.

Core Experimental Protocols

The following protocols describe robust, high-throughput compatible methods for determining inhibitory activity. The use of analogous hydrogen peroxide (H₂O₂) detection systems for both MAO and LSD1 assays provides methodological consistency.

Protocol 1: MAO-A and MAO-B Fluorometric Inhibition Assay

This protocol is adapted from established methods that rely on the detection of H₂O₂, a byproduct of monoamine oxidation, using a fluorogenic probe.[11][12][13]

A. Principle: MAO activity generates H₂O₂, which, in the presence of horseradish peroxidase (HRP), reacts with a probe like Amplex® Red to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to MAO activity.

B. Materials:

  • Recombinant Human MAO-A and MAO-B (e.g., from a commercial supplier)

  • This compound (test inhibitor)

  • Clorgyline (MAO-A selective control inhibitor)[14]

  • Selegiline (MAO-B selective control inhibitor)[6]

  • Serotonin (MAO-A substrate)[11]

  • Benzylamine (MAO-B substrate)[8]

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)[12]

C. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform 10-point, 3-fold serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Enzyme Preparation: Dilute recombinant MAO-A and MAO-B in Assay Buffer to a working concentration that yields a robust signal within the linear range of the assay (to be determined during initial assay optimization).

  • Reaction Mixture Preparation: Prepare a "Detection Cocktail" containing Amplex® Red and HRP in Assay Buffer according to the manufacturer's recommendations (e.g., final concentrations of 50 µM and 1 U/mL, respectively).

  • Assay Plate Setup:

    • To appropriate wells, add 2 µL of serially diluted test inhibitor or control compound (DMSO for 'no inhibitor' control).

    • Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 50 µL of the appropriate substrate (Serotonin for MAO-A, Benzylamine for MAO-B) diluted in the Detection Cocktail. Final substrate concentration should be at or near the Km value for each enzyme.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes, reading every 1-2 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve for each inhibitor concentration.

Protocol 2: LSD1 Colorimetric/Fluorometric Inhibition Assay

This protocol employs a peroxidase-coupled reaction, analogous to the MAO assay, to detect H₂O₂ produced during the LSD1-mediated demethylation of its histone peptide substrate.[15][16]

A. Principle: LSD1-catalyzed demethylation of a mono- or di-methylated lysine substrate generates H₂O₂. This H₂O₂ is then used by HRP to oxidize a chromogenic or fluorogenic substrate, allowing for quantitative measurement of enzyme activity.

G cluster_lsd1 LSD1 Catalytic Cycle cluster_detection Detection System LSD1_FAD LSD1-FAD LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 + Substrate Substrate H3K4me2 Peptide Product H3K4me1 Peptide + Formaldehyde LSD1_FADH2->LSD1_FAD + O₂ O2 O₂ H2O2 H₂O₂ HRP HRP H2O2->HRP Signal Resorufin (Fluorescent) HRP->Signal Probe Amplex Red (Non-fluorescent) Probe->HRP

Sources

Navigating the Predictive Power of Research: A Comparative Guide to In Vitro and In Vivo Data Correlation for 1-(3-Methoxyphenyl)cyclopropan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the ability to accurately predict how a compound will behave in a complex biological system based on initial laboratory data is paramount. This guide provides a comprehensive comparison of in vitro and in vivo data, focusing on a close structural analog of 1-(3-Methoxyphenyl)cyclopropan-1-amine due to the limited public data on the specific molecule. By examining the pharmaco-toxicological profile of 1-cyclohexyl-3-methoxybenzene, we can illuminate the critical process of in vitro-in vivo correlation (IVIVC), a cornerstone of translational science.[1][2]

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between the in vitro properties of a dosage form and its in vivo response.[2] Establishing a strong IVIVC is a strategic tool in drug development that can streamline the process, reduce reliance on extensive clinical trials, and provide a deeper understanding of a drug's behavior.[1][3] The goal is to ensure that what we observe in the controlled environment of a test tube translates meaningfully to a living organism.

A Case Study: 1-cyclohexyl-3-methoxybenzene, a Structural Analog

Given the scarcity of published research on this compound, this guide will focus on the in vitro and in vivo data available for its structural analog, 1-cyclohexyl-3-methoxybenzene. This compound, along with its ortho and para isomers, has been investigated for its pharmaco-toxicological effects, drawing comparisons to known psychoactive substances like tramadol and phencyclidine (PCP).[4] This comparative analysis provides a valuable framework for understanding potential in vitro-in vivo correlations for this chemical class.

In Vitro Analysis: Unveiling Molecular Interactions

The initial step in characterizing a novel compound is to assess its activity at the molecular level using in vitro assays. These experiments are designed to measure the interaction of the compound with specific biological targets, such as receptors or enzymes, in a controlled, non-living system.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

A common in vitro technique to determine the binding affinity of a compound to specific receptors is the radioligand binding assay.

Objective: To determine the binding affinity of 1-cyclohexyl-3-methoxybenzene for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors are prepared.

  • Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand for each receptor type (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U-69,593 for κ).

  • Competitive Binding: Increasing concentrations of the test compound (1-cyclohexyl-3-methoxybenzene) are added to displace the radioligand.

  • Separation and Scintillation Counting: The bound and free radioligands are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Data Summary
Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
1-cyclohexyl-3-methoxybenzeneInactiveInactiveInactive
TramadolInactiveInactiveInactive

Data sourced from Marchi et al. (2018)[4]

Interpretation of In Vitro Results: The in vitro binding assays revealed that, similar to tramadol, 1-cyclohexyl-3-methoxybenzene did not exhibit significant binding affinity for µ, δ, or κ opioid receptors.[4] This finding is crucial as it suggests that the observed in vivo effects are likely not mediated by direct interaction with these opioid receptors.

In Vivo Analysis: Observing Effects in a Living System

In vivo studies are essential to understand the overall physiological and behavioral effects of a compound in a whole, living organism. These studies provide insights into a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Experimental Protocol: Mouse Behavioral and Physiological Assays

A battery of in vivo tests in mice can be used to characterize the pharmaco-toxicological profile of a compound.

Objective: To assess the effects of 1-cyclohexyl-3-methoxybenzene on sensorimotor responses, spontaneous motor activity, analgesia, and thermoregulation in mice.

Methodology:

  • Animals: Male CD-1 mice are used for the experiments.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

  • Sensorimotor Studies (Visual Object Response): The ability of the mice to respond to a visual stimulus (a cotton swab) is observed and scored at different time points after drug administration.

  • Spontaneous Motor Activity: Mice are placed in an activity cage, and their horizontal and vertical movements are recorded over a specific period.

  • Analgesia (Hot Plate Test): The latency of the mice to react to a thermal stimulus (licking a paw or jumping) on a hot plate is measured.

  • Thermoregulation (Rectal Temperature): The core body temperature of the mice is measured at various time points post-injection.

In Vivo Data Summary
In Vivo ParameterEffect of 1-cyclohexyl-3-methoxybenzeneComparison with TramadolComparison with PCP
Visual Object Response Dose-dependent inhibitionSimilar inhibitory profile-
Spontaneous Motor Activity Modulates activitySimilar modulation-
Analgesia (Hot Plate) Modest analgesic effectSimilar modest effect-
Thermoregulation Alters body temperatureSimilar alteration-
Neurological Changes No convulsions or hyperreflexiaTramadol caused convulsions at high dosesNo convulsions

Data summarized from Marchi et al. (2018)[4]

Interpretation of In Vivo Results: Systemic administration of 1-cyclohexyl-3-methoxybenzene in mice resulted in a range of pharmaco-toxicological effects, including impaired sensorimotor responses, altered motor activity, modest analgesia, and changes in thermoregulation.[4] These effects share similarities with both tramadol and PCP, suggesting a complex mechanism of action.[4]

Correlating In Vitro and In Vivo Findings: Bridging the Gap

The true scientific value emerges when we correlate the findings from both in vitro and in vivo studies.

The Disconnect with Opioid Receptors: The in vitro data demonstrated a lack of affinity for opioid receptors.[4] However, some of the in vivo effects, such as analgesia, are typically associated with opioid activity. This apparent discrepancy is a critical piece of the puzzle. It strongly suggests that 1-cyclohexyl-3-methoxybenzene's effects are mediated through non-opioid pathways. The study by Marchi et al. (2018) further explored this by using naloxone, an opioid receptor antagonist. Naloxone only partially prevented the visual sensorimotor impairments caused by the compound, confirming the involvement of non-opioid mechanisms.[4]

Predictive Power and Limitations: While the in vitro receptor binding studies were not predictive of the full range of in vivo pharmacological effects, they were crucial in ruling out a primary mechanism of action. This highlights a key principle of IVIVC: in vitro assays are often more effective at predicting what a compound won't do than what it will do in a complex biological system.

Visualizing the Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assays Receptor Binding Assays (µ, δ, κ opioid receptors) invitro_data Binding Affinity Data (Ki) - Inactive at opioid receptors invitro_assays->invitro_data Generates correlation Correlation & Interpretation invitro_data->correlation Informs invivo_assays Mouse Behavioral & Physiological Assays - Sensorimotor - Motor Activity - Analgesia - Thermoregulation invivo_data Pharmaco-Toxicological Profile - Impaired sensorimotor response - Modest analgesia invivo_assays->invivo_data Yields invivo_data->correlation Informs conclusion Mechanistic Hypothesis: Non-opioid pathways are primarily responsible for the observed in vivo effects. correlation->conclusion Leads to

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-(3-Methoxyphenyl)cyclopropan-1-amine: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule. However, the journey to discovery is paved with intermediate compounds, each with its own unique set of properties and handling requirements. This guide provides essential safety and logistical information for 1-(3-Methoxyphenyl)cyclopropan-1-amine, a compound for which specific data may be limited. By analogizing from structurally similar chemicals, we can establish a robust framework for its safe handling, ensuring both personal safety and the integrity of your research.

Hazard Analysis: Understanding the Invisible Risks

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—containing a methoxyphenyl group and a primary amine on a cyclopropyl ring—suggests potential hazards based on similar molecules. The primary amine group often imparts corrosive properties, while the overall structure can lead to skin sensitization and respiratory irritation.

Based on SDS information for analogous compounds like (R)-(+)-1-(3-Methoxyphenyl)ethylamine and 2-(3-Methoxyphenyl)ethylamine, we can anticipate the following hazards[1][2][3]:

Potential Hazard Description Primary Exposure Route
Skin Corrosion/Irritation The amine functional group can cause severe skin burns and irritation upon contact.[1][2]Dermal
Serious Eye Damage Direct contact can lead to severe eye damage, potentially including blindness.[1][2]Ocular
Respiratory Irritation Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1]Inhalation
Skin Sensitization Repeated or prolonged contact may lead to an allergic skin reaction in susceptible individuals.[1]Dermal
Acute Oral Toxicity The substance may be harmful if swallowed.[1]Ingestion
Aquatic Toxicity May be harmful to aquatic life, with potential for long-lasting effects.[1]Environmental

Your First Line of Defense: Personal Protective Equipment (PPE)

Given the corrosive and sensitizing nature of similar compounds, a comprehensive PPE strategy is non-negotiable. This is not just a checklist; it's a system to prevent exposure.

  • Eye and Face Protection : The potential for severe eye damage necessitates robust protection.[4][5]

    • Chemical Splash Goggles : These are mandatory to protect against splashes. Ensure they meet ANSI Z87.1 standards (US) or EN 166 (EU).

    • Face Shield : In situations with a higher risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with goggles.[4][5][6]

  • Skin Protection :

    • Gloves : Double-gloving with nitrile gloves is recommended. Change gloves frequently, especially if contact is suspected or known.[7] Powder-free gloves are preferable to prevent aerosolization of the chemical.[7]

    • Lab Coat : A flame-resistant lab coat that can be buttoned completely is essential.

    • Chemical-Resistant Apron : For larger scale work, a chemical-resistant apron over the lab coat provides an additional barrier.

  • Respiratory Protection :

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3][8]

    • If work outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[9]

Operational Blueprint: A Step-by-Step Guide to Safe Handling

This procedural guide ensures safety at every stage of handling, from receiving the compound to its final disposal.

Preparation and Engineering Controls
  • Designate a Workspace : All work with this compound must be performed in a well-ventilated area, inside a certified chemical fume hood.[1][3][8]

  • Assemble Materials : Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Stations : Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handling_weigh Weighing and Transfer (in fume hood) prep_spill_kit->handling_weigh handling_reaction Reaction Setup handling_weigh->handling_reaction handling_monitor Monitor Reaction handling_reaction->handling_monitor cleanup_quench Quench Reaction (if needed) handling_monitor->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Proper Waste Disposal cleanup_decontaminate->cleanup_dispose

Caption: Workflow for handling this compound.

Weighing and Transfer
  • Inside the Fume Hood : Perform all weighing and transfers inside the fume hood.

  • Use a Disposable Weigh Boat : To minimize contamination of balances.

  • Controlled Dispensing : Use a spatula to carefully transfer the solid. If it is a liquid, use a syringe or pipette.

  • Immediate Sealing : Tightly close the container immediately after use.[1][10]

Reaction and Work-up
  • Closed System : Whenever possible, maintain a closed system to prevent the release of vapors.[2]

  • Temperature Control : Be mindful of exothermic reactions. Use an ice bath for cooling as needed.

  • Quenching : Carefully quench the reaction mixture, being aware of potential gas evolution or temperature increases.

  • Extraction : When performing liquid-liquid extractions, ensure the separatory funnel is vented frequently and away from your face.

Contingency Planning: Emergency Procedures

Spill Management
  • Evacuate : If the spill is large or outside the fume hood, evacuate the immediate area.

  • Alert : Inform your supervisor and colleagues.

  • Contain : For small spills within the fume hood, use an inert absorbent material (e.g., vermiculite, sand).[1] Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate : Clean the spill area with an appropriate decontaminating solution.

First Aid

Immediate medical attention is required for any significant exposure.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][10]

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2][10]

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal: Completing the Lifecycle

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][3][10] Keep it away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal : All waste containing this compound should be considered hazardous. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1][8] Collect in a clearly labeled, sealed container for chemical waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet for (R)-(+)-1-(3-Methoxyphenyl)ethylamine.
  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for 1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Methoxypropylamine.
  • North Metal and Chemical Company. (n.d.). 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet.
  • TCI Chemicals. (2018). Safety Data Sheet for 2-(3-Methoxyphenyl)ethylamine.
  • Chemicea. (n.d.). Material Safety Data Sheet for (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine hydrochloride.
  • Airgas. (n.d.). Safety Data Sheet.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Fisher Scientific. (2021). Safety Data Sheet for 2-(3-Methoxyphenyl)ethylamine.
  • Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Methoxyphenyl)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.